molecular formula C27H30N2O2 B10771031 NNC 05-2090

NNC 05-2090

Cat. No.: B10771031
M. Wt: 414.5 g/mol
InChI Key: XZZYCJOGZYEPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(9-carbazolyl)propyl]-4-(2-methoxyphenyl)-4-piperidinol is a member of carbazoles.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C27H30N2O2/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29/h2-7,9-14,30H,8,15-20H2,1H3

InChI Key

XZZYCJOGZYEPPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of NNC 05-2090: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms of NNC 05-2090, a compound with a complex pharmacological profile. Initially recognized for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, recent findings have unveiled a novel function as a neuromedin U receptor 2 (NMUR2) antagonist. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism 1: Inhibition of GABA Transporters

This compound primarily functions as a GABA uptake inhibitor, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant and antiallodynic effects.[3][4][5][6]

Binding Affinities and Potencies

The inhibitory activity of this compound has been characterized across various GABA transporter subtypes and other neurotransmitter transporters. The following tables summarize the key quantitative data from multiple studies.

Target TransporterSpeciesIC50 (µM)Ki (µM)Reference
BGT-1 (hBGT-1)Human10.61.4[1]
GAT-1 (hGAT-1)Human29.6219[1]
GAT-2 (hGAT-2)Human45.2941[1]
GAT-3 (hGAT-3)Human22.5115[1]
Serotonin (B10506) Transporter-5.29-[4][5]
Noradrenaline Transporter-7.91-[4][5]
Dopamine Transporter-4.08-[4][5]

Table 1: Inhibitory activity of this compound on various neurotransmitter transporters.

ReceptorIC50 (nM)Reference
α1-adrenergic266[3]
D2 dopamine1632[3]

Table 2: Binding affinities of this compound for other receptors.

In Vivo Efficacy

The anticonvulsant properties of this compound have been demonstrated in various rodent models.

Animal ModelEffectED50 (µmol/kg, i.p.)Reference
DBA/2 Mice (Sound-induced seizures)Inhibition of tonic convulsions6[3]
DBA/2 Mice (Sound-induced seizures)Inhibition of clonic convulsions19[3]
Mice (Maximal Electroshock Test)Antagonism of tonic hindlimb extension73[3]

Table 3: Anticonvulsant efficacy of this compound in vivo.

Signaling Pathway of GABA Transporter Inhibition

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABAR GABA Receptor GABA_synapse->GABAR Binds to GAT GABA Transporters (GAT-1, BGT-1, etc.) GABA_synapse->GAT Inhibition Neuronal Inhibition GABAR->Inhibition NNC052090 This compound NNC052090->GAT Inhibits

Caption: this compound inhibits GABA transporters, increasing synaptic GABA levels.

Core Mechanism 2: Antagonism of Neuromedin U Receptor 2 (NMUR2)

A recent study has identified a novel mechanism of action for this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[7] This finding positions this compound as a potential therapeutic agent for glioma.

Role in Glioma

NMUR2 is highly expressed in glioma tissue, where its overexpression promotes cell proliferation and migration.[7] The study suggests that this compound antagonizes NMUR2, leading to a reduction in cell cycle progression in glioma cells. Furthermore, a synergistic effect was observed when this compound was combined with the standard glioma treatment, temozolomide, in both in vitro and in vivo models.[7]

Proposed Signaling Pathway in Glioma

NMUR2Signaling NMUR2 NMUR2 STAT5 STAT5 NMUR2->STAT5 Activates NNC052090 This compound NNC052090->NMUR2 Antagonizes CellCycle Cell Cycle Genes STAT5->CellCycle Regulates Proliferation Cell Proliferation & Migration CellCycle->Proliferation Promotes

Caption: this compound antagonizes NMUR2, inhibiting glioma cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomal preparation from rat cerebral cortex or inferior colliculus

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • This compound and other test compounds

  • Scintillation counter and vials

Procedure:

  • Prepare synaptosomes from the desired brain region of rats.

  • Pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound.

[³H]GABA Uptake Assay in CHO Cells Stably Expressing Transporters

This method assesses the inhibitory effect of this compound on specific, individually expressed neurotransmitter transporters.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., BGT-1, GAT-1, serotonin transporter)

  • [³H]GABA or other appropriate radiolabeled substrates

  • Uptake buffer

  • This compound and other test compounds

  • Cell culture plates and incubator

  • Scintillation counter

Procedure:

  • Culture the CHO cells expressing the specific transporter in appropriate culture plates.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Add the radiolabeled substrate to initiate uptake and incubate for a specific time at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 values based on the dose-response curve.

Maximal Electroshock (MES) Test in Mice

This is a widely used animal model to screen for anticonvulsant activity.

Materials:

  • Male mice

  • Corneal electrodes

  • An electroshock apparatus

  • This compound

Procedure:

  • Administer this compound or vehicle intraperitoneally (i.p.) to the mice.

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED50, the dose that protects 50% of the animals from the tonic seizure.

Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to audiogenic seizures, providing a model for generalized tonic-clonic seizures.

Materials:

  • DBA/2 mice

  • A sound-proof chamber equipped with a sound source (e.g., an electric bell)

  • This compound

Procedure:

  • Administer this compound or vehicle (i.p.) to the mice.

  • After a predetermined time, place each mouse individually into the sound-proof chamber.

  • Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure response, typically including wild running, clonic seizures, and tonic seizures.

  • Determine the ED50 for the suppression of each seizure component.

Experimental Workflow for Transporter Inhibition Assays

ExperimentalWorkflow start Start prep Prepare Synaptosomes or Culture CHO Cells start->prep preincubate Pre-incubate with This compound prep->preincubate add_radiolabel Add [3H]GABA or other substrate preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake (Filtration/Washing) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro GABA transporter inhibition assays.

Conclusion

This compound exhibits a dual mechanism of action, functioning as both a GABA uptake inhibitor with moderate selectivity for BGT-1 and as a novel antagonist of the NMUR2 receptor. Its ability to modulate GABAergic neurotransmission underlies its anticonvulsant and antiallodynic properties. The discovery of its activity at the NMUR2 receptor opens new avenues for its potential application in oncology, specifically in the treatment of glioma. This guide provides a comprehensive overview of the current knowledge, offering a foundation for future research and development efforts centered on this versatile molecule. Further investigation into the interplay between these two distinct mechanisms is warranted to fully elucidate the therapeutic potential of this compound.

References

NNC 05-2090: A Technical Overview of its Selectivity Profile as a BGT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the betaine/GABA transporter 1 (BGT-1) inhibitor, NNC 05-2090. The document details its selectivity profile, summarizes quantitative binding and functional data, outlines common experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a GABA uptake inhibitor that demonstrates moderate selectivity for BGT-1 (also known as GAT-2 in mice or GAT-4 in some contexts) over other GABA transporters (GATs). Unlike many GABA transporter inhibitors which are derivatives of nipecotic acid or guvacine (B1672442) and contain a carboxylic acid moiety, this compound is a non-amino acid scaffold, proving that this structural feature is not essential for BGT-1 inhibition.[1][2] Its unique profile and demonstrated anticonvulsant properties in animal models make it a valuable tool compound for investigating the physiological roles of BGT-1 and a potential scaffold for developing more selective therapeutic agents.[3][4]

Selectivity and Potency Profile

This compound exhibits a distinct selectivity profile, showing a preference for BGT-1 over other members of the GABA transporter family. However, it also interacts with monoamine transporters and other receptors, which is a critical consideration for its use in experimental systems.

Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified using both binding affinity (Kᵢ) and functional inhibition (IC₅₀) assays across various transporter subtypes. The data, compiled from multiple studies, are presented below.

Table 1: Inhibitor Binding Affinity (Kᵢ) of this compound for Human GABA Transporters

TransporterKᵢ (µM)Source
hBGT-11.4
hGAT-119
hGAT-315
hGAT-241

Table 2: Functional Inhibition (IC₅₀) of this compound against Various Transporters and Receptors

TargetSystemIC₅₀Source
GABA Transporters
BGT-1CHO Cells10.6 µM[3][5]
GAT-1CHO Cells29.62 µM[3]
GAT-2CHO Cells45.29 µM[3]
GAT-3CHO Cells22.51 µM[3]
GABA UptakeRat Cortex Synaptosomes4.4 µM[4]
GABA UptakeRat Inf. Colliculus Synaptosomes2.5 µM[4]
Monoamine Transporters
Dopamine Transporter (DAT)CHO Cells4.08 µM[5]
Serotonin Transporter (SERT)CHO Cells5.29 µM[5]
Noradrenaline Transporter (NET)CHO Cells7.91 µM[5]
Other Receptors
α₁-adrenergic ReceptorReceptor Binding Assay266 nM[4]
D₂ Dopamine ReceptorReceptor Binding Assay1632 nM[4]

Note: Discrepancies in values between Kᵢ and IC₅₀, and across different experimental systems (e.g., recombinant cells vs. synaptosomes), are expected due to variations in assay conditions, such as substrate concentration and membrane environment.

The data indicates that this compound is approximately 10-fold more selective for BGT-1 compared to GAT-1 and GAT-3 in binding assays.[1][2] However, its functional inhibition of monoamine transporters occurs at similar concentrations to its inhibition of BGT-1, suggesting that the observed in vivo effects of this compound may result from a combination of BGT-1 and monoamine transporter inhibition.[5]

cluster_GABA GABAergic Synapse cluster_glia Astrocyte cluster_inhibitor Pharmacology PRE Presynaptic Terminal POST Postsynaptic Neuron PRE->POST GABA Release GAT1_3 GAT-1 / GAT-3 PRE->GAT1_3 Reuptake BGT1_Glia BGT-1 PRE->BGT1_Glia Reuptake GABA_R GABA-A/B Receptors GABA_R->POST Inhibitory Signal NNC This compound NNC->BGT1_Glia Inhibition cluster_prep Assay Preparation cluster_exp Inhibition Experiment cluster_analysis Data Acquisition & Analysis p1 Culture cells stably expressing target transporter p2 Plate cells in 96-well format p1->p2 p3 Pre-incubate cells with varying [this compound] p2->p3 p4 Add [3H]GABA to initiate uptake p3->p4 p5 Incubate at 37°C p4->p5 p6 Terminate uptake by washing with ice-cold buffer p5->p6 p7 Lyse cells & measure radioactivity via scintillation p6->p7 p8 Plot % Inhibition vs. log[Inhibitor] p7->p8 p9 Calculate IC50 via non-linear regression p8->p9 cluster_gaba GABA Transporters cluster_monoamine Monoamine Transporters cluster_other Other Receptors center_node This compound BGT1 BGT-1 center_node->BGT1 Ki = 1.4 µM (Primary Target) GAT3 GAT-3 center_node->GAT3 Ki = 15 µM GAT1 GAT-1 center_node->GAT1 Ki = 19 µM GAT2 GAT-2 center_node->GAT2 Ki = 41 µM DAT DAT center_node->DAT IC50 = 4.1 µM SERT SERT center_node->SERT IC50 = 5.3 µM NET NET center_node->NET IC50 = 7.9 µM Alpha1 α1-adrenergic center_node->Alpha1 IC50 = 266 nM D2 D2-dopamine center_node->D2 IC50 = 1632 nM

References

NNC 05-2090 off-target effects on GAT transporters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Off-Target Effects of NNC 05-2090 on GAT Transporters

Introduction

This compound, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a novel nipecotic acid derivative investigated for its anticonvulsant properties.[1] Unlike selective GABA Transporter 1 (GAT-1) inhibitors such as tiagabine, this compound exhibits a broader pharmacological profile, interacting with multiple GABA transporter subtypes and other neurotransmitter systems.[1][2] This guide provides a detailed technical overview of the off-target effects of this compound, with a specific focus on its interactions with the four known GABA transporters: GAT-1, GAT-2, GAT-3, and the Betaine/GABA Transporter 1 (BGT-1). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various GABA transporter subtypes and other neurotransmitter transporters and receptors. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a comparative view of the compound's potency at its different targets.

Table 1: Inhibitory Activity of this compound on GABA Transporters
Transporter SubtypeParameterValue (µM)Species/System
hGAT-1 Ki19Human, expressed in cells
GAT-1 IC5029.62Not specified
hGAT-2 Ki41Human, expressed in cells
GAT-2 IC5045.29Not specified
mGAT2 (BGT-1) Ki1.4Mouse
hGAT-3 Ki15Human, expressed in cells
GAT-3 IC5022.51Not specified
hBGT-1 Ki1.4Human, expressed in cells
BGT-1 IC5010.6Not specified
Total GABA Uptake IC504.4 ± 0.8Rat cerebral cortex synaptosomes
non-GAT-1 Uptake IC502.5 ± 0.7Rat inferior colliculus synaptosomes

Data sourced from references[1][3][4]. Note that BGT-1 is also referred to as GAT-2 in mice (mGAT2) and GAT-4 in some literature, which can lead to confusion.[5][6]

Table 2: Off-Target Inhibitory Activity of this compound
Target Transporter/ReceptorParameterValue (µM)
Serotonin Transporter (SERT) IC505.29
Noradrenaline Transporter (NET) IC507.91
Dopamine Transporter (DAT) IC504.08
α1-Adrenoceptor IC500.266
D2 Receptor IC501.632

Data sourced from references[1][3][4][7]. Values for receptors are presented in µM for consistency.

Pharmacological Profile Visualization

The following diagram illustrates the pharmacological profile of this compound, highlighting its interactions with various transporters and receptors and their respective potencies.

NNC_05_2090_Pharmacology cluster_main This compound cluster_gats GABA Transporters cluster_off_target Off-Target Effects NNC This compound GAT1 hGAT-1 NNC->GAT1 Ki = 19 µM GAT2 hGAT-2 NNC->GAT2 Ki = 41 µM GAT3 hGAT-3 NNC->GAT3 Ki = 15 µM BGT1 hBGT-1 NNC->BGT1 Ki = 1.4 µM SERT SERT NNC->SERT IC50 = 5.29 µM NET NET NNC->NET IC50 = 7.91 µM DAT DAT NNC->DAT IC50 = 4.08 µM Alpha1 α1-Adrenoceptor NNC->Alpha1 IC50 = 0.266 µM D2 D2 Receptor NNC->D2 IC50 = 1.632 µM GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare GAT-expressing cells or synaptosomes pre_incubate Pre-incubate with this compound (various concentrations) prep_cells->pre_incubate add_gaba Add [3H]GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for a defined time add_gaba->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate quantify Lyse cells and quantify radioactivity terminate->quantify plot Plot % inhibition vs. [this compound] quantify->plot calculate Calculate IC50 value plot->calculate

References

NNC 05-2090: An In-Depth Technical Guide on its Affinity for Alpha-1 and D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of NNC 05-2090 for the alpha-1 adrenergic (α1) and dopamine (B1211576) D2 receptors. The information is compiled to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, plausible experimental methodologies, and visual representations of relevant signaling pathways.

Core Data Presentation: Receptor Affinity Profile

The binding affinity of this compound for α1 and D2 receptors has been quantified, revealing a notable difference in its interaction with these two important neurological targets. The inhibitory constant (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand, are summarized below. These values were determined using competitive binding assays with prazosin (B1663645) and spiperone, established antagonists for the α1 and D2 receptors, respectively.

ReceptorRadioligandThis compound IC50 (nM)
Alpha-1 (α1) Adrenergic[3H]-Prazosin266[1][2][3]
Dopamine D2[3H]-Spiperone1632[1][2][3]

Experimental Protocols

While the precise, step-by-step protocols from the original characterization studies are not publicly available, the following methodologies represent standard and widely accepted practices for determining receptor binding affinities through competitive radioligand binding assays.

Alpha-1 Adrenergic Receptor Binding Assay (Hypothetical Protocol)

This protocol is based on established methods for [3H]-prazosin binding assays.

1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh Tris-HCl buffer and centrifuged again. The final pellet is resuspended in assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a total volume of 250 µL in 96-well plates.

  • Each well contains:

    • 50 µL of membrane preparation (containing a specific concentration of receptor protein).

    • 50 µL of [3H]-prazosin at a final concentration close to its Kd (e.g., 0.25 nM).

    • 50 µL of varying concentrations of this compound (e.g., from 10-10 to 10-5 M) or buffer (for total binding).

    • For non-specific binding determination, a high concentration of an unlabeled α1 antagonist (e.g., 10 µM phentolamine) is added instead of this compound.

  • The plates are incubated at 25°C for 60 minutes.

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with scintillation cocktail.

  • The amount of bound radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 value is determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

Dopamine D2 Receptor Binding Assay (Hypothetical Protocol)

This protocol is based on established methods for [3H]-spiperone binding assays.

1. Membrane Preparation:

  • Rat striatum is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • The subsequent membrane preparation steps are similar to those described for the α1 receptor assay.

2. Competitive Binding Assay:

  • The assay is performed in a total volume of 250 µL.

  • Each well contains:

    • 50 µL of membrane preparation.

    • 50 µL of [3H]-spiperone at a final concentration near its Kd (e.g., 0.1 nM).

    • 50 µL of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 1 µM haloperidol).

  • The plates are incubated at 37°C for 30 minutes.

3. Termination and Detection:

  • The process is identical to the α1 receptor binding assay.

4. Data Analysis:

  • The IC50 value is calculated using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways initiated by the activation of α1 adrenergic and D2 dopamine receptors.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca_ER->PKC Activates Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates NNC052090 This compound (Antagonist) NNC052090->Receptor Inhibits

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Dopamine D2 Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response Leads to Agonist Agonist (e.g., Dopamine) Agonist->Receptor Activates NNC052090 This compound (Antagonist) NNC052090->Receptor Inhibits

Caption: D2 Dopamine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the IC50 of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tissue Tissue Homogenization (e.g., Rat Brain Region) Membrane Membrane Fraction Isolation (Centrifugation) Tissue->Membrane Incubation Incubation (Membranes + Radioligand + this compound) Membrane->Incubation Reagents Reagent Preparation (Radioligand, this compound, Buffers) Reagents->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation Analysis Data Analysis (Non-linear Regression to determine IC50) Scintillation->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

References

The Role of NNC 05-2090 in GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1). By impeding the reuptake of GABA from the synaptic cleft, this compound effectively enhances GABAergic neurotransmission, leading to anticonvulsant effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of GABAergic systems and the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

This compound primarily exerts its effects by inhibiting GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft and terminating its inhibitory signal.[1][2] This inhibition leads to an accumulation of GABA in the synapse, thereby potentiating the activity of GABA receptors and enhancing inhibitory neurotransmission.[1][3] this compound displays a notable selectivity for the BGT-1 transporter, also known as the mouse GABA transporter type 2 (mGAT2).[4][5][6] While it also inhibits other GAT subtypes (GAT-1, GAT-3) and monoamine transporters, its affinity for BGT-1 is a key feature of its pharmacological profile.[4][7]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified through various experimental assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound on GABA and Monoamine Transporters

Target TransporterParameterValue (µM)Species/System
GABA Transporters
BGT-1 (mGAT2)K_i_1.4Mouse
BGT-1IC_50_10.6Human (CHO cells)
GAT-1K_i_19Human
GAT-1IC_50_29.62Not Specified
GAT-2K_i_41Human
GAT-2IC_50_45.29Not Specified
GAT-3K_i_15Human
GAT-3IC_50_22.51Not Specified
[³H]GABA Uptake (Cortex)IC_50_4.4Rat (Synaptosomes)
[³H]GABA Uptake (Inferior Colliculus)IC_50_2.5Rat (Synaptosomes)
Monoamine Transporters
Serotonin Transporter (SERT)IC_50_5.29CHO cells
Noradrenaline Transporter (NET)IC_50_7.91CHO cells
Dopamine Transporter (DAT)IC_50_4.08CHO cells
Other Receptors
α₁-adrenergic receptorIC_50_0.266Not Specified
D₂-dopamine receptorIC_50_1.632Not Specified

Data compiled from multiple sources.[4][5][7][8]

Table 2: In Vivo Anticonvulsant Efficacy of this compound

Animal ModelSeizure TypeParameterValue (µmol/kg)
DBA/2 MiceSound-induced tonic convulsionsED_50_19
DBA/2 MiceSound-induced clonic convulsionsED_50_6
Maximal Electroshock (MES) TestTonic hindlimb extensionED_50_73

Data compiled from multiple sources.[4][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GABAergic Neurotransmission and this compound Action

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of this compound.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle Packaging GABA_A_Receptor GABA_A Receptor (Cl- Channel) GABA_synapse->GABA_A_Receptor Binds BGT1 BGT-1 GABA_synapse->BGT1 Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_glia GABA BGT1->GABA_glia Uptake NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibits

Caption: GABAergic synapse and this compound mechanism.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing a GABA uptake inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay [3H]GABA Uptake Assay (Synaptosomes/CHO cells) Determine_Ki_IC50 Determine Ki and IC50 Values Binding_Assay->Determine_Ki_IC50 Electrophysiology Patch-Clamp Electrophysiology (Cultured Neurons/Oocytes) Electrophysiology->Determine_Ki_IC50 Selectivity_Profiling Selectivity Profiling (GATs, Monoamine Transporters) Determine_Ki_IC50->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Determine_Ki_IC50->SAR_Analysis Animal_Models Animal Models of Epilepsy (e.g., DBA/2 mice, MES test) Selectivity_Profiling->Animal_Models Behavioral_Testing Behavioral Testing (Anticonvulsant Efficacy) Animal_Models->Behavioral_Testing Microdialysis In Vivo Microdialysis (Measure Extracellular GABA) Microdialysis->Behavioral_Testing PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Microdialysis->PK_PD_Modeling Determine_ED50 Determine ED50 Values Behavioral_Testing->Determine_ED50 Behavioral_Testing->PK_PD_Modeling Determine_ED50->SAR_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action SAR_Analysis->Mechanism_Elucidation PK_PD_Modeling->Mechanism_Elucidation

Caption: Workflow for this compound characterization.

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is designed to measure the inhibition of GABA uptake by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Rat cerebral cortex or inferior colliculus

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer, refrigerated centrifuge, water bath, filtration manifold, scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold Krebs-HEPES buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a non-labeled GABA uptake inhibitor like tiagabine (B1662831) or in sodium-free buffer).

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of this compound.

    • Determine the IC_50_ value by non-linear regression analysis of the concentration-response curve.

GABA Transporter Inhibition Assay in CHO Cells

This protocol describes a method to assess the inhibitory potency of this compound on specific, heterologously expressed GABA transporter subtypes.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the desired human GABA transporter subtype (e.g., BGT-1, GAT-1, GAT-2, or GAT-3).

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • [³H]GABA

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • Multi-well cell culture plates, scintillation counter

Procedure:

  • Cell Culture:

    • Culture the CHO cells expressing the specific GABA transporter subtype in multi-well plates until they reach confluency.

  • Inhibition Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.

    • Add [³H]GABA to a final concentration appropriate for the specific transporter (typically in the low micromolar range).

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Terminate the assay by aspirating the assay solution and rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a saturating concentration of a known inhibitor.

    • Calculate the percentage inhibition for each concentration of this compound.

    • Determine the IC_50_ value using non-linear regression.

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate the functional consequences of GABA transporter inhibition by this compound on GABA_A_ receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • GABA stock solution

  • This compound stock solution

  • Patch-clamp amplifier, microscope, micromanipulators, data acquisition system

Procedure:

  • Recording Setup:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Apply a low concentration of GABA (e.g., 1 µM) to elicit a baseline inward Cl⁻ current.

    • Co-apply GABA with varying concentrations of this compound to the same neuron.

  • Data Acquisition and Analysis:

    • Record the GABA-evoked currents in the absence and presence of this compound.

    • Measure the peak amplitude of the currents.

    • Calculate the percentage potentiation of the GABA-evoked current by this compound.

    • Construct a concentration-response curve to determine the EC_50_ for potentiation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of BGT-1 and, more broadly, GABAergic neurotransmission in health and disease. Its profile as a moderately selective BGT-1 inhibitor with demonstrated anticonvulsant properties underscores the therapeutic potential of targeting non-GAT-1 GABA transporters. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricate mechanisms of GABAergic signaling and to explore novel therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.

References

NNC 05-2090: A Novel Antagonist of the Neuromedin U Receptor 2 with Therapeutic Potential in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NNC 05-2090 as an antagonist of the neuromedin U receptor 2 (NMUR2). This compound was identified through a high-throughput screening of 6,331 FDA-approved compounds as a potential inhibitor of NMUR2, a G protein-coupled receptor implicated in the progression of glioma. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and its pharmacological profile, including off-target activities. Experimental protocols for key assays used in its characterization are also provided, along with visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its scientific basis. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the neuromedin U system.

Introduction to Neuromedin U Receptor 2 (NMUR2)

Neuromedin U (NMU) is a neuropeptide with a wide range of physiological functions, including the regulation of food intake, energy homeostasis, and pain perception. These effects are mediated through two G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[1] NMUR2 is predominantly expressed in the central nervous system and is coupled to the Gαq subunit.[2] Upon activation by NMU, NMUR2 initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium (Ca²⁺) concentrations, which in turn can activate various downstream effectors.[2] Recent studies have highlighted the role of NMUR2 in the pathophysiology of certain cancers, particularly glioma, where its overexpression is associated with enhanced cell proliferation and migration.[2][3]

Identification of this compound as an NMUR2 Antagonist

This compound was identified as a potential NMUR2 antagonist through a comprehensive screening of a library of 6,331 FDA-approved compounds.[2] This screening effort aimed to identify molecules capable of modulating NMUR2 activity for potential therapeutic applications, particularly in the context of glioma.[2][3]

Mechanism of Action

This compound functions as an antagonist at the NMUR2, inhibiting the downstream signaling cascade initiated by the binding of neuromedin U. The primary mechanism of NMUR2 signaling involves the Gαq protein, leading to intracellular calcium mobilization.[2]

Inhibition of the Gαq-STAT5 Signaling Pathway

In glioma cells, activation of NMUR2 by its endogenous ligand, neuromedin U, triggers a signaling pathway that is crucial for cell cycle progression. This pathway is initiated by the Gαq-mediated release of intracellular calcium.[2] The elevated calcium levels subsequently lead to the activation of the Signal Transducer and Activator of Transcription 5 (STAT5).[2] Activated STAT5 then promotes the transcription of genes associated with cell cycle progression.[2]

This compound exerts its antagonistic effect by blocking this signaling cascade. By inhibiting NMUR2, this compound prevents the Gαq-mediated release of intracellular Ca²⁺, thereby suppressing the activation of STAT5 and ultimately leading to a reduction in the transcription of cell cycle-related genes.[2] This inhibition of NMUR2 downstream signaling contributes to the observed reduction in glioma cell growth in vitro.[2]

NMUR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neuromedin U Neuromedin U NMUR2 NMUR2 Neuromedin U->NMUR2 Gaq Gαq NMUR2->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release triggers STAT5_inactive STAT5 (inactive) Ca2_release->STAT5_inactive activates STAT5_active STAT5 (active) STAT5_inactive->STAT5_active Cell_Cycle_Genes Cell Cycle Gene Transcription STAT5_active->Cell_Cycle_Genes promotes Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation NNC052090 This compound NNC052090->NMUR2 inhibits

NMUR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

While the primary research identifying this compound as an NMUR2 antagonist demonstrated its efficacy in a dose-dependent manner in functional assays, specific IC50 or Ki values for its interaction with NMUR2 have not been reported in the reviewed literature.[2] However, a significant body of work has characterized the off-target activities of this compound, particularly as a GABA uptake inhibitor.

Table 1: Off-Target Activity of this compound
TargetSpeciesAssay TypeValueReference
GABA Transporter (GAT)Rat[³H]GABA Uptake (Cerebral Cortex)IC50: 4.4 ± 0.8 µM[4]
GABA Transporter (GAT)Rat[³H]GABA Uptake (Inferior Colliculus)IC50: 2.5 ± 0.7 µM[4]
α1-Adrenergic Receptor-Receptor BindingAffinity: 266 nM[4]
D2 Dopamine Receptor-Receptor BindingAffinity: 1632 nM[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound as an NMUR2 antagonist.

High-Throughput Screening for NMUR2 Antagonists

The identification of this compound was the result of a high-throughput screening campaign designed to identify modulators of NMUR2.[2]

HTS_Workflow cluster_screening High-Throughput Screening Workflow Compound_Library 6,331 FDA-Approved Compound Library Cell_Based_Assay Cell-Based Assay (NMUR2-expressing cells) Compound_Library->Cell_Based_Assay Primary_Screen Primary Screen: Identify Potential Hits Cell_Based_Assay->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Lead_Candidate Identification of This compound Dose_Response->Lead_Candidate

Workflow for the Identification of this compound.

Protocol:

  • Cell Line: A stable cell line overexpressing human NMUR2 is used (e.g., HEK293T).

  • Compound Library: A library of 6,331 FDA-approved compounds is utilized for the screening.[2]

  • Assay Principle: A cell-based functional assay that measures a downstream event of NMUR2 activation is employed. This is typically a calcium mobilization assay due to NMUR2's coupling to Gαq.

  • Primary Screen: The compound library is screened at a single concentration to identify compounds that inhibit the NMU-induced response.

  • Hit Confirmation: Putative hits are re-tested to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50).

  • Lead Identification: this compound was identified as a lead compound based on its consistent and potent inhibition of NMUR2 signaling.[2]

Calcium Mobilization Assay

This assay is used to functionally assess the antagonist activity of this compound on NMUR2 by measuring changes in intracellular calcium levels.

Calcium_Assay_Workflow cluster_assay Calcium Mobilization Assay Workflow Cell_Seeding Seed NMUR2-expressing cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Seeding->Dye_Loading Compound_Incubation Pre-incubate with varying concentrations of this compound Dye_Loading->Compound_Incubation Agonist_Addition Stimulate with NMU agonist Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time Agonist_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine inhibition and IC50 Fluorescence_Measurement->Data_Analysis

Workflow for a Calcium Mobilization Assay.

Protocol:

  • Cell Culture: NMUR2-overexpressing cells (e.g., T-98G or 293FT) are seeded into 96-well black-walled, clear-bottom plates.[2]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage.

  • Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and cells are stimulated with a fixed concentration of a neuromedin U agonist (e.g., NMU-25).

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured kinetically.

  • Data Analysis: The peak fluorescence response is measured, and the data are normalized to the response of the agonist alone. A concentration-response curve is generated to determine the IC50 value of this compound.

STAT5 Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the effect of this compound on the downstream activation of STAT5.[2]

Protocol:

  • Cell Transfection: NMUR2-overexpressing cells are co-transfected with a luciferase reporter plasmid containing STAT5 response elements.

  • Compound Treatment: Cells are treated with NMU or IP3 in the presence or absence of varying concentrations of this compound.[2]

  • Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of this compound on STAT5 activation is determined.

In Vitro Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of glioma cells.[2]

Protocol:

  • Cell Seeding: Glioma cell lines (e.g., T-98G) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[2]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8.

  • Data Analysis: The absorbance is measured, and the percentage of cell viability relative to the vehicle-treated control is calculated. An IC50 value for the effect on cell viability can be determined.

In Vivo Studies

The therapeutic potential of this compound has been investigated in a glioma xenograft model.[2] In these studies, this compound monotherapy was shown to significantly reduce tumor size.[2] Furthermore, the combination of this compound with the standard-of-care chemotherapeutic agent temozolomide (B1682018) (TMZ) resulted in synergistic anti-tumor effects.[2]

Conclusion

This compound has emerged as a promising small molecule antagonist of the neuromedin U receptor 2. Its ability to inhibit the NMUR2-Gαq-STAT5 signaling pathway provides a clear mechanism for its anti-proliferative effects in glioma cells. While its off-target activities, particularly on GABA transporters, warrant consideration in further development, the in vivo efficacy of this compound in reducing tumor growth, both as a monotherapy and in combination with temozolomide, highlights its potential as a novel therapeutic strategy for glioma. Further research is needed to fully elucidate its pharmacological profile, including the determination of its precise binding affinity and functional potency at NMUR2, and to optimize its therapeutic index for clinical applications.

References

NNC 05-2090: A Dual-Action Investigational Compound for Neurological Disorders and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090 is a small molecule that has garnered significant interest in the scientific community for its dual mechanism of action, positioning it as a compound with potential therapeutic applications in both neurology and oncology. Initially characterized as a moderately selective inhibitor of the betaine/GABA transporter 1 (BGT-1), it has demonstrated anticonvulsant properties in preclinical models. More recently, this compound has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor implicated in the progression of certain cancers, including glioma. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and key experimental findings related to this compound, intended to serve as a valuable resource for researchers in the fields of neuroscience and cancer biology.

Physicochemical Properties

This compound, with the chemical name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride, possesses the following key identifiers and properties.

PropertyValueReference(s)
CAS Number 184845-43-0 (free base), 184845-18-9 (hydrochloride)[1]
Molecular Weight 451.01 g/mol (hydrochloride)[1]
Molecular Formula C₂₇H₃₀N₂O₂ · HCl[1]

Pharmacology and Mechanism of Action

This compound exhibits two distinct pharmacological profiles, each associated with a different primary molecular target.

Inhibition of GABA Transporters

This compound was first identified as an inhibitor of γ-aminobutyric acid (GABA) uptake, with a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant effects.

The inhibitory activity of this compound extends to other GABA transporters (GAT-1, GAT-3) and monoamine transporters, albeit with lower potency.

Transporter/ReceptorInhibition Constant (Kᵢ) / IC₅₀Species/SystemReference(s)
hBGT-1 Kᵢ: 1.4 µMHuman[3]
hGAT-1 Kᵢ: 19 µMHuman[3]
hGAT-2 Kᵢ: 41 µMHuman[3]
hGAT-3 Kᵢ: 15 µMHuman[3]
[³H]GABA uptake (rat cortex synaptosomes) IC₅₀: 4.4 µMRat[1]
[³H]GABA uptake (rat inferior colliculus synaptosomes) IC₅₀: 2.5 µMRat[1]
Serotonin Transporter (SERT) IC₅₀: 5.29 µMCHO cells[4]
Noradrenaline Transporter (NET) IC₅₀: 7.91 µMCHO cells[4]
Dopamine (B1211576) Transporter (DAT) IC₅₀: 4.08 µMCHO cells[4]
α₁-adrenergic receptor IC₅₀: 266 nM-[3]
D₂ dopamine receptor IC₅₀: 1632 nM-[3]

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA GABA GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_transporter BGT-1 / GATs GABA_synapse->GABA_transporter Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation GABA_transporter->GABA Internalization NNC_2090 This compound NNC_2090->GABA_transporter Inhibition

Antagonism of Neuromedin U Receptor 2 (NMUR2)

More recent research has identified this compound as an antagonist of the neuromedin U receptor 2 (NMUR2).[5][6] NMUR2 is a G-protein coupled receptor that is overexpressed in glioma and is associated with increased cell proliferation and migration.[7] By blocking the NMUR2 signaling pathway, this compound has been shown to reduce glioma cell growth in vitro and in vivo.[7]

NMUR2_Signaling NMU Neuromedin U (NMU) NMUR2 NMUR2 NMU->NMUR2 Activation Gaq Gαq NMUR2->Gaq NNC_2090 This compound NNC_2090->NMUR2 Antagonism PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release STAT5 STAT5 Ca2_release->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation PIM1_FOXM1 PIM1 / FOXM1 pSTAT5->PIM1_FOXM1 Transcriptional Activation Cell_Cycle Cell Cycle Progression PIM1_FOXM1->Cell_Cycle Proliferation Proliferation & Migration Cell_Cycle->Proliferation

Preclinical Efficacy

The anticonvulsant properties of this compound have been evaluated in various rodent models of epilepsy.

ModelEffectED₅₀SpeciesReference(s)
Sound-induced tonic convulsions Inhibition6 µmol/kg (i.p.)DBA/2 mice
Sound-induced clonic convulsions Inhibition19 µmol/kg (i.p.)DBA/2 mice
Maximal Electroshock (MES) test Inhibition of tonic hindlimb extension73 µmol/kg (i.p.)Mice
Amygdala kindled seizures Reduction in seizure severity72-242 µmol/kg (i.p.)Rats

Experimental Protocols

[³H]-GABA Uptake Assay in Stably Transfected BHK Cells

This protocol is adapted from the methodology described by Thomsen et al. (1997).[2]

  • Cell Culture: Baby Hamster Kidney (BHK) cells stably transfected with the desired GABA transporter (e.g., mGAT2) are cultured in appropriate media until confluent.

  • Assay Preparation: Cells are harvested and resuspended in a buffer (e.g., Krebs-Ringer-HEPES).

  • Incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control.

  • Initiation of Uptake: [³H]-GABA is added to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: The radioactivity retained on the filters, representing the amount of [³H]-GABA taken up by the cells, is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

GABA_Uptake_Workflow start Start culture Culture Stably Transfected BHK Cells start->culture prepare Prepare Cell Suspension culture->prepare incubate Pre-incubate with This compound prepare->incubate add_gaba Add [³H]-GABA incubate->add_gaba terminate Terminate Uptake (Filtration) add_gaba->terminate quantify Quantify Radioactivity terminate->quantify analyze Analyze Data (IC₅₀) quantify->analyze end End analyze->end

Maximal Electroshock (MES) Test in Mice

This protocol is a standard method for assessing anticonvulsant activity.

  • Animal Preparation: Male albino mice are used. This compound or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Electrode Placement: At the time of peak drug effect, corneal electrodes are placed on the eyes of the animal. A drop of anesthetic/saline solution is applied to the corneas.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED₅₀ is calculated using probit analysis.

Cell-Based Screening for NMUR2 Antagonists

This protocol is based on the methodology for identifying NMUR2 antagonists.[7]

  • Cell Line: A suitable host cell line (e.g., HEK293) is engineered to stably express human NMUR2.

  • Assay Principle: The assay measures a downstream signaling event upon NMUR2 activation, such as intracellular calcium mobilization or activation of a reporter gene (e.g., serum response element-luciferase).

  • Screening: The NMUR2-expressing cells are plated in multi-well plates and incubated with compounds from a chemical library, including this compound.

  • Agonist Stimulation: A known NMUR2 agonist (e.g., Neuromedin U) is added to stimulate the receptor.

  • Signal Detection: The cellular response (e.g., fluorescence for calcium or luminescence for luciferase activity) is measured.

  • Hit Identification: Compounds that inhibit the agonist-induced signal are identified as potential antagonists.

Conclusion

This compound is a multifaceted investigational compound with well-documented activities as a GABA reuptake inhibitor and an NMUR2 antagonist. Its anticonvulsant effects are likely mediated by the enhancement of GABAergic neurotransmission, while its anti-cancer potential stems from the blockade of the NMUR2 signaling pathway. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel therapeutics targeting these important biological pathways.

References

NNC 05-2090: A Comprehensive Scientific Review of a Dual-Action Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 05-2090, a novel nipecotic acid derivative, has emerged as a significant investigational compound with a dual-action pharmacological profile. Initially characterized as a moderately selective inhibitor of the betaine/GABA transporter 1 (BGT-1), it has demonstrated anticonvulsant properties in preclinical models. More recently, and in a distinct therapeutic area, this compound has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), presenting a promising new avenue for the treatment of glioma. This technical guide provides a comprehensive review of the discovery and scientific literature surrounding this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Discovery and Initial Characterization as a GABA Transporter Inhibitor

This compound, with the chemical name 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, was first described in the scientific literature in 1997 by researchers at Novo Nordisk.[1] It was identified as a novel derivative of nipecotic acid and was investigated for its ability to inhibit gamma-aminobutyric acid (GABA) transporters.[1][2] Unlike the selective GAT-1 inhibitor tiagabine, this compound was found to have a different profile, not acting preferentially on GAT-1.[1][2] This early research established its role as a GABA uptake inhibitor with a notable selectivity for the BGT-1 transporter (also known as mGAT2 in mice).[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities, inhibitory concentrations, and in vivo efficacy data for this compound as a GABA transporter inhibitor.

Table 1: In Vitro Pharmacology of this compound

TargetParameterValueSpeciesReference(s)
GABA Transporters
human BGT-1 (hBGT-1)Ki1.4 µMHuman[4]
mouse GAT-2 (mGAT2)Ki1.4 µMMouse[3]
human GAT-1 (hGAT-1)Ki19 µMHuman
human GAT-2 (hGAT-2)Ki41 µMHuman
human GAT-3 (hGAT-3)Ki15 µMHuman
Rat Cortex Synaptosomes ([3H]GABA uptake)IC504.4 ± 0.8 µMRat[5]
Rat Inferior Colliculus Synaptosomes ([3H]GABA uptake)IC502.5 ± 0.7 µMRat[5]
Other Transporters
Serotonin TransporterIC505.29 µMNot Specified[4]
Noradrenaline TransporterIC507.91 µMNot Specified[4]
Dopamine TransporterIC504.08 µMNot Specified[4]
Receptor Binding
α1-AdrenoceptorAffinity266 nMRat[5]
D2 Dopamine ReceptorAffinity1632 nMRat[5]

Table 2: In Vivo Anticonvulsant Activity of this compound

Seizure ModelSpeciesRoute of AdministrationEndpointED50Reference(s)
Sound-Induced Seizures (tonic convulsions)DBA/2 MiceIntraperitoneal (i.p.)Inhibition of tonic convulsions6 µmol/kg[5]
Sound-Induced Seizures (clonic convulsions)DBA/2 MiceIntraperitoneal (i.p.)Inhibition of clonic convulsions19 µmol/kg[5]
Maximal Electroshock (MES) TestMiceIntraperitoneal (i.p.)Antagonism of tonic hindlimb extension73 µmol/kg[5]
Amygdala Kindled SeizuresRatsIntraperitoneal (i.p.)Reduction in generalized seizure severitySignificant at 72-242 µmol/kg[5]

Experimental Protocols

In Vitro GABA Uptake Assay in Synaptosomes

This protocol is a generalized representation based on the methodologies described in the cited literature for measuring GABA uptake in isolated nerve terminals (synaptosomes).[6][7][8][9][10]

  • Synaptosome Preparation:

    • Male Wistar rats are euthanized, and the cerebral cortex and inferior colliculus are rapidly dissected and placed in ice-cold sucrose (B13894) solution (0.32 M).

    • The tissue is homogenized in the sucrose solution using a glass-Teflon homogenizer.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

  • [3H]GABA Uptake Assay:

    • Synaptosomes (at a specific protein concentration) are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the physiological buffer.

    • Various concentrations of this compound or a vehicle control are added to the synaptosomal suspension.

    • The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [3H]GABA.

    • The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Anticonvulsant Models

The following are generalized protocols for the in vivo seizure models used to evaluate the anticonvulsant activity of this compound.[11][12][13][14][15]

  • Maximal Electroshock (MES) Test in Mice:

    • Male albino mice are used for the study.

    • This compound is administered intraperitoneally (i.p.) at various doses.

    • At the time of peak effect (predetermined), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of this compound to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect.

    • The ED50 (the dose effective in protecting 50% of the animals) is calculated using probit analysis.

  • Sound-Induced Seizures in DBA/2 Mice:

    • DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

    • This compound is administered i.p. at various doses.

    • At the time of peak effect, the mice are placed in a sound-attenuated chamber and exposed to a high-intensity auditory stimulus (e.g., a bell or a specific frequency tone).

    • The animals are observed for the occurrence of wild running, clonic seizures, and tonic seizures.

    • The ability of this compound to prevent each phase of the seizure is recorded.

    • The ED50 for protection against each seizure component is calculated.

Visualization of Signaling Pathways and Experimental Workflows

GABAergic Synapse and the Effect of this compound

Caption: this compound inhibits GABA reuptake primarily at BGT-1 on glial cells.

Experimental Workflow for In Vitro GABA Uptake Assay

GABA_Uptake_Workflow start Start: Rat Brain Tissue homogenization Homogenization in Sucrose Solution start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (pellet synaptosomes) supernatant1->centrifugation2 resuspension Resuspend Pellet in Buffer centrifugation2->resuspension preincubation Pre-incubate Synaptosomes at 37°C resuspension->preincubation add_nnc Add this compound / Vehicle preincubation->add_nnc add_gaba Add [3H]GABA to start uptake add_nnc->add_gaba incubation Incubate at 37°C add_gaba->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Caption: Workflow for determining the IC50 of this compound on GABA uptake.

A New Frontier: this compound as a Neuromedin U Receptor 2 (NMUR2) Antagonist for Glioma Treatment

In a significant recent development, research presented in April 2025 has identified a novel mechanism of action for this compound as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[16][17] This discovery has opened up a new potential therapeutic application for this compound in the treatment of glioma, a highly aggressive form of brain cancer.[16][17]

Studies have shown that NMUR2 is highly expressed in glioma tissue and that its overexpression promotes cancer cell proliferation and migration.[16][17] Through a screening of a library of repurposing drugs, this compound was identified as a specific antagonist of NMUR2.[16][17]

NMUR2 Signaling Pathway in Glioma and the Effect of this compound

The proposed signaling pathway for NMUR2 in glioma cells involves the activation of the STAT5 transcription factor.[18][19] this compound, by antagonizing NMUR2, inhibits this downstream signaling cascade, leading to reduced cell cycle progression.[18][19]

NMUR2_Pathway NMU Neuromedin U (NMU) NMUR2 NMUR2 NMU->NMUR2 Binds and Activates G_alpha_q Gαq NMUR2->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release STAT5 STAT5 Ca_release->STAT5 STAT5_P p-STAT5 (active) STAT5->STAT5_P Phosphorylation Nucleus Nucleus STAT5_P->Nucleus Translocates to Cell_Cycle_Genes Cell Cycle Genes (e.g., PIM1, FOXM1) Nucleus->Cell_Cycle_Genes Upregulates Transcription Proliferation Glioma Cell Proliferation & Migration Cell_Cycle_Genes->Proliferation NNC_2090 This compound NNC_2090->NMUR2 Antagonizes

Caption: this compound antagonizes NMUR2, inhibiting the STAT5 pathway in glioma.

Experimental Workflow for the Discovery of this compound as an NMUR2 Antagonist

Glioma_Discovery_Workflow start Hypothesis: NMUR2 is a target in glioma bioinformatics Bioinformatics Analysis (NMUR2 expression in glioma) start->bioinformatics functional_assays Functional Assays (Overexpression/knockdown of NMUR2) bioinformatics->functional_assays drug_screening Cell-Based Drug Screening (6,331 repurposing drugs) functional_assays->drug_screening hit_identification Hit Identification: This compound drug_screening->hit_identification pathway_analysis Pathway Analysis (RNA sequencing, phosphorylation array) hit_identification->pathway_analysis in_vitro_validation In Vitro Validation (Glioma cell lines) pathway_analysis->in_vitro_validation in_vivo_validation In Vivo Validation (Glioma xenograft models) in_vitro_validation->in_vivo_validation synergy_studies Synergy Studies (with Temozolomide) in_vivo_validation->synergy_studies conclusion Conclusion: this compound is a promising NMUR2 antagonist for glioma synergy_studies->conclusion

Caption: Workflow for the identification of this compound as an NMUR2 antagonist.

Conclusion and Future Directions

This compound is a fascinating investigational compound with a dual mechanism of action that has been elucidated over several decades of research. Its initial characterization as a BGT-1 selective GABA uptake inhibitor with anticonvulsant properties provides a solid foundation for its potential use in neurological disorders characterized by GABAergic dysfunction. The more recent discovery of its potent antagonism of the NMUR2 receptor has unveiled an exciting and unexpected therapeutic opportunity in the field of oncology, specifically for the treatment of glioma.

For researchers, scientists, and drug development professionals, this compound represents a valuable tool for probing the physiological roles of both BGT-1 and NMUR2. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The synergistic effects observed with temozolomide (B1682018) in glioma models are particularly encouraging and suggest that this compound could be a valuable component of combination therapies. The continued investigation of this dual-action compound holds significant promise for advancing our understanding and treatment of both epilepsy and cancer.

References

The Dual Role of BGT-1 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Betaine (B1666868)/GABA Transporter 1 (BGT-1), encoded by the SLC6A12 gene, is a sodium- and chloride-dependent transporter with a multifaceted and debated role within the central nervous system (CNS). While structurally a member of the GABA transporter family, its low expression in the brain parenchyma compared to GAT1 and GAT3 has led to controversy regarding its significance in GABAergic neurotransmission.[1] Conversely, its function as an osmolyte transporter, particularly of betaine, positions it as a key player in cellular defense against osmotic stress. This technical guide provides an in-depth examination of the core functions of BGT-1 in the CNS, detailing its transport kinetics, localization, and the signaling pathways that govern its activity. We present a comprehensive overview of key experimental protocols for studying BGT-1 and discuss the conflicting evidence surrounding its potential as a therapeutic target for neurological disorders such as epilepsy.

Core Function and Properties of BGT-1

BGT-1 is a secondary active transporter that utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the uptake of its substrates, primarily GABA and betaine, into cells.[2] This process is electrogenic, meaning it results in a net movement of positive charge into the cell.[2]

Substrate Transport and Ion Dependency

The transport of both GABA and betaine by BGT-1 is critically dependent on the presence of extracellular Na+ and, to a lesser extent, Cl-.[2] Hyperpolarization of the cell membrane enhances the affinity of BGT-1 for Na+. A reduction in external Na+ concentration leads to a decrease in both the maximal transport rate and the transporter's affinity for GABA. This relationship is reciprocal; lowering the GABA concentration increases the half-maximal concentration (K₀.₅) for Na+.[2] While Cl- is not the primary driver of transport, its absence significantly reduces transport currents, an effect that is more pronounced at depolarized membrane potentials.[2]

Kinetic Parameters

The affinity of BGT-1 for its substrates and co-transported ions has been characterized using various techniques, primarily radiolabeled substrate uptake assays in cell lines or Xenopus oocytes and two-electrode voltage clamp (TEVC) electrophysiology. The affinity for GABA is in the micromolar range, while its affinity for betaine is in the low millimolar range.

Table 1: Apparent Affinities (K₀.₅) of BGT-1 for Substrates and Ions

Substrate/IonTechniqueCell SystemConditionsK₀.₅
GABA[³H]GABA UptakeHEK293 Cells140 mM NaCl18 µM
GABATEVCXenopus oocytes-100 mV, 96 mM Na+, 103.6 mM Cl-9 µM
GABATEVCXenopus oocytes-30 mV, 96 mM Na+, 103.6 mM Cl-31 µM
BetaineTEVCXenopus oocytes-80 mV, 96 mM Na+, 103.6 mM Cl-500 µM
BetaineTEVCXenopus oocytes-30 mV, 96 mM Na+, 103.6 mM Cl-2 mM
Na+TEVCXenopus oocytes-90 mV, 1 mM GABA, 100 mM Cl-66 mM
Na+TEVCXenopus oocytes-50 mV, 1 mM GABA, 100 mM Cl-89 mM
Cl-TEVCXenopus oocytes-90 mV, 1 mM GABA, 96 mM Na+78 mM
Cl-TEVCXenopus oocytes-50 mV, 1 mM GABA, 96 mM Na+114 mM

Data compiled from multiple sources.

Table 2: Comparison of BGT-1 and GAT1 mRNA Expression in the Mouse Brain

Brain RegionRelative BGT-1 mRNA Expression (Compared to GAT1)
Hippocampus~1000 times lower than GAT1
ThalamusEven lower than in the hippocampus
NeocortexEven lower than in the hippocampus

Data suggests that BGT-1 expression is significantly lower than GAT1 in brain regions associated with GABAergic neurotransmission.[3]

Localization of BGT-1 in the CNS

The localization of BGT-1 within the CNS is a key factor in understanding its physiological role. Unlike the widespread synaptic and extrasynaptic distribution of GAT1 and GAT3, BGT-1 expression within the brain parenchyma is sparse.[4]

  • Leptomeninges: A significant concentration of BGT-1 is found in the leptomeninges, the membranes surrounding the brain.[5]

  • Blood-Brain Barrier (BBB): Studies have identified BGT-1 expression in the brain endothelium, suggesting a role in transport across the BBB.[6]

  • Astrocytes: While some in vitro studies using cultured astrocytes and astrocytoma cell lines have shown BGT-1 expression, its presence in astrocytes in the healthy adult brain is debated.[1]

  • Neurons: Some reports have indicated BGT-1 localization in the dendritic spines of glutamatergic synapses; however, these findings are not consistently replicated and may be dependent on the specificity of the antibodies used.

Role in Osmotic Stress and Signaling Pathways

A primary and well-established function of BGT-1 in various tissues, including the CNS, is its role in the cellular response to hypertonic stress. By transporting betaine, a potent organic osmolyte, into the cell, BGT-1 helps to maintain cell volume and protect against the detrimental effects of cellular dehydration.

The TonEBP/NFAT5 Signaling Pathway

The expression of the SLC6A12 gene is regulated by the transcription factor Tonicity-responsive Enhancer Binding Protein (TonEBP), also known as Nuclear Factor of Activated T-cells 5 (NFAT5).[2][7] Under hypertonic conditions, TonEBP translocates to the nucleus and binds to the tonicity-responsive enhancer (TonE) element in the promoter region of the BGT-1 gene, leading to increased transcription and subsequent protein expression.[7][8]

TonEBP_BGT1_Pathway HypertonicStress Hypertonic Stress CellShrinkage Cell Shrinkage HypertonicStress->CellShrinkage TonEBP_inactive TonEBP (inactive) in Cytoplasm CellShrinkage->TonEBP_inactive Signal TonEBP_active TonEBP (active) in Nucleus TonEBP_inactive->TonEBP_active Translocation SLC6A12_Gene SLC6A12 Gene (BGT-1) TonEBP_active->SLC6A12_Gene Binds to TonE (Transcription) BGT1_mRNA BGT-1 mRNA SLC6A12_Gene->BGT1_mRNA BGT1_Protein BGT-1 Protein (in ER/Golgi) BGT1_mRNA->BGT1_Protein Translation BGT1_Membrane BGT-1 Transporter (at Plasma Membrane) BGT1_Protein->BGT1_Membrane Trafficking Betaine_Uptake Increased Betaine Uptake BGT1_Membrane->Betaine_Uptake Mediates CellVolume_Restored Cell Volume Restoration Betaine_Uptake->CellVolume_Restored

Caption: TonEBP/NFAT5 signaling pathway for BGT-1 upregulation under hypertonic stress.

The Controversial Role of BGT-1 in Epilepsy

The involvement of BGT-1 in epilepsy is a subject of ongoing debate. The rationale for its potential role stems from its ability to transport GABA, the primary inhibitory neurotransmitter in the CNS.

Evidence Supporting a Role in Seizure Control

Pharmacological studies have provided evidence for BGT-1's involvement in seizure modulation. The investigational drug EF1502, which inhibits both GAT1 and BGT-1, has demonstrated synergistic anticonvulsant effects when co-administered with the GAT1-specific inhibitor tiagabine.[3] Furthermore, pharmacological inhibition of BGT-1 has been shown to reduce spontaneous interictal-like bursting activity in brain slices from rats with induced seizures.[1]

Evidence Against a Significant Role in Seizure Control

Studies utilizing BGT-1 knockout mice have challenged the significance of its role in epilepsy. These mice exhibit normal development and show no significant difference in seizure susceptibility compared to wild-type littermates in various seizure threshold models.[3] The extremely low expression levels of BGT-1 mRNA in the brain, estimated to be several hundred to a thousand times lower than GAT1, further argue against a major role in GABA reuptake under normal physiological conditions.[1][3]

Experimental Protocols for Studying BGT-1

A variety of experimental techniques are employed to investigate the function and regulation of BGT-1 in the CNS.

[³H]GABA Uptake Assay in Cultured Cells

This assay measures the transport activity of BGT-1 by quantifying the uptake of radiolabeled GABA.

Methodology:

  • Cell Culture: Plate primary astrocytes or a suitable cell line (e.g., HEK293) transfected with BGT-1 cDNA in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

  • Uptake Initiation: Add KRH buffer containing a known concentration of [³H]GABA and unlabeled GABA. For inhibitor studies, co-incubate with the test compound.

  • Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold KRH buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well and compare the uptake in the presence and absence of inhibitors or under different ionic conditions.

GABA_Uptake_Workflow Start Start: Cultured Cells Expressing BGT-1 Preincubation Pre-incubation in KRH Buffer Start->Preincubation Uptake Add [³H]GABA +/- Inhibitor Preincubation->Uptake Incubation Incubate (e.g., 10-20 min) Uptake->Incubation Wash Rapid Wash with Ice-Cold Buffer Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation Liquid Scintillation Counting Lysis->Scintillation Analysis Data Analysis: Normalize to Protein, Compare Conditions Scintillation->Analysis

Caption: Experimental workflow for a [³H]GABA uptake assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to study the function of electrogenic transporters like BGT-1.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding BGT-1 and incubate for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply substrates (GABA or betaine) and/or inhibitors via the perfusion system and record the resulting currents.

  • Data Analysis: Analyze the current-voltage relationships and substrate concentration-response curves to determine kinetic parameters (K₀.₅, Vmax).

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a living animal.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals. Small molecules from the extracellular fluid, including GABA, diffuse across the dialysis membrane into the aCSF.

  • GABA Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3][9][10]

  • Data Analysis: Determine the basal extracellular GABA concentration and measure changes in response to pharmacological challenges (e.g., administration of a BGT-1 inhibitor).

Immunohistochemistry (IHC) for BGT-1 Localization

IHC is used to visualize the distribution of BGT-1 protein in brain tissue.

Methodology:

  • Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix, then cryoprotect in sucrose (B13894) solution.

  • Sectioning: Cut thin sections (e.g., 30-40 µm) of the brain using a cryostat or vibratome.

  • Antigen Retrieval: For some antibodies, it may be necessary to unmask the epitope by heating the sections in a citrate (B86180) buffer.

  • Blocking and Permeabilization: Block non-specific antibody binding using a solution containing normal serum and a detergent (e.g., Triton X-100) to permeabilize cell membranes.

  • Primary Antibody Incubation: Incubate the sections with a validated primary antibody specific for BGT-1.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope.

  • Validation: Crucially, include negative controls, such as tissue from BGT-1 knockout mice, to validate the specificity of the antibody staining.[4]

BGT-1 as a Drug Development Target

The development of drugs targeting BGT-1 is an area of active research, though it is complicated by the transporter's controversial role in the CNS.

Rationale for Targeting BGT-1

The primary rationale for developing BGT-1 inhibitors is for the potential treatment of epilepsy. The synergistic anticonvulsant effects observed with mixed GAT1/BGT-1 inhibitors suggest that even a minor contribution of BGT-1 to GABA homeostasis could be therapeutically relevant, particularly in pathological states where BGT-1 expression may be upregulated.[11]

Challenges and Future Directions

A major challenge in the development of BGT-1-targeted drugs is the need for high selectivity over other GABA transporters, particularly GAT1, to minimize off-target effects. Additionally, a clearer understanding of the specific conditions under which BGT-1 plays a significant role in the CNS is required. Future research should focus on:

  • Developing highly selective and potent BGT-1 inhibitors.

  • Investigating the regulation of BGT-1 expression and trafficking in models of neurological disease.

  • Clarifying the role of BGT-1 at the blood-brain barrier.

Drug_Development_Workflow Target_ID Target Identification (BGT-1 in Epilepsy) Screening High-Throughput Screening (Compound Libraries) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead In_Vitro In Vitro Characterization (Uptake Assays, TEVC) Hit_to_Lead->In_Vitro In_Vitro->Hit_to_Lead Feedback In_Vivo In Vivo Efficacy (Seizure Models) In_Vitro->In_Vivo Preclinical Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical

Caption: A generalized workflow for the development of BGT-1 inhibitors.

Conclusion

BGT-1 is a transporter with a dual identity in the CNS. Its role as an osmoprotectant is well-established and critical for cellular survival under hypertonic stress. Its function in GABAergic neurotransmission, however, remains an area of intense investigation and debate. While its low expression levels in the brain parenchyma suggest a limited role in synaptic GABA clearance under normal conditions, its potential upregulation in pathological states and its strategic location at the blood-brain barrier and leptomeninges may offer novel therapeutic avenues. For researchers and drug development professionals, a thorough understanding of the fundamental properties of BGT-1, the signaling pathways that regulate it, and the nuances of the evidence surrounding its function is essential for advancing our knowledge and developing effective therapies for neurological disorders.

References

Methodological & Application

Application Notes and Protocols: NNC 05-2090 for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NNC 05-2090 is a research compound known primarily as a GABA uptake inhibitor. It demonstrates moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2), and also inhibits GAT-3.[1][2][3][4] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic signaling. This mechanism underlies its potent anticonvulsant activity observed in various rodent models of epilepsy.[1][2][5] Additionally, it has shown efficacy in models of neuropathic pain.[1][6]

Beyond its effects on GABA transporters, this compound also interacts with monoamine transporters (serotonin, noradrenaline, and dopamine) and shows binding affinity for α1-adrenergic and D2 dopamine (B1211576) receptors.[1][3][5][6] These off-target activities should be considered when interpreting experimental results.

Data Presentation: Efficacy and Activity Profile

The following tables summarize the quantitative data for this compound in various rodent models and in vitro assays.

Table 1: In Vivo Anticonvulsant Efficacy of this compound

Rodent Model Seizure Type Administration Route ED₅₀ (µmol/kg) Species Reference
Sound-Induced Seizures Tonic Convulsions Intraperitoneal (i.p.) 6 Mouse (DBA/2) [5]
Clonic Convulsions Intraperitoneal (i.p.) 19 Mouse (DBA/2) [1][5]
Maximal Electroshock (MES) Tonic Hindlimb Extension Intraperitoneal (i.p.) 73 Mouse [1][5]

| Amygdala Kindling | Generalized Seizures | Intraperitoneal (i.p.) | Significant reduction at 72-242 µmol/kg | Rat |[5][7][8] |

Table 2: In Vivo Analgesic Efficacy of this compound

Rodent Model Effect Measured Administration Route Effective Dose Range Species Reference

| Partial Sciatic Nerve Ligation (PSL) | Reversal of Mechanical Allodynia | Intraperitoneal (i.p.) or Intrathecal (i.t.) | 0.01 - 0.3 mg/kg | Mouse |[1] |

Table 3: In Vitro Inhibition and Binding Profile of this compound

Target Assay Type Value Reference
GABA Transporters
Human BGT-1 (hBGT-1) Kᵢ 1.4 µM [1][3]
Betaine/GABA Transporter (BGT-1) IC₅₀ 10.6 µM [1][6]
GABA Transporter 1 (GAT-1) IC₅₀ 29.62 µM [1]
GABA Transporter 3 (GAT-3) IC₅₀ 22.51 µM [1]
[³H]GABA Uptake (Rat Cortex) IC₅₀ 4.4 µM [1][5]
Monoamine Transporters
Serotonin Transporter (SERT) IC₅₀ 5.29 µM [1][6]
Noradrenaline Transporter (NET) IC₅₀ 7.91 µM [1][6]
Dopamine Transporter (DAT) IC₅₀ 4.08 µM [1][6]
Receptor Binding
Alpha-1 (α₁) Adrenergic Receptor IC₅₀ 266 nM [1][3][5]

| Dopamine D₂ Receptor | IC₅₀ | 1632 nM |[1][3][5] |

Signaling Pathway and Experimental Workflow

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT3 GAT-3 GABA_synapse->GAT3 Reuptake BGT1 BGT-1 GABA_synapse->BGT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates NNC_2090 This compound NNC_2090->GAT3 Inhibits NNC_2090->BGT1 Inhibits

Caption: Mechanism of action for this compound in the synapse.

Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis A1 Select DBA/2 Mice B1 Administer Compound or Vehicle (Intraperitoneal Injection) A1->B1 A2 Prepare this compound Doses and Vehicle Control A2->B1 B2 Wait for Time to Peak Effect (e.g., 30 minutes) B1->B2 B3 Place Mouse in Sound-Attenuating Chamber B2->B3 B4 Apply Auditory Stimulus (e.g., 110 dB, 11 kHz, 20s) B3->B4 C1 Observe and Score Seizures (Clonic, Tonic) B4->C1 C2 Record Incidence and Latency C1->C2 C3 Calculate ED₅₀ Value C2->C3

Caption: Experimental workflow for the sound-induced seizure model.

Experimental Protocols

4.1. General Administration and Vehicle Preparation

  • Routes of Administration: this compound has been administered via intraperitoneal (i.p.), intrathecal (i.t.), and intravenous (i.v.) routes in rodent studies.[1][5][6][9] The most common route for anticonvulsant and analgesic screening is i.p. injection.

  • Vehicle and Formulation:

    • Due to the physicochemical properties of this compound, a clear stock solution should first be prepared, potentially using a suitable organic solvent.

    • For in vivo administration, this stock solution is then typically diluted with co-solvents and/or a final aqueous vehicle (e.g., saline, PBS, or a suspending agent like methylcellulose).

    • It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and reliable results.[1] The final concentration should be adjusted to allow for a consistent injection volume (e.g., 10 mL/kg for mice).

4.2. Protocol: Sound-Induced Seizures in DBA/2 Mice

This model is used to assess efficacy against reflex seizures.

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.

  • Methodology:

    • Administer this compound or vehicle control via i.p. injection at various doses.

    • At the predetermined time of peak effect (e.g., 30 minutes post-injection), place the mouse individually into a Plexiglas cylinder or sound-attenuating chamber.[10]

    • Expose the animal to a high-intensity sound stimulus (e.g., 110 decibels, 11 kHz) for a fixed duration (e.g., 20 seconds).[10]

    • Observe the animal for a defined period (e.g., 60 seconds) from the start of the stimulus.

  • Endpoints:

    • Record the incidence and latency of different seizure phases: wild running, clonic seizures, and tonic hindlimb extension.[5]

    • Protection is defined as the absence of clonic or tonic seizures.

    • Calculate the ED₅₀, the dose at which 50% of the animals are protected from a specific seizure endpoint.

4.3. Protocol: Maximal Electroshock (MES) Seizure Test

This model is indicative of efficacy against generalized tonic-clonic seizures.

  • Animals: Standard laboratory mouse strains (e.g., CF-1).

  • Methodology:

    • Administer this compound or vehicle control via i.p. injection.

    • At the time of peak drug effect, deliver a supramaximal electrical stimulus through auricular electrodes (e.g., 25 mA, 50 Hz, 0.2 seconds).[11]

  • Endpoints:

    • The primary endpoint is the presence or absence of tonic hindlimb extension.[5][11]

    • Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

    • Calculate the ED₅₀ for protection against this endpoint.

4.4. Protocol: Partial Sciatic Nerve Ligation (PSL) Model of Neuropathic Pain

This model assesses the analgesic properties of a compound in a state of chronic nerve-injury pain.

  • Animals: Mice or rats.

  • Methodology:

    • Surgery: Anesthetize the animal and expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the nerve diameter with a suture.

    • Post-Operative Recovery: Allow animals to recover for several days (e.g., 5-7 days) to allow for the development of stable mechanical allodynia.

    • Drug Administration: Administer this compound or vehicle via the desired route (i.p. or i.t.).[1]

    • Behavioral Testing: At various time points after drug administration, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments applied to the plantar surface of the ipsilateral (injured) hind paw.

  • Endpoints:

    • The primary endpoint is the reversal of mechanical allodynia, measured as a significant increase in the paw withdrawal threshold compared to vehicle-treated animals.[1][6]

    • A dose-response curve can be generated to determine the effective dose range.

References

Application Notes and Protocols: NNC 05-2090 Intraperitoneal vs. Intrathecal Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GABA uptake inhibitor NNC 05-2090, with a focus on its intraperitoneal and intrathecal administration routes. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in preclinical models of epilepsy and neuropathic pain.

Introduction and Mechanism of Action

This compound, or 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA transporters with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2).[1][2][3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound increases extracellular GABA levels, leading to enhanced GABAergic neurotransmission.[1][4] This mechanism underlies its demonstrated anticonvulsant and antiallodynic effects.[3][5]

Recent research has also identified a novel mechanism of action for this compound as an antagonist of the neuromedin U receptor 2 (NMUR2).[6][7] In glioma cells, antagonism of NMUR2 by this compound has been shown to suppress the STAT5 signaling pathway, leading to reduced cell cycle progression and tumor growth.[6][8][9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / KiReference
GABA Transporters
[3H]GABA Uptake (rat cortex synaptosomes)IC504.4 µM[2][10]
[3H]GABA Uptake (rat inferior colliculus synaptosomes)IC502.5 µM[2][10]
Betaine/GABA Transporter 1 (BGT-1)IC5010.6 µM[2][10]
Mouse GABA Transporter 2 (mGAT2)Ki1.4 µM[2][10]
GABA Transporter 1 (GAT-1)IC5029.62 µM[10]
GABA Transporter 2 (GAT-2)IC5045.29 µM[10]
GABA Transporter 3 (GAT-3)IC5022.51 µM[10]
Monoamine Transporters
Serotonin Transporter (SERT)IC505.29 µM[5][10]
Noradrenaline Transporter (NET)IC507.91 µM[5][10]
Dopamine (B1211576) Transporter (DAT)IC504.08 µM[5][10]
Other Receptors
α1-adrenergic receptor (binding to prazosin)IC50266 nM[2][10]
D2 dopamine receptor (binding to spiperone)IC501632 nM[2][10]

Table 2: In Vivo Efficacy of this compound Following Intraperitoneal (i.p.) Administration in Mice

ModelEndpointED50Reference
Maximal Electroshock (MES)Inhibition of tonic hindlimb extension73 µmol/kg[3][10]
Sound-Induced Seizures (DBA/2 mice)Inhibition of tonic convulsions19 µmol/kg[3][10]
Sound-Induced Seizures (DBA/2 mice)Inhibition of clonic convulsions6 µmol/kg[3]
Partial Sciatic Nerve Ligation (PSL)Reversal of mechanical allodyniaDose-dependent effect at 0.01, 0.1, and 0.3 mg/kg[10]

Table 3: In Vivo Efficacy of this compound Following Intrathecal (i.t.) Administration in Mice

ModelEndpointDoses TestedReference
Partial Sciatic Nerve Ligation (PSL)Reversal of mechanical allodynia0.01, 0.1, and 0.3 mg/kg[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

GABA_Transporter_Inhibition cluster_0 Presynaptic Neuron / Glial Cell cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NNC_05_2090 This compound GABA_Transporter GABA Transporter (BGT-1/mGAT2) NNC_05_2090->GABA_Transporter inhibits GABA_Reuptake GABA Reuptake Blocked GABA_Transporter->GABA_Reuptake mediates Extracellular_GABA Increased Extracellular GABA GABA_Receptor GABA Receptor Extracellular_GABA->GABA_Receptor activates Enhanced_Inhibition Enhanced GABAergic Inhibition GABA_Receptor->Enhanced_Inhibition leads to

Caption: this compound inhibits GABA transporters, increasing synaptic GABA and enhancing postsynaptic inhibition.

NMUR2_Antagonism NNC_05_2090 This compound NMUR2 NMUR2 NNC_05_2090->NMUR2 antagonizes Gaq Gαq NMUR2->Gaq activates Ca_Release Intracellular Ca2+ Release Gaq->Ca_Release stimulates STAT5_Activation STAT5 Activation Ca_Release->STAT5_Activation leads to Cell_Cycle_Progression Cell Cycle Progression STAT5_Activation->Cell_Cycle_Progression promotes Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth drives In_Vivo_Administration_Workflow Start Start Prepare_NNC Prepare this compound Working Solution Start->Prepare_NNC Administer Administer via Intraperitoneal or Intrathecal Route Prepare_NNC->Administer Behavioral_Test Perform Behavioral Assay (e.g., MES, pSNL) Administer->Behavioral_Test Data_Analysis Analyze Data (e.g., ED50, allodynia) Behavioral_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for NNC 05-2090 in Epilepsy Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a novel nipecotic acid derivative with demonstrated anticonvulsant properties in a variety of preclinical epilepsy models.[1][2] Its primary mechanism of action is the inhibition of γ-aminobutyric acid (GABA) uptake, with a moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as the mouse GABA transporter type 2 (mGAT-2).[1] Additionally, this compound exhibits inhibitory effects on GAT-3 and, to a lesser extent, GAT-1. By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability that underlies seizures.[3][4][5]

These application notes provide detailed protocols for utilizing this compound in common rodent models of epilepsy, along with a summary of its pharmacological data and a schematic of its proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound on GABA Transporters and Receptors

TargetIC50 / Ki ValueCell/Tissue PreparationReference
GABA Transporters
[3H]GABA Uptake (Cortex)IC50: 4.4 ± 0.8 µMSynaptosomes from rat cerebral cortex[1][2]
[3H]GABA Uptake (Inferior Colliculus)IC50: 2.5 ± 0.7 µMSynaptosomes from rat inferior colliculus (in the presence of a GAT-1 inhibitor)[2]
BGT-1 (mGAT-2)Ki: 1.4 µM[1]
GAT-1IC50: 29.62 µM[1]
GAT-2IC50: 45.29 µM[1]
GAT-3IC50: 22.51 µM[1]
Other Receptors
α1-receptorAffinity (Ki): 266 nM[2]
D2-receptorAffinity (Ki): 1632 nM[2]

Table 2: In Vivo Anticonvulsant Efficacy of this compound in Rodent Seizure Models

Seizure ModelAnimal SpeciesRoute of AdministrationEndpointED50 (µmol/kg)Reference
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)Inhibition of tonic hindlimb extension73[1][2]
Sound-Induced SeizuresDBA/2 MouseIntraperitoneal (i.p.)Inhibition of tonic convulsions6[2]
Sound-Induced SeizuresDBA/2 MouseIntraperitoneal (i.p.)Inhibition of clonic convulsions19[2]
Amygdala Kindled SeizuresRatIntraperitoneal (i.p.)Reduction of generalized seizure severity (grades 3-5)- (Significant effect at 72-242 µmol/kg)[2]
Amygdala Kindled SeizuresRatIntraperitoneal (i.p.)Reduction of afterdischarge duration- (Significant effect at 72-242 µmol/kg)[2]

Signaling Pathways

The primary anticonvulsant effect of this compound is attributed to its inhibition of GABA transporters, leading to an increase in synaptic GABA levels. This enhanced GABAergic tone potentiates the activity of GABAA receptors, resulting in increased chloride influx and neuronal hyperpolarization, thus counteracting the excessive neuronal firing characteristic of seizures.

GABA_Transporter_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABA_A Receptor GABA_synapse->GABA_A_Receptor Binds to GAT GABA Transporters (GAT-1, GAT-3, BGT-1) GABA_synapse->GAT Reuptake Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Hyperpolarization->GABA_release Reduces further firing NNC_05_2090 This compound NNC_05_2090->GAT Inhibits

Mechanism of Action of this compound.

Recent research has also identified this compound as an antagonist of the Neuromedin U receptor 2 (NMUR2). While the direct relevance of this pathway to its anticonvulsant effects is still under investigation, it represents a secondary signaling cascade affected by this compound.

NMUR2_Antagonism_Pathway NMU Neuromedin U (NMU) NMUR2 NMUR2 Receptor NMU->NMUR2 Binds & Activates Gaq Gαq NMUR2->Gaq NNC_05_2090 This compound NNC_05_2090->NMUR2 Antagonizes PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release STAT5 STAT5 Activation Ca_release->STAT5 Gene_Transcription Gene Transcription (Cell Cycle Progression) STAT5->Gene_Transcription

NMUR2 Antagonism by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the anticonvulsant efficacy of this compound in established rodent models of epilepsy.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with a small amount of Tween 80 for solubilization)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) in 0.9% saline)

Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. A typical dose range to explore based on the ED50 would be 25-100 µmol/kg.

  • Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to reach effective concentrations in the brain.

  • Seizure Induction:

    • Apply a drop of the anesthetic/electrolyte solution to the cornea of each mouse.

    • Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of both hindlimbs for at least 3 seconds.

  • Data Analysis: The primary endpoint is the percentage of animals in each treatment group protected from the tonic hindlimb extension. Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.

MES_Workflow Start Start Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Anesthetize_Cornea Apply Topical Anesthetic to Cornea Pretreatment->Anesthetize_Cornea Induce_Seizure Deliver Electrical Stimulus via Corneal Electrodes Anesthetize_Cornea->Induce_Seizure Observe Observe for Tonic Hindlimb Extension Induce_Seizure->Observe Data_Analysis Calculate % Protection and ED50 Observe->Data_Analysis End End Data_Analysis->End

Maximal Electroshock (MES) Seizure Workflow.
Audiogenic (Sound-Induced) Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli, providing a model of reflex epilepsy.

Materials:

  • Male or female DBA/2 mice (21-28 days of age for maximal susceptibility)

  • This compound

  • Vehicle

  • Sound-attenuating chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity stimulus (e.g., 110-120 dB).

Procedure:

  • Drug Administration: Administer this compound or vehicle i.p. at desired doses. Based on published data, a dose range of 1-25 µmol/kg would be appropriate to investigate effects on both clonic and tonic convulsions.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • Seizure Induction:

    • Place a single mouse into the sound-attenuating chamber.

    • Expose the mouse to the auditory stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe the mouse for the characteristic seizure progression: wild running, followed by clonic seizures (jerking of limbs), and finally tonic-clonic seizures with hindlimb extension.

  • Data Analysis: Score the seizure severity based on a standardized scale (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic-clonic seizure). The primary endpoints are the percentage of animals protected from clonic and tonic convulsions and the ED50 for each endpoint.

Audiogenic_Seizure_Workflow Start Start Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Place_in_Chamber Place Mouse in Sound-Attenuating Chamber Pretreatment->Place_in_Chamber Induce_Seizure Expose to Auditory Stimulus Place_in_Chamber->Induce_Seizure Observe Observe and Score Seizure Severity Induce_Seizure->Observe Data_Analysis Calculate % Protection and ED50 for Clonic and Tonic Seizures Observe->Data_Analysis End End Data_Analysis->End

Audiogenic Seizure Workflow.
Amygdala Kindling Model in Rats

Kindling is a model of temporal lobe epilepsy where repeated, initially subconvulsive, electrical stimulation of a limbic structure (e.g., the amygdala) leads to the progressive development of generalized seizures.

Materials:

  • Male rats (e.g., Wistar, 250-300 g)

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Constant current stimulator

  • EEG recording equipment

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.

    • Allow for a post-surgical recovery period of at least one week.

  • Kindling Development:

    • Deliver a daily, brief (e.g., 1-2 seconds) electrical stimulation to the amygdala at an intensity that initially elicits an afterdischarge but no behavioral seizure.

    • Continue daily stimulations until the rat is "fully kindled," meaning it consistently exhibits a generalized tonic-clonic seizure (Stage 5 on Racine's scale) in response to the stimulation.

  • Drug Testing:

    • Once fully kindled, administer this compound or vehicle i.p. A dose range of 70-250 µmol/kg has been shown to be effective.

    • After a pre-treatment period (e.g., 30-60 minutes), deliver the kindling stimulation.

  • Observation and Recording:

    • Record the electroencephalogram (EEG) to determine the afterdischarge duration.

    • Observe and score the behavioral seizure severity using Racine's scale (Stage 0-5).

  • Data Analysis: The primary endpoints are the afterdischarge duration and the behavioral seizure score. Compare these parameters between the drug-treated and vehicle-treated groups.

Amygdala_Kindling_Workflow cluster_preparation Preparation cluster_kindling Kindling cluster_testing Drug Testing Implant_Electrode Stereotaxically Implant Electrode in Amygdala Recovery Post-Surgical Recovery (≥ 1 week) Implant_Electrode->Recovery Daily_Stimulation Daily Electrical Stimulation of Amygdala Recovery->Daily_Stimulation Observe_Seizure_Development Observe Progressive Seizure Development Daily_Stimulation->Observe_Seizure_Development Fully_Kindled Achieve Fully Kindled State (Stage 5 Seizures) Observe_Seizure_Development->Fully_Kindled Drug_Admin Administer this compound or Vehicle (i.p.) Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Kindling_Stimulation Deliver Kindling Stimulation Pretreatment->Kindling_Stimulation Record_and_Observe Record EEG (Afterdischarge) and Score Behavioral Seizure Kindling_Stimulation->Record_and_Observe Data_Analysis Compare Afterdischarge Duration and Seizure Scores Record_and_Observe->Data_Analysis

Amygdala Kindling Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of GABA transporters, particularly BGT-1 and GAT-3, in the pathophysiology of epilepsy. The protocols outlined above provide a framework for characterizing the anticonvulsant profile of this compound and similar compounds in well-established and predictive animal models of seizures. Careful consideration of dose-response relationships and appropriate pre-treatment times is crucial for obtaining reliable and reproducible results. Further research may also elucidate the contribution of its NMUR2 antagonistic activity to its overall pharmacological profile.

References

Application Notes and Protocols for NNC 05-2090 in Neuropathic Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. NNC 05-2090 has emerged as a promising investigational compound for the management of neuropathic pain. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of neuropathic pain, detailing its mechanism of action, experimental protocols, and available data.

This compound is a potent inhibitor of the betaine/GABA transporter 1 (BGT-1) and also exhibits inhibitory activity against serotonin (B10506), noradrenaline, and dopamine (B1211576) transporters.[1] This dual mechanism of action suggests a synergistic potential in modulating the complex neurobiology of neuropathic pain by enhancing both GABAergic inhibitory neurotransmission and monoaminergic descending pain control pathways.[1][2] Preclinical studies have demonstrated its antiallodynic effects in a mouse model of sciatic nerve ligation, indicating its potential as a novel analgesic.[1][3]

Mechanism of Action

This compound's therapeutic potential in neuropathic pain is attributed to its simultaneous inhibition of two key classes of neurotransmitter transporters:

  • Betaine/GABA Transporter 1 (BGT-1) Inhibition: By blocking BGT-1, this compound increases the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][4] Enhanced GABAergic signaling in the spinal cord can dampen the hyperexcitability of neurons involved in pain transmission, a hallmark of neuropathic pain.[4][5]

  • Monoamine Transporter Inhibition: this compound also inhibits the reuptake of serotonin (5-HT), noradrenaline (NA), and dopamine (DA).[1] Increased availability of these monoamines in the synaptic cleft, particularly in the brainstem and spinal cord, strengthens the descending inhibitory pathways that regulate nociceptive signals from the periphery.[2]

The combined effect of augmenting GABAergic inhibition and enhancing monoaminergic descending control offers a multi-pronged approach to alleviating neuropathic pain.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound on its primary targets. Note: Specific in vivo dose-response data from neuropathic pain models, including paw withdrawal thresholds, were not available in the reviewed literature abstracts.

Table 1: In Vitro Inhibitory Activity of this compound

Target TransporterIC50 (µM)
Betaine/GABA Transporter 1 (BGT-1)10.6[1]
Serotonin Transporter (SERT)5.29[1]
Noradrenaline Transporter (NET)7.91[1]
Dopamine Transporter (DAT)4.08[1]

Experimental Protocols

Animal Model: Sciatic Nerve Ligation (SNL) in Mice

This protocol describes the induction of neuropathic pain through partial sciatic nerve ligation, a widely used and reproducible model.[5][6]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 9-0 nylon suture[6]

  • Warming pad

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the mouse using an approved protocol and ensure a surgical plane of anesthesia is reached (absence of pedal withdrawal reflex).

  • Shave the lateral aspect of the thigh on the desired side and sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision (approximately 1 cm) over the mid-thigh region.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Using a 9-0 nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[6] The ligation should be tight enough to induce a slight twitch in the corresponding hind limb but not so tight as to completely transect the nerve.

  • Close the muscle layer with a 5-0 absorbable suture and the skin incision with wound clips or non-absorbable sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover on a warming pad until they are fully ambulatory.

  • Sham-operated animals should undergo the same surgical procedure, including nerve exposure, but without ligation.

  • Monitor the animals daily for signs of distress and allow at least 7 days for the development of neuropathic pain behaviors before commencing drug treatment.

Behavioral Testing: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the measurement of paw withdrawal thresholds to assess mechanical allodynia, a key symptom of neuropathic pain.[7][8]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw of the ligated limb.

  • Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

  • The "up-down" method is a commonly used and efficient paradigm for determining the 50% paw withdrawal threshold.[7]

    • Start with a mid-range filament (e.g., 0.4 g).

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

  • Record the pattern of responses and calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

  • Repeat the testing on the contralateral (non-ligated) paw as a control.

  • Baseline measurements should be taken before surgery and before drug administration.

Administration of this compound

This compound has been shown to be effective via both intravenous and intrathecal administration in a mouse model of sciatic nerve ligation.[1][3]

a) Intravenous (i.v.) Administration:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline). Note: Specific doses used in neuropathic pain studies were not available in the reviewed literature.

  • Administer the solution via the tail vein.

  • Conduct behavioral testing at predetermined time points after administration to assess the onset and duration of the antiallodynic effect.

b) Intrathecal (i.t.) Administration:

  • This method delivers the compound directly to the spinal cord.

  • Anesthetize the mouse lightly with isoflurane.

  • Perform a lumbar puncture between the L5 and L6 vertebrae. A flick of the tail indicates successful entry into the intrathecal space.

  • Inject a small volume (e.g., 5-10 µL) of the this compound solution.

  • Allow the animal to recover before behavioral testing.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound Mechanism of Action cluster_1 Synaptic Cleft (Spinal Cord) cluster_2 Synaptic Cleft (Descending Pathways) cluster_3 Outcome NNC This compound BGT1 BGT-1 Transporter NNC->BGT1 Inhibits Monoamine Monoamine Transporters (SERT, NET, DAT) NNC->Monoamine Inhibits GABA_inc Increased Synaptic GABA BGT1->GABA_inc Leads to Mono_inc Increased Synaptic Monoamines Monoamine->Mono_inc Leads to GABA_R GABA Receptors GABA_inc->GABA_R Activates Inhibition Increased Neuronal Inhibition GABA_R->Inhibition Mono_R Postsynaptic Receptors Mono_inc->Mono_R Activates Descending Enhanced Descending Inhibitory Control Mono_R->Descending Pain_dec Decreased Neuropathic Pain Inhibition->Pain_dec Descending->Pain_dec

Caption: Mechanism of this compound in neuropathic pain.

G cluster_0 Experimental Workflow A Day -7 to -1 Animal Acclimation & Habituation B Day 0 Sciatic Nerve Ligation Surgery A->B C Day 1 to 7 Post-operative Recovery & Pain Development B->C D Day 7 Baseline Behavioral Testing (Von Frey) C->D E Day 7 Administration of this compound (i.v. or i.t.) D->E F Day 7 (Post-administration) Behavioral Testing at Multiple Time Points E->F

Caption: Experimental workflow for testing this compound.

G cluster_0 Logical Relationship of this compound's Dual Action NNC This compound Administration BGT1_Inhibition BGT-1 Inhibition NNC->BGT1_Inhibition Monoamine_Inhibition Monoamine Transporter Inhibition NNC->Monoamine_Inhibition GABA_Increase Increased Spinal GABA BGT1_Inhibition->GABA_Increase Monoamine_Increase Increased Monoamines in Descending Pathways Monoamine_Inhibition->Monoamine_Increase Synergistic_Effect Synergistic Antiallodynic Effect GABA_Increase->Synergistic_Effect Monoamine_Increase->Synergistic_Effect

Caption: Synergistic action of this compound.

References

Application Notes and Protocols: NNC 05-2090 in Glioma Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, a highly aggressive form of brain tumor, presents significant therapeutic challenges due to its infiltrative nature and resistance to conventional treatments.[1] Standard chemotherapy with agents like temozolomide (B1682018) (TMZ) often leads to recurrence and drug resistance, underscoring the urgent need for novel therapeutic targets and more effective treatment strategies.[2][3] Recent research has identified the Neuromedin U Receptor 2 (NMUR2) as a promising therapeutic target in glioma.[2][3][4] NMUR2 is significantly upregulated in glioma patient samples compared to normal brain tissue.[4][5] Overexpression of NMUR2 has been shown to enhance glioma cell proliferation and migration.[2][3][4][5]

NNC 05-2090, a small molecule, has been identified as a potential antagonist of NMUR2 through the screening of thousands of FDA-approved compounds.[2][3][4][6] In preclinical studies, this compound has demonstrated efficacy in reducing glioma cell growth in vitro and shrinking tumor size in vivo.[1][4][6][7][8][9] Furthermore, this compound exhibits a synergistic anti-tumor effect when used in combination with temozolomide.[2][3][4] These findings suggest that targeting the NMUR2 signaling pathway with this compound, alone or in combination with existing therapies, could be a promising strategy for glioma treatment.[2][3][4][10]

Mechanism of Action

This compound functions as an antagonist to the Neuromedin U Receptor 2 (NMUR2). The proposed oncogenic signaling pathway of NMUR2 in glioma involves its activation leading to the stimulation of Gαq. This, in turn, mediates intracellular Ca²⁺ release, which subsequently activates STAT5. Activated STAT5 promotes the transcription of key cell cycle-related genes, including PIM1 and FOXM1, driving glioma cell proliferation and migration.[4][5] By blocking NMUR2, this compound effectively inhibits this downstream signaling cascade, leading to a reduction in cell cycle progression and suppression of oncogenic properties.[2][3][4]

NNC_05_2090_Signaling_Pathway cluster_cell Glioma Cell NMUR2 NMUR2 Gaq Gαq NMUR2->Gaq Ca2_release Intracellular Ca²⁺ Release Gaq->Ca2_release STAT5 STAT5 Ca2_release->STAT5 Activates PIM1_FOXM1 PIM1 / FOXM1 STAT5->PIM1_FOXM1 Promotes Transcription Proliferation Cell Proliferation & Migration PIM1_FOXM1->Proliferation NNC052090 This compound NNC052090->NMUR2 Antagonizes

Caption: this compound signaling pathway in glioma cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the effect of this compound on glioma cells.

Table 1: Effect of this compound on Glioma Cell Growth

Cell LineTreatmentConcentrationOutcomeReference
Glioma CellsThis compoundNot SpecifiedReduced cell growth[4][6]
Glioma CellsThis compound + TMZNot SpecifiedSynergistic anti-tumor effects[2][3][4]

Note: Specific IC50 values and percentage of growth inhibition were not available in the reviewed abstracts. Access to the full research articles is recommended for detailed quantitative data.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the available research.[4] For specific parameters, it is crucial to consult the original research articles.

Protocol 1: In Vitro Glioma Cell Culture and Drug Treatment

This protocol outlines the basic steps for culturing glioma cells and treating them with this compound.

Materials:

  • Human glioma cell lines (e.g., U87MG, T98G)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Abcam plc, Cambridge, UK or other reputable supplier)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain glioma cell lines in a 37°C incubator with 5% CO₂ in a complete growth medium. Passage the cells upon reaching 80-90% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.

  • Cell Seeding: Seed the glioma cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a predetermined density. Allow the cells to adhere overnight.

  • Drug Treatment: Replace the medium with a fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) depending on the assay.

  • Downstream Analysis: Following incubation, proceed with the relevant assays to assess cell viability, proliferation, migration, or molecular changes.

Experimental_Workflow_In_Vitro start Start culture Culture Glioma Cells start->culture seed Seed Cells into Plates culture->seed treat Treat Cells seed->treat prepare_drug Prepare this compound & Vehicle Control prepare_drug->treat incubate Incubate (24-72h) treat->incubate analysis Downstream Analysis (Viability, Migration, etc.) incubate->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies.

Protocol 2: Cell Viability/Proliferation Assay (MTT or WST-1)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Glioma cells treated as per Protocol 1 in a 96-well plate

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • After the drug treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of glioma cells.

Materials:

  • Glioma cells cultured to confluence in 6-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Grow glioma cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with a fresh medium containing this compound or vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Logical Relationship of Findings

The research on this compound in glioma has established a clear logical progression from identifying a molecular target to preclinical validation.

Logical_Relationship high_nmur2 High NMUR2 Expression in Glioma poor_prognosis Associated with Poor Prognosis high_nmur2->poor_prognosis nmur2_target NMUR2 as a Therapeutic Target poor_prognosis->nmur2_target drug_screen Screening of FDA- Approved Compounds nmur2_target->drug_screen identify_nnc Identification of This compound drug_screen->identify_nnc in_vitro In Vitro Studies identify_nnc->in_vitro in_vivo In Vivo Studies (Xenograft Model) identify_nnc->in_vivo reduced_growth Reduced Cell Growth & Migration in_vitro->reduced_growth synergy Synergistic Effect with TMZ in_vitro->synergy reduced_tumor Reduced Tumor Size in_vivo->reduced_tumor in_vivo->synergy conclusion This compound as a Potential Glioma Therapeutic reduced_growth->conclusion reduced_tumor->conclusion synergy->conclusion

Caption: Logical flow from target identification to therapeutic potential.

Conclusion

This compound has emerged as a promising drug candidate for the treatment of glioma by targeting the NMUR2 signaling pathway. The available data strongly supports its potential to inhibit glioma cell growth and its synergistic activity with temozolomide. The protocols and information provided herein serve as a guide for researchers to further investigate the therapeutic utility of this compound in glioma and to develop more effective treatment strategies for this devastating disease. It is highly recommended to consult the full-text versions of the cited research for detailed experimental parameters and comprehensive data.

References

NNC 05-2090 solubility in DMSO and ethanol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information on the solubility, handling, and experimental application of NNC 05-2090, a versatile pharmacological tool. The protocols outlined below are intended to serve as a starting point for laboratory investigations.

Product Information and Solubility

This compound hydrochloride is a synthetic compound known primarily as a GABA uptake inhibitor.[1] It is the hydrochloride salt of 1-(3-(9H-carbazol-9-yl)propyl)-4-(2-methoxyphenyl)piperidin-4-ol.[2]

Physical and Chemical Properties:

  • Molecular Formula: C₂₇H₃₀N₂O₂·HCl

  • Molecular Weight: 451.01 g/mol

  • Appearance: Solid[1]

Solubility Data:

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available data.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO100 mM45.1 mg/mL[1][3]
Ethanol13 mM<5.64 mg/mL[2][4]

Biological Activity and Applications

2.1. Primary Mechanism of Action: GABA Uptake Inhibition

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[1] By blocking the reuptake of GABA from the synaptic cleft, it enhances GABAergic neurotransmission. Its inhibitory activity has been characterized against various GABA transporters (GATs), making it a useful tool for studying the differential roles of these transporters in the central nervous system.[5][6]

Inhibitory Constants (Kᵢ / IC₅₀):

TransporterKᵢ (μM)IC₅₀ (μM)Reference
hBGT-1 1.410.6[7]
hGAT-1 1929.62[7]
hGAT-2 4145.29[7]
hGAT-3 1522.51[7]
Rat Cortex Synaptosomes -4.4[7][8]
Rat Inf. Colliculus Synaptosomes -2.5[7][8]

h: human

Research Applications:

  • Epilepsy: Due to its anticonvulsant properties, this compound has been studied in various rodent models of seizures, where it effectively inhibits tonic and clonic convulsions.[8]

  • Neuropathic Pain: The compound has been shown to reverse mechanical allodynia in mouse models of neuropathic pain.[7]

2.2. Secondary Targets and Novel Applications

Recent research has identified this compound as an antagonist of the Neuromedin U Receptor 2 (NMUR2), a G-protein-coupled receptor implicated in glioma.[9][10] This discovery opens new avenues for its use in cancer research.

  • NMUR2 Antagonism: In glioma cells, NMUR2 activation promotes cell proliferation through a signaling pathway involving STAT5.[9][10] this compound has been shown to block this pathway, reduce glioma cell growth, and act synergistically with temozolomide (B1682018) (TMZ), the standard chemotherapy for glioma.[10]

  • Other Receptors: this compound also shows affinity for α₁- and D₂-receptors, with IC₅₀ values of 266 nM and 1632 nM, respectively.[8]

Experimental Protocols

3.1. Protocol for Stock Solution Preparation

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride (MW: 451.01 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance and vortex mixer

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound. For 1 mL of stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 451.01 g/mol = 45.1 mg

  • Weighing: Carefully weigh out 45.1 mg of this compound hydrochloride and place it in a sterile tube.

  • Dissolution: Add 1 mL of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Workflow for Stock Solution Preparation:

G cluster_workflow Stock Solution Preparation Workflow start Start calc Calculate Mass for 100 mM Solution start->calc weigh Weigh 45.1 mg This compound calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

3.2. Protocol for In Vitro GABA Uptake Assay

This protocol outlines a method to measure the inhibitory effect of this compound on GABA uptake in rat cortical synaptosomes, based on methodologies described in the literature.[7][8]

Materials:

  • Rat cerebral cortex

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound stock solution (in DMSO)

  • Scintillation fluid and vials

  • Homogenizer, centrifuge, and scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KHB.

  • GABA Uptake Assay:

    • Pre-incubate synaptosomal aliquots with varying concentrations of this compound (e.g., 0.1 μM to 100 μM) or vehicle (DMSO) for 10-15 minutes at 37°C.[7]

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove unincorporated [³H]GABA.

    • Control for non-specific uptake by running parallel reactions at 4°C.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

3.3. Protocol for Glioma Cell Proliferation Assay

This protocol is designed to assess the effect of this compound as an NMUR2 antagonist on the viability of glioma cells.[10]

Materials:

  • Human glioma cell line (e.g., U87-MG, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell counting kit (e.g., CCK-8 or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 μM) for 48-72 hours.[10]

  • Cell Viability Measurement (CCK-8 Example):

    • After the incubation period, add 10 μL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot cell viability (%) against the log concentration of this compound to determine the dose-dependent effect of the compound on cell proliferation.

Signaling Pathway Diagrams

GABAergic Synapse and this compound Action

G GABAergic Synapse Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_R GABA Receptor GABA->GABA_R BGT1 BGT-1 GABA->BGT1 reuptake GAT GAT GABA->GAT reuptake Cl_channel Cl- Influx (Hyperpolarization) GABA_R->Cl_channel NNC_2090 This compound NNC_2090->BGT1 Inhibition NNC_2090->GAT

Caption: this compound inhibits GABA reuptake via BGT-1 and GATs.

NMUR2 Signaling in Glioma and this compound Inhibition

G cluster_pathway NMUR2 Pro-Proliferative Signaling in Glioma NMUR2 NMUR2 Gq Gαq NMUR2->Gq Ca_release Intracellular Ca²⁺ Release Gq->Ca_release STAT5 STAT5 Activation Ca_release->STAT5 Transcription Gene Transcription (PIM1, FOXM1) STAT5->Transcription Proliferation Cell Proliferation & Migration Transcription->Proliferation NNC_2090 This compound NNC_2090->NMUR2 Antagonism

References

Application Note and Protocol: Preparing NNC 05-2090 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NNC 05-2090 is a synthetic, small molecule compound that functions as a GABA uptake inhibitor.[1] It exhibits moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as the mouse GABA transporter type 2 (mGAT-2).[2] The inhibition constants (Ki) for various GABA transporters are 1.4 µM for hBGT-1, 15 µM for hGAT-3, 19 µM for hGAT-1, and 41 µM for hGAT-2. Due to its role in modulating GABAergic neurotransmission by preventing the reuptake of GABA, this compound is a valuable tool in neuroscience research, particularly in studies related to epilepsy and other neurological disorders.[3][4][5] Recent studies have also identified it as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting its utility in glioma research.[6][7]

Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of this compound stock solutions, ensuring solubility and stability for use in various experimental settings.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₀N₂O₂ · HCl
Molecular Weight 451.01 g/mol [8]
Purity ≥98%
Appearance Solid[1]
Solubility in DMSO Up to 100 mM (<45.1 mg/mL)[1][9]
Solubility in Ethanol Up to 13 mM (<5.64 mg/mL)[9]
Storage (Solid) Desiccate at room temperature.
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months.[3]

Experimental Protocols

This section details the procedures for preparing a high-concentration primary stock solution of this compound in DMSO, followed by the preparation of working solutions for in vitro assays.

Materials and Equipment
  • This compound hydrochloride powder

  • Anhydrous or molecular sieve-dried Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol is for preparing 1 mL of a 100 mM this compound stock solution. Adjust volumes and mass as needed for your specific requirements.

  • Calculate the Required Mass:

    • Molecular Weight (MW) of this compound HCl = 451.01 g/mol

    • To make a 100 mM (0.1 mol/L) solution, you need 0.1 moles per liter.

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) for 1 mL of 100 mM stock = 0.1 mol/L x 0.001 L x 451.01 g/mol = 0.0451 g = 45.1 mg

    • Therefore, you will need to weigh 45.1 mg of this compound hydrochloride powder.

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 45.1 mg of this compound hydrochloride powder directly into the tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Close the cap tightly and vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, briefly sonicate the tube in a water bath.

  • Storage and Handling:

    • For immediate use, the solution can be kept at room temperature.

    • For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months .[3] Ensure tubes are sealed tightly to protect from moisture.

Protocol 2: Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to prevent solvent-induced cytotoxicity. This requires serial dilution of the primary stock solution into the appropriate aqueous assay buffer or cell culture medium.

Example: Preparing a 100 µM working solution from a 100 mM stock.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 100 mM primary stock 1:100.

    • Add 5 µL of the 100 mM stock to 495 µL of your assay buffer or medium. Mix thoroughly.

  • Final Working Solution:

    • Prepare the final 100 µM working solution by diluting the 1 mM intermediate stock 1:10.

    • For example, to make 1 mL of 100 µM solution, add 100 µL of the 1 mM intermediate stock to 900 µL of assay buffer or medium.

    • Note: Always prepare fresh working solutions on the day of the experiment.[3]

Visualizations

Experimental Workflow

G cluster_prep Primary Stock Preparation cluster_work Working Solution Preparation start Start: Obtain this compound Powder calc 1. Calculate Mass (e.g., 45.1 mg for 1 mL of 100 mM) start->calc weigh 2. Weigh Powder into Sterile Tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot of Stock store->thaw dilute Serially Dilute in Assay Buffer (Keep final DMSO low) thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Inhibition of GABA Uptake

G cluster_synapse GABAergic Synapse cluster_transporter GABA Reuptake cluster_inhibition Inhibition presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic GABA Release gaba_receptor GABA Receptor gaba_vesicle GABA bgt1 BGT-1 Transporter synaptic_cleft Synaptic Cleft (Extracellular GABA) synaptic_cleft->bgt1 Reuptake nnc This compound nnc->bgt1 Inhibits

Caption: this compound inhibits the BGT-1 transporter, blocking GABA reuptake.

References

Application Notes and Protocols for NNC 05-2090 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of NNC 05-2090, a GABA uptake inhibitor, in various behavioral research models. Detailed protocols for key experiments are provided to facilitate study design and execution.

Pharmacological Profile of this compound

This compound is a potent inhibitor of GABA transporters with moderate selectivity for the betaine/GABA transporter 1 (BGT-1). Its pharmacological activity extends to other GABA and monoamine transporters, as well as exhibiting affinity for α1- and D2-receptors. This broad-spectrum activity should be considered when designing and interpreting behavioral studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetSpeciesAssay TypeIC50 (µM)Ki (µM)Reference
GABA Transporters
BGT-1 (mGAT-2)Human[3H]GABA Uptake10.61.4[1][2]
GAT-1Human[3H]GABA Uptake29.6219[1][2]
GAT-2Human[3H]GABA Uptake45.2941[1][2]
GAT-3Human[3H]GABA Uptake22.5115[1][2]
Monoamine Transporters
Serotonin Transporter (SERT)CHO CellsSubstrate Uptake5.29-[3][4]
Noradrenaline Transporter (NET)CHO CellsSubstrate Uptake7.91-[3][4]
Dopamine Transporter (DAT)CHO CellsSubstrate Uptake4.08-[3][4]
Receptor Binding Affinity
α1-Adrenergic ReceptorRatReceptor Binding0.266-[5]
D2 Dopamine ReceptorRatReceptor Binding1.632-[5]
Table 2: In Vivo Efficacy of this compound in Animal Models
Behavioral ModelSpeciesAdministrationEndpointED50 (µmol/kg)Reference
Sound-Induced Seizures (Tonic)DBA/2 MiceIntraperitonealInhibition of tonic convulsions6[5]
Sound-Induced Seizures (Clonic)DBA/2 MiceIntraperitonealInhibition of clonic convulsions19[5][6]
Maximal Electroshock (MES)MiceIntraperitonealAbolition of tonic hindlimb extension73[5][6]
Amygdala Kindled SeizuresRatsIntraperitonealReduction in generalized seizure severity-[5]
Neuropathic Pain (PSL)MiceIntraperitoneal/IntrathecalReversal of mechanical allodynia-[6]

Signaling Pathway of this compound

This compound's primary mechanism of action involves the inhibition of GABA transporters, leading to an increase in extracellular GABA concentrations. This enhances GABAergic neurotransmission, which is generally inhibitory, contributing to its anticonvulsant and potentially analgesic effects. Its interaction with monoamine transporters can also modulate synaptic levels of serotonin, noradrenaline, and dopamine, which may contribute to its overall behavioral profile.

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse BGT1 BGT-1 GABA_synapse->BGT1 Reuptake GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GAT3 GAT-3 GABA_synapse->GAT3 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor NNC_2090 This compound NNC_2090->BGT1 NNC_2090->GAT1 NNC_2090->GAT3 Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal MES_Workflow A Animal Acclimatization & Weighing B Drug Administration (this compound or Vehicle) A->B C Topical Anesthesia (Tetracaine & Saline) B->C D Corneal Electrode Placement C->D E Electrical Stimulation (50 mA, 60 Hz, 0.2s) D->E F Observation of Tonic Hindlimb Extension E->F G Data Analysis (Protection %, ED50) F->G SoundSeizure_Workflow A Select DBA/2 Mice (21-28 days old) B Drug Administration (this compound or Vehicle) A->B C Place Mouse in Sound-Proof Chamber B->C D Auditory Stimulation (100-120 dB) C->D E Observe Seizure Response (Clonic & Tonic Convulsions) D->E F Data Analysis (Protection %, ED50) E->F Kindling_Workflow A Stereotaxic Surgery: Electrode Implantation in Amygdala B Post-Surgery Recovery (≥ 1 week) A->B C Determine Afterdischarge Threshold (ADT) B->C D Daily Electrical Stimulation (Kindling) C->D E Achieve Fully Kindled State (Consistent Stage 4/5 Seizures) D->E F Drug Administration (this compound or Vehicle) E->F G Stimulate at ADT F->G H Record Seizure Severity, Duration, and Afterdischarge G->H I Data Analysis H->I pSNL_Workflow A Anesthetize Mouse B Expose Sciatic Nerve A->B C Partial Ligation of Sciatic Nerve B->C D Suture Incision C->D E Post-Operative Recovery D->E F Baseline Behavioral Testing (Mechanical Allodynia) E->F G Drug Administration (this compound or Vehicle) F->G H Post-Drug Behavioral Testing G->H I Data Analysis H->I NOR_Workflow A Habituation: Mouse explores empty arena B Training: Mouse explores two identical objects A->B C Drug Administration (this compound or Vehicle) B->C D Retention Interval C->D E Testing: Mouse explores one familiar and one novel object D->E F Record Exploration Time E->F G Calculate Discrimination Index F->G

References

NNC 05-2090: Application Notes and Protocols for Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of NNC 05-2090 in electrophysiological studies. This compound is a potent inhibitor of GABA uptake, with moderate selectivity for the betaine/GABA transporter 1 (BGT-1). Its application in electrophysiology allows for the investigation of GABAergic neurotransmission and the functional roles of BGT-1 and other GABA transporters in modulating neuronal excitability. By blocking the reuptake of GABA, this compound elevates extracellular GABA concentrations, thereby enhancing both phasic and tonic inhibitory signaling.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter transporters and receptors. The following table summarizes its known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various targets, providing a reference for dose-selection and interpretation of experimental results.

TargetSpeciesParameterValue (µM)Reference
GABA Transporters
BGT-1 (mGAT-2)HumanKi1.4[1]
BGT-1MouseIC5010.6[2][3]
GAT-1HumanKi19[1][4]
GAT-1RatIC5029.62[2]
GAT-2HumanKi41[1][4]
GAT-2RatIC5045.29[2]
GAT-3HumanKi15[1][4]
GAT-3RatIC5022.51[2]
Monoamine Transporters
Serotonin Transporter (SERT)RatIC505.29[2]
Noradrenaline Transporter (NET)RatIC507.91[2]
Dopamine Transporter (DAT)RatIC504.08[2]
Receptors
α1-Adrenergic ReceptorRatIC500.266[1][4][5]
D2 Dopamine ReceptorRatIC501.632[1][4][5]

Signaling Pathways and Mechanism of Action

This compound enhances GABAergic inhibition by blocking the reuptake of GABA from the synaptic cleft and extrasynaptic space. This leads to an accumulation of GABA, which can then act on postsynaptic GABAA and GABAB receptors to produce inhibitory postsynaptic potentials (IPSPs) and modulate neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A GABA_A Receptor (Cl⁻ Channel) GABA->GABA_A Binds GABA_B GABA_B Receptor (G-protein coupled) GABA->GABA_B Binds BGT1_glia BGT-1 GABA->BGT1_glia Reuptake GAT3_glia GAT-3 GABA->GAT3_glia Reuptake GABA_transporter GABA Transporters (BGT-1, GAT-1, GAT-3) GABA->GABA_transporter Reuptake Hyperpolarization Hyperpolarization (IPSP) GABA_A->Hyperpolarization Cl⁻ Influx GABA_B->Hyperpolarization K⁺ Efflux cluster_presynaptic cluster_presynaptic GABA_transporter->cluster_presynaptic NNC_2090 This compound NNC_2090->BGT1_glia NNC_2090->GAT3_glia NNC_2090->GABA_transporter Inhibits Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis slice_prep Brain Slice Preparation transfer_slice Transfer Slice to Recording Chamber slice_prep->transfer_slice pipette_pull Pull & Fill Patch Pipette establish_seal Approach Neuron & Establish Giga-ohm Seal pipette_pull->establish_seal nnc_prep Prepare this compound Stock Solution apply_nnc Bath Apply This compound nnc_prep->apply_nnc transfer_slice->establish_seal whole_cell Rupture Membrane for Whole-Cell Configuration establish_seal->whole_cell baseline Record Baseline Activity whole_cell->baseline baseline->apply_nnc record_effect Record Effect of This compound apply_nnc->record_effect washout Washout record_effect->washout analyze_ipsc Analyze IPSC/IPSP Amplitude & Frequency record_effect->analyze_ipsc analyze_firing Analyze Firing Properties record_effect->analyze_firing

References

Application Notes and Protocols for NNC 05-2090 Blood-Brain Barrier Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 05-2090 is a novel compound with significant potential for therapeutic applications targeting the central nervous system (CNS). Its efficacy is contingent on its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. These application notes provide a comprehensive overview of the experimental protocols to assess the BBB penetration of this compound, enabling researchers to evaluate its potential as a CNS drug candidate. The protocols described herein cover in vitro BBB models, in vivo microdialysis for real-time monitoring of brain concentrations, and assays to determine its interaction with key efflux transporters like P-glycoprotein (P-gp).

While direct quantitative data for this compound's BBB penetration is not extensively published, this document provides detailed methodologies and illustrative data to guide researchers in their investigations. The presented data tables are templates populated with hypothetical, yet realistic, values for a CNS-active compound to demonstrate proper data presentation and interpretation.

Data Presentation

Effective evaluation of BBB penetration requires the systematic collection and clear presentation of quantitative data. The following tables provide a structured format for summarizing key parameters from in vitro and in vivo studies of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

ParameterValueSignificance for BBB Permeability
Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) [Insert Experimental Value]Measures the rate of transport from the apical (blood) to the basolateral (brain) side of the in vitro BBB model. Higher values indicate greater passive permeability.
Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s) [Insert Experimental Value]Measures the rate of transport from the basolateral (brain) to the apical (blood) side.
Efflux Ratio (Papp (B→A) / Papp (A→B)) [Insert Calculated Value]An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein, pumping the compound out of the brain.
Transendothelial Electrical Resistance (TEER) (Ω x cm²) [Insert Experimental Value]An indicator of the integrity and tightness of the cell monolayer in the in vitro BBB model. Values are model-dependent.
P-glycoprotein (P-gp) Substrate [Yes/No/Inconclusive]Determined from the efflux ratio and specific P-gp inhibitor assays.

Table 2: In Vivo Brain Penetration and Pharmacokinetics of this compound

ParameterValueSignificance for Brain Exposure
Brain-to-Plasma Concentration Ratio (Kp) [Insert Experimental Value]The ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point. A Kp > 1 suggests greater accumulation in the brain.
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) [Insert Calculated Value]The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma. This is the most accurate indicator of the drug's ability to engage with its CNS target.
Fraction Unbound in Plasma (fu,p) [Insert Experimental Value]The fraction of the drug that is not bound to plasma proteins.
Fraction Unbound in Brain (fu,b) [Insert Experimental Value]The fraction of the drug that is not bound to brain tissue.
Brain Penetration Classification [Low/Medium/High]A qualitative classification based on Kp,uu values (e.g., High: Kp,uu > 0.5; Medium: 0.1 < Kp,uu < 0.5; Low: Kp,uu < 0.1).

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes the use of a cell-based transwell assay to determine the apparent permeability (Papp) of this compound across a model of the BBB.[1][2]

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., Endothelial Cell Growth Medium).

  • Coating solution (e.g., Collagen I or a mixture of Collagen IV and Fibronectin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • This compound.

  • Lucifer Yellow (as a marker for paracellular permeability).

  • LC-MS/MS system for quantification.

Protocol:

  • Plate Coating: Coat the apical side of the transwell inserts with the coating solution and allow to dry.

  • Cell Seeding: Seed the brain endothelial cells onto the coated inserts at a high density to form a confluent monolayer.

  • Cell Culture: Culture the cells for 4-6 days, changing the medium every 2 days, until a tight monolayer is formed. Monitor the monolayer integrity by measuring the Transendothelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Apical to Basolateral (A→B) Transport: Add this compound solution (in assay buffer) to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral (donor) chamber and fresh assay buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh assay buffer. A sample from the donor chamber should also be taken at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In_Vitro_BBB_Permeability_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis p1 Coat Transwell Inserts p2 Seed Endothelial Cells p1->p2 p3 Culture to Confluence p2->p3 a1 Add this compound to Donor Chamber p3->a1 a2 Incubate at 37°C a1->a2 a3 Collect Samples from Receiver Chamber a2->a3 an1 Quantify this compound by LC-MS/MS a3->an1 an2 Calculate Papp and Efflux Ratio an1->an2

In Vitro BBB Permeability Assay Workflow.

In Vivo Microdialysis for Brain Pharmacokinetics

This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure the unbound concentration of this compound in the brain over time.[3]

Materials:

  • Male Wistar rats (or other suitable rodent model).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 20 kDa MWCO).

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound formulation for systemic administration (e.g., intravenous or intraperitoneal).

  • LC-MS/MS system for quantification.

Protocol:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula stereotaxically into the target brain region (e.g., striatum or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using the microinfusion pump.

  • Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration: Administer this compound to the animal via the chosen route.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined period (e.g., 4-6 hours) using a refrigerated fraction collector.

  • Blood Sampling: Collect blood samples at corresponding time points to determine the plasma concentration of this compound.

  • Quantification: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the brain and plasma concentration-time profiles. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both brain and plasma. Determine the Kp and, if fu,p and fu,b are known, the Kp,uu.

In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis s1 Anesthetize Animal s2 Implant Guide Cannula s1->s2 s3 Recovery Period s2->s3 e1 Insert Microdialysis Probe s3->e1 e2 Perfuse with aCSF e1->e2 e3 Administer this compound e2->e3 e4 Collect Dialysate and Blood Samples e3->e4 a1 Quantify this compound by LC-MS/MS e4->a1 a2 Calculate PK Parameters (Kp, Kp,uu) a1->a2

In Vivo Microdialysis Experimental Workflow.

P-glycoprotein (P-gp) Substrate Assay

This protocol is designed to determine if this compound is a substrate of the P-gp efflux transporter.[4][5]

Materials:

  • MDCKII cells stably transfected with the human MDR1 gene (MDCKII-MDR1) and parental MDCKII cells.

  • Transwell inserts.

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • Verapamil or another known P-gp inhibitor.

  • LC-MS/MS system for quantification.

Protocol:

  • Cell Culture: Culture both MDCKII and MDCKII-MDR1 cells on transwell inserts until a confluent monolayer is formed, as described in the in vitro BBB permeability assay protocol.

  • Bidirectional Transport Assay:

    • Perform the A→B and B→A transport experiments for this compound across both MDCKII and MDCKII-MDR1 cell monolayers as previously described.

    • In a parallel set of experiments with the MDCKII-MDR1 cells, include a known P-gp inhibitor (e.g., verapamil) in the assay buffer on both the apical and basolateral sides.

  • Sample Collection and Quantification: Collect and analyze samples as described in the in vitro permeability assay.

  • Data Analysis:

    • Calculate the Papp values for all conditions.

    • Calculate the efflux ratio (ER) for this compound in both cell lines: ER = Papp (B→A) / Papp (A→B).

    • An ER > 2 in MDCKII-MDR1 cells that is significantly reduced in the presence of a P-gp inhibitor is a strong indication that this compound is a P-gp substrate.

Pgp_Substrate_Assay_Logic start Perform Bidirectional Transport Assay (MDCKII and MDCKII-MDR1 cells) er_mdr1 Calculate Efflux Ratio (ER) in MDCKII-MDR1 cells start->er_mdr1 er_parental Calculate Efflux Ratio (ER) in MDCKII parental cells start->er_parental decision ER (MDR1) > 2 AND ER (MDR1) > ER (parental)? er_mdr1->decision er_parental->decision inhibitor_assay Perform Assay with P-gp Inhibitor decision->inhibitor_assay Yes not_substrate This compound is not a P-gp Substrate decision->not_substrate No inhibitor_decision ER reduced with inhibitor? inhibitor_assay->inhibitor_decision is_substrate This compound is a P-gp Substrate inhibitor_decision->is_substrate Yes inhibitor_decision->not_substrate No

Logical Workflow for P-gp Substrate Identification.

Signaling Pathways and Mechanisms of BBB Transport

The transport of compounds across the BBB can occur via several mechanisms. For a compound like this compound, both passive diffusion and carrier-mediated transport (including active efflux) are important considerations.

  • Passive Transcellular Diffusion: Lipophilic compounds can diffuse across the endothelial cell membranes. The rate of diffusion is influenced by the compound's lipophilicity, molecular weight, and charge.

  • Carrier-Mediated Transport: Specific transporters can facilitate the uptake of compounds into the brain (influx) or their removal from the brain (efflux).

  • P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration.

BBB_Transport_Mechanisms cluster_transport Transport Pathways blood Blood passive Passive Diffusion blood->passive influx Influx Transporter blood->influx brain Brain bec Apical Membrane Brain Endothelial Cell Basolateral Membrane brain->bec:f1 bec:f1->brain bec:f1->passive efflux P-gp Efflux Transporter bec:f0->efflux passive->brain passive->bec:f0 influx->bec:f0 efflux->blood

Mechanisms of Transport across the Blood-Brain Barrier.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically evaluate the blood-brain barrier penetration of this compound and make informed decisions regarding its development as a CNS therapeutic agent.

References

Troubleshooting & Optimization

NNC 05-2090 off-target effects experimental considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and mitigating the off-target effects of NNC 05-2090. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target activities of this compound?

A1: this compound is primarily known as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1] However, it exhibits significant off-target activity, binding to several other neurotransmitter transporters and receptors. These interactions can lead to complex pharmacological effects and potential misinterpretation of experimental results if not properly controlled for.

Q2: At what concentrations are the off-target effects of this compound typically observed?

A2: Off-target effects of this compound are observed within the micromolar and high nanomolar range. For instance, its affinity for α1 and D2 receptors is 266 nM and 1632 nM, respectively.[2] Inhibition of serotonin, noradrenaline, and dopamine (B1211576) transporters occurs with IC50 values of 5.29, 7.91, and 4.08 μM, respectively.[3] It is crucial to consider these values when designing experiments to ensure the observed phenotype is not a result of these unintended interactions.

Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of BGT-1 and not an off-target?

A3: A multi-faceted approach is recommended. This includes:

  • Using a structurally unrelated BGT-1 inhibitor: Comparing the effects of this compound with another BGT-1 inhibitor that has a different off-target profile can help confirm that the observed effect is on-target.

  • Control experiments with cells lacking the target: Utilize cell lines that do not express BGT-1 to see if the effect of this compound persists.

  • Varying the concentration of this compound: At lower concentrations, effects are more likely to be attributed to higher-affinity targets. A dose-response curve can help differentiate on- and off-target effects.

  • Rescue experiments: If possible, "rescue" the phenotype by introducing a factor downstream of BGT-1 inhibition.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its primary and off-targets.

Table 1: this compound Affinity (Ki) for GABA Transporters

TargetKi (μM)Species
hBGT-11.4Human
hGAT-315Human
hGAT-119Human
hGAT-241Human

Data sourced from

Table 2: this compound Inhibitory Potency (IC50) for Various Transporters and Receptors

TargetIC50Species/System
Dopamine Transporter4.08 μMCHO Cells
[3H]GABA Uptake (Cortex)4.4 μMRat Synaptosomes
Serotonin Transporter5.29 μMCHO Cells
Noradrenaline Transporter7.91 μMCHO Cells
BGT-110.6 μMCHO Cells
GAT-322.51 μMNot Specified
GAT-129.62 μMNot Specified
GAT-245.29 μMNot Specified
α1-receptor266 nMNot Specified
D2-receptor1632 nMNot Specified

Data sourced from[2][3][4]

Experimental Protocols

Protocol 1: [³H]GABA Uptake Assay in Synaptosomes

This protocol is designed to measure the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

A. Synaptosome Preparation [2][5][6]

  • Euthanize the animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., cortex) in ice-cold homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors).

  • Homogenize the tissue using a glass-Teflon homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Collect the supernatant and centrifuge it at 12,000 - 15,000 x g for 20 minutes at 4°C.

  • The resulting pellet is the crude synaptosomal fraction. Resuspend this pellet in an appropriate assay buffer.

B. Uptake Assay [7][8]

  • Pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]GABA (e.g., 42 nM).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., GF/C) and wash immediately with ice-cold assay buffer to remove unincorporated [³H]GABA.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific uptake in the presence of a saturating concentration of a known GABA uptake inhibitor (e.g., tiagabine).

  • Calculate the specific uptake and determine the IC50 value for this compound.

Protocol 2: Radioligand Binding Assay for α1 and D2 Receptors

This protocol is for determining the binding affinity of this compound to α1 and D2 receptors using a competition binding assay.[4][9][10]

  • Prepare cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the α1 or D2 receptor).

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 or [³H]spiperone for D2), and varying concentrations of unlabeled this compound.

  • Incubate the plate for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a blocking agent like polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a saturating concentration of a known unlabeled ligand for the respective receptor.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Guides

Issue 1: High variability in [³H]GABA uptake assay results.

  • Possible Cause: Inconsistent synaptosome preparation.

    • Solution: Ensure consistent homogenization and centrifugation steps. Use fresh tissue for each preparation.

  • Possible Cause: Inaccurate timing of uptake termination.

    • Solution: Use a multi-channel pipette for simultaneous addition of termination buffer and a rapid filtration manifold to ensure all samples are processed similarly.

  • Possible Cause: this compound precipitation at higher concentrations. This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 13 mM.

    • Solution: Ensure the final concentration of the solvent in the assay buffer is low (typically <1%) and does not affect the assay. Prepare fresh dilutions of this compound for each experiment.

Issue 2: High non-specific binding in the radioligand binding assay. [11][12]

  • Possible Cause: The radioligand is binding to the filter paper or other components of the assay.

    • Solution: Pre-soak the filter plates in a solution containing a blocking agent like 0.3-0.5% polyethyleneimine (PEI). Including a low concentration of a detergent like 0.1% BSA in the assay buffer can also help.

  • Possible Cause: The radioligand concentration is too high.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number of washes with ice-cold wash buffer after filtration.

Issue 3: Unexpected cytotoxicity observed in cell-based assays.

  • Possible Cause: Off-target effects of this compound at high concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold in your specific cell line. Conduct your primary experiment at concentrations well below this threshold.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results CheckCompound Verify this compound Integrity (Solubility, Purity, Age) Start->CheckCompound CheckProtocol Review Experimental Protocol (Concentrations, Incubation Times) Start->CheckProtocol CheckReagents Assess Reagent Quality (Buffers, Radioligands, Cells) Start->CheckReagents OptimizeAssay Optimize Assay Conditions (e.g., reduce non-specific binding) CheckCompound->OptimizeAssay CheckProtocol->OptimizeAssay CheckReagents->OptimizeAssay RedoExperiment Repeat Experiment with Controls OptimizeAssay->RedoExperiment AnalyzeData Analyze and Compare Data RedoExperiment->AnalyzeData

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_primary Primary Target cluster_off_targets Off-Targets NNC_05_2090 {this compound} BGT1 BGT-1 (mGAT-2) Ki = 1.4 μM NNC_05_2090->BGT1 High Affinity GATs Other GABA Transporters (GAT-1, GAT-2, GAT-3) Ki = 15-41 μM NNC_05_2090->GATs Lower Affinity Monoamine Monoamine Transporters (DAT, SERT, NET) IC50 = 4.08-7.91 μM NNC_05_2090->Monoamine Lower Affinity Receptors Receptors (α1, D2) IC50 = 266-1632 nM NNC_05_2090->Receptors Moderate to High Affinity

Caption: this compound primary and off-target interactions with corresponding affinities.

References

Technical Support Center: Interpreting NNC 05-2090 Results with Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experimental results related to NNC 05-2090 and its interaction with monoamine transporters. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Data Presentation: this compound Activity Profile

The following tables summarize the quantitative data on the inhibitory activity of this compound at various neurotransmitter transporters and receptors.

Table 1: Inhibitory Activity of this compound on Monoamine and GABA Transporters

Target TransporterParameterValue (µM)Species/SystemReference
Dopamine (B1211576) Transporter (DAT)IC₅₀4.08CHO cells expressing transporter[1]
Serotonin (B10506) Transporter (SERT)IC₅₀5.29CHO cells expressing transporter[1]
Norepinephrine (B1679862) Transporter (NET)IC₅₀7.91CHO cells expressing transporter[1]
Betaine/GABA Transporter 1 (BGT-1)IC₅₀10.6CHO cells expressing BGT-1[1]
Betaine/GABA Transporter 1 (BGT-1)Kᵢ1.4hBGT-1[2][3]
GABA Transporter 1 (GAT-1)Kᵢ19hGAT-1[2]
GABA Transporter 2 (GAT-2)Kᵢ41hGAT-2[2]
GABA Transporter 3 (GAT-3)Kᵢ15hGAT-3[2]
GABA Uptake (Cortex)IC₅₀4.4 ± 0.8Rat cortical synaptosomes[4]
GABA Uptake (Inferior Colliculus)IC₅₀2.5 ± 0.7Rat inferior colliculus synaptosomes[4]

Table 2: Binding Affinity of this compound at Other Receptors

Target ReceptorParameterValue (nM)Reference
α₁-Adrenergic ReceptorIC₅₀266[4][5]
Dopamine D₂ ReceptorIC₅₀1632[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound to assess its effects on monoamine transporter activity.

Protocol 1: [³H]Dopamine Uptake Inhibition Assay in a Cell Line Expressing DAT

This protocol is for determining the IC₅₀ value of this compound for the inhibition of dopamine uptake.

Materials:

  • HEK293 cells stably or transiently expressing the human dopamine transporter (hDAT).

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).

  • [³H]Dopamine (specific activity ~20-80 Ci/mmol).

  • Unlabeled dopamine.

  • This compound stock solution (in DMSO).

  • Specific DAT inhibitor for defining non-specific uptake (e.g., 10 µM GBR 12909).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.1%.

    • Prepare a solution of [³H]Dopamine in assay buffer at a concentration near its Kₘ for DAT (typically in the low nanomolar range).

  • Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Add 50 µL of the various concentrations of this compound, buffer alone (for total uptake), or the specific DAT inhibitor (for non-specific uptake) to the appropriate wells.

    • Pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of the [³H]Dopamine solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol can be used to determine the binding affinity (Kᵢ) of this compound for DAT, SERT, or NET using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (e.g., hDAT, hSERT, or hNET).

  • Radioligand specific for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Unlabeled specific ligand for the target transporter to determine non-specific binding (e.g., cocaine for DAT).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the unlabeled specific ligand.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_cells Plate DAT-expressing cells in 96-well plate wash_cells Wash cells with assay buffer prep_cells->wash_cells prep_nnc Prepare serial dilutions of this compound add_nnc Add this compound dilutions, 'total', and 'non-specific' controls prep_nnc->add_nnc prep_radio Prepare [3H]Dopamine solution add_radio Initiate uptake with [3H]Dopamine prep_radio->add_radio wash_cells->add_nnc pre_incubate Pre-incubate for 10-20 minutes add_nnc->pre_incubate pre_incubate->add_radio incubate Incubate for 5-10 minutes at 37°C add_radio->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Measure radioactivity via scintillation counting lyse->count calc_specific Calculate specific uptake count->calc_specific plot_data Plot % specific uptake vs. log[this compound] calc_specific->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for [³H]Dopamine Uptake Inhibition Assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NNC This compound DAT Dopamine Transporter (DAT) NNC->DAT Inhibition DA_in Dopamine (intracellular) DAT->DA_in Reuptake Blocked DA_out Increased Dopamine (extracellular) D1R D1 Receptor DA_out->D1R D2R D2 Receptor DA_out->D2R AC_stim Adenylate Cyclase (Stimulated) D1R->AC_stim Activates Gs/olf AC_inhib Adenylate Cyclase (Inhibited) D2R->AC_inhib Activates Gi/o cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_up ↑ PKA Activity cAMP_up->PKA_up PKA_down ↓ PKA Activity cAMP_down->PKA_down downstream_up Downstream Effects (e.g., CREB phosphorylation, gene expression) PKA_up->downstream_up downstream_down Downstream Effects (e.g., modulation of ion channels) PKA_down->downstream_down

Caption: Downstream signaling of DAT inhibition by this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- Cells detaching during washing steps.- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent technique.- Perform washing steps gently.
Low signal or no uptake - Low transporter expression in the cell line.- Inactive radioligand.- Incorrect assay buffer composition (e.g., wrong ion concentrations).- Assay temperature is too low.- Verify transporter expression via Western blot or a positive control inhibitor.- Check the age and storage conditions of the radioligand.- Prepare fresh assay buffer and verify its composition.- Ensure the incubation is performed at the optimal temperature (usually 37°C).
High non-specific binding/uptake - Radioligand concentration is too high.- Insufficient washing.- Passive diffusion of the radioligand.- The compound used to define non-specific binding is not at a saturating concentration.- Use a radioligand concentration at or below its Kₑ or Kₘ.- Increase the number and volume of washes with ice-cold buffer.- Lower the incubation temperature to 4°C for a subset of wells to assess temperature-dependent uptake.- Ensure the concentration of the specific inhibitor is at least 100-fold its Kᵢ.
Inconsistent IC₅₀ values for this compound - Compound instability in the assay buffer.- Adsorption of the compound to plasticware.- Incorrect serial dilutions.- Cell passage number affecting transporter expression.- Prepare fresh compound dilutions for each experiment.- Consider using low-binding plates or adding a small amount of BSA (e.g., 0.1%) to the assay buffer.- Carefully prepare and verify serial dilutions.- Use cells within a consistent and low passage number range.

Frequently Asked Questions (FAQs)

Q1: this compound is primarily a GABA transporter inhibitor. How should I interpret its effects on monoamine transporters?

A1: this compound has a mixed pharmacological profile. While it is most potent at the BGT-1 GABA transporter, it also inhibits DAT, SERT, and NET in the low micromolar range.[1] When interpreting your results, it is crucial to consider the relative potency of this compound at these different targets. At lower concentrations, the effects are more likely to be mediated by BGT-1 inhibition. However, at higher concentrations (in the micromolar range), the observed effects could be a composite of its actions on both GABA and monoamine transporters.

Q2: My experimental results with this compound are not what I expected. What could be the reason?

A2: Unexpected results could be due to several factors. Firstly, consider the off-target activities of this compound, including its effects on α₁-adrenergic and D₂ dopamine receptors, which may contribute to the overall pharmacological effect.[4][5] Secondly, the experimental conditions, such as the cell line or tissue preparation used, can influence the outcome. Transporter expression levels can vary between systems. Refer to the troubleshooting guide for potential experimental issues.

Q3: How can I differentiate the effects of this compound on DAT versus its effects on SERT and NET in my experiments?

A3: To dissect the specific contribution of each monoamine transporter, you can use several strategies:

  • Use of selective blockers: In your experimental setup, pre-incubate your cells or tissue with selective inhibitors for SERT (e.g., citalopram) and NET (e.g., nisoxetine) before adding this compound. Any remaining effect can then be more confidently attributed to DAT inhibition.

  • Cell lines with single transporter expression: Utilize cell lines that selectively express only DAT, SERT, or NET to isolate the effect of this compound on each transporter individually.

  • Compare with transporter-knockout models: If using animal models, comparing the effects of this compound in wild-type animals versus those with a genetic knockout of a specific transporter can provide definitive evidence for the involvement of that transporter.

Q4: What are the downstream consequences of this compound-mediated inhibition of monoamine transporters?

A4: By blocking the reuptake of dopamine, serotonin, and norepinephrine, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors. For example, increased dopamine will lead to greater stimulation of D₁ and D₂ receptors, which in turn modulates intracellular signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[6][7] Similarly, elevated serotonin and norepinephrine levels will impact their corresponding receptor systems.[8][9] These changes in signaling can lead to alterations in gene expression, neuronal excitability, and ultimately, behavior.

Q5: Are there any known species differences in the activity of this compound?

A5: The provided data on this compound's activity at GABA transporters indicates some differences between human and mouse isoforms.[2] It is reasonable to assume that there may also be species-dependent differences in its activity at monoamine transporters. Therefore, it is important to consider the species of your experimental system when interpreting and comparing data. When possible, use species-specific transporter-expressing systems for the most accurate results.

References

NNC 05-2090 Solution Stability for Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NNC 05-2090 in long-term experiments, ensuring the stability of the compound in solution is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro cell-based assays, DMSO is the preferred solvent for creating a high-concentration stock solution.

2. What are the recommended storage conditions and duration for this compound stock solutions?

To maintain the integrity of your this compound stock solution, adhere to the following storage guidelines:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.[1]
-20°CUp to 1 monthSuitable for shorter-term storage. As with -80°C storage, aliquotting is recommended.[1]

3. How should I prepare working solutions of this compound for my experiments?

It is highly recommended to prepare fresh working solutions from your stock solution for each experiment.[1] Dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration immediately before use. This minimizes the risk of degradation in aqueous solutions.

4. Is this compound sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results over time Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. If the experiment spans several days, consider replacing the medium containing this compound daily. To confirm stability in your specific experimental conditions, you can perform a stability study (see Experimental Protocols section).
Repeated freeze-thaw cycles of the stock solution.Aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations.
Precipitation of this compound in aqueous buffer or media Poor solubility at the working concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum (typically <0.5%) and is compatible with your experimental system. If precipitation persists, consider using a different buffer system or a solubilizing agent, after validating its compatibility with your assay.
Loss of compound activity Improper storage of stock solution.Verify that your stock solutions have been stored at the correct temperature and for the recommended duration. If in doubt, prepare a fresh stock solution from the solid compound.
Adsorption to plasticware.For very low concentrations of this compound, consider using low-adhesion microplates and pipette tips to minimize loss of the compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific buffer or medium over time.

Materials:

  • This compound

  • Your aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on your HPLC method)

  • Incubator or water bath set to your experimental temperature

Methodology:

  • Prepare a solution of this compound in your chosen aqueous buffer or medium at the final experimental concentration.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • A significant decrease in the peak area over time indicates degradation of the compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of BGT-1

This compound is a known inhibitor of the Betaine/GABA Transporter 1 (BGT-1), also known as Solute Carrier Family 6 Member 12 (SLC6A12). BGT-1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft back into neurons and glial cells.[2][3] By inhibiting BGT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[2]

BGT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release BGT1 BGT-1 Transporter GABA_cleft->BGT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds Inhibitory_signal Enhanced Inhibitory Signal GABA_receptor->Inhibitory_signal Activates NNC_2090 This compound NNC_2090->BGT1 Inhibits NMUR2_Antagonism NMU Neuromedin U (NMU) NMUR2 NMUR2 Receptor NMU->NMUR2 Binds & Activates G_protein G-protein NMUR2->G_protein Activates Downstream_signaling Downstream Signaling Pathways G_protein->Downstream_signaling Initiates NNC_2090 This compound NNC_2090->NMUR2 Antagonizes Troubleshooting_Workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_working_sol Using Fresh Working Solutions? check_solution_prep->fresh_working_sol Protocol OK stock_storage_ok Stock Solution Stored Correctly? fresh_working_sol->stock_storage_ok Yes implement_fresh_prep Implement Fresh Working Solution Protocol fresh_working_sol->implement_fresh_prep No perform_stability_study Perform Stability Study (Protocol 1) stock_storage_ok->perform_stability_study Yes prepare_new_stock Prepare Fresh Stock Solution stock_storage_ok->prepare_new_stock No results_stable Results Now Consistent perform_stability_study->results_stable Compound Stable contact_support Contact Technical Support perform_stability_study->contact_support Compound Unstable prepare_new_stock->results_stable implement_fresh_prep->results_stable

References

Troubleshooting NNC 05-2090 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NNC 05-2090 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic compound that acts as a GABA uptake inhibitor, with moderate selectivity for the BGT-1 transporter.[1][2] It is also known to have affinity for α1- and D2-receptors.[1] Its full chemical name is 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride.

Q2: I am having trouble dissolving this compound directly into my aqueous buffer. Is this expected?

Yes, this is expected. This compound is known to have low solubility in aqueous solutions.[3] It is a lipophilic molecule, which is a common characteristic of many drugs in development, leading to poor water solubility.[4][5]

Q3: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][6] It is recommended to first prepare a concentrated stock solution in one of these organic solvents.[3]

Troubleshooting Guide

Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.

This is a common issue when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous buffer. Here are steps to troubleshoot this problem:

1. Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

2. Optimize the Co-solvent Concentration: While DMSO is an excellent solvent for this compound, its concentration in the final aqueous solution should be kept to a minimum, as it can have its own biological effects. However, a certain amount of co-solvent is necessary to maintain solubility.

  • Recommendation: Start with a final DMSO concentration of 0.1% and do not exceed 0.5% in most cell-based assays. You may need to test a range of final DMSO concentrations to find the optimal balance between solubility and biological compatibility.

3. pH Adjustment of the Buffer: The solubility of compounds with ionizable groups can be influenced by pH. As a hydrochloride salt, this compound's solubility may vary with pH.

  • Recommendation: Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0) to determine the optimal pH for its solubility.

4. Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[5][7]

  • Recommendation: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your buffer.[7][8] A typical starting concentration would be 0.01-0.1%. It is crucial to have a vehicle control with the surfactant alone to account for any effects of the surfactant itself.

Quantitative Data Summary

PropertyValueSource
Molecular Weight ~451.0 g/mol [1]
Solubility in DMSO Up to 100 mM[1][6]
Solubility in Ethanol Up to 13 mM[1]
Aqueous Solubility Slightly soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Carefully weigh out the desired amount of solid this compound hydrochloride powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warming: Gently warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Buffer q1 Is the final concentration of This compound essential? start->q1 a1_yes Lower the final concentration q1->a1_yes No q2 Is the final DMSO concentration < 0.5%? q1->q2 Yes end_success Solution is clear: Proceed with experiment a1_yes->end_success a2_no Decrease DMSO concentration (if possible while maintaining solubility) q2->a2_no No q3 Have you tried adjusting the buffer pH? q2->q3 Yes a2_no->q3 a3_no Test solubility in buffers with different pH values q3->a3_no No q4 Have you considered using a surfactant? q3->q4 Yes a3_no->q4 a4_no Add a biocompatible surfactant (e.g., Tween-80) to the buffer q4->a4_no No end_fail Precipitation persists: Consider alternative formulation (e.g., solid dispersion, complexation) q4->end_fail Yes a4_no->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow start Start: Prepare this compound Working Solution step1 1. Prepare concentrated stock solution in 100% DMSO start->step1 step2 2. Thaw stock solution aliquot at room temperature step1->step2 step3 3. Warm aqueous buffer to experimental temperature step2->step3 step4 4. Add stock solution drop-wise to vortexing buffer step3->step4 step5 5. Visually inspect for precipitation step4->step5 end_success Solution is clear: Ready for use step5->end_success No end_fail Precipitation observed: Go to Troubleshooting Guide step5->end_fail Yes

Caption: Experimental workflow for preparing this compound working solution.

References

Technical Support Center: Optimizing NNC 05-2090 Concentration for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC 05-2090. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a research compound with two primary mechanisms of action. It is known as a GABA uptake inhibitor, showing moderate selectivity for the betaine/GABA transporter 1 (BGT-1). By inhibiting BGT-1, this compound increases the extracellular concentration of the inhibitory neurotransmitter GABA.[1][2] More recently, this compound has been identified as a potential antagonist of the Neuromedin U Receptor 2 (NMUR2), a G-protein coupled receptor implicated in glioma progression.[3][4]

Q2: What are the main in vivo applications of this compound?

A2: The primary in vivo applications of this compound are in models of epilepsy and glioma. Its function as a GABA uptake inhibitor has demonstrated anticonvulsant effects in various rodent models.[5][6] As an NMUR2 antagonist, it has been shown to reduce tumor growth in glioma xenograft models.[3][4]

Q3: What is a recommended vehicle for in vivo administration of this compound?

A3: A recommended vehicle for preparing this compound for in vivo administration, particularly for intraperitoneal injection, is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[7] It is crucial to first dissolve the compound in DMSO before adding the SBE-β-CD solution to ensure solubility.

Q4: What are the known off-target effects of this compound?

A4: Besides its primary targets (BGT-1 and NMUR2), this compound also exhibits activity at α1- and D2-dopamine receptors.[2][5] Researchers should consider these off-target effects when interpreting experimental results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no efficacy in anticonvulsant models Inadequate dose, improper administration, poor bioavailability.1. Dose Escalation: Start with a dose in the reported effective range (e.g., 19-73 µmol/kg, i.p.) and perform a dose-escalation study to determine the optimal concentration for your specific model.[5][6][7]2. Route of Administration: Ensure proper intraperitoneal (i.p.) injection technique to avoid injection into the gut or subcutaneous space.[3][4][8]3. Vehicle Preparation: Prepare the formulation freshly for each experiment. Ensure this compound is fully dissolved in the vehicle before administration.[7]
High toxicity or adverse effects observed Dose is too high, off-target effects, vehicle toxicity.1. Dose Reduction: If adverse effects are observed, reduce the dose and perform a dose-response study to find the therapeutic window.2. Control for Off-Target Effects: Consider using antagonists for α1 and D2 receptors to determine if the observed toxicity is due to off-target binding.[2][5]3. Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle.
Inconsistent results between experiments Variability in animal model, inconsistent drug preparation or administration, compound stability.1. Standardize Protocols: Ensure consistency in animal strain, age, and weight. Standardize all drug preparation and administration procedures.[9]2. Fresh Preparations: Prepare this compound solutions fresh for each experiment to avoid degradation.3. Homogenize Solution: Ensure the dosing solution is well-mixed before each injection to guarantee uniform concentration.
Precipitation of this compound in solution Improper solvent ratio, incorrect mixing order, low temperature.1. Follow Recommended Formulation: Adhere strictly to the recommended vehicle preparation protocol (10% DMSO, 90% (20% SBE-β-CD in Saline)).[7]2. Correct Mixing Order: Dissolve this compound completely in DMSO first before adding the aqueous component.3. Maintain Temperature: Gently warm the solution if precipitation occurs at room temperature.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations of this compound

TargetAssay TypeValueSpeciesReference
BGT-1 (h)K_i1.4 µMHuman[2]
GAT-1 (h)K_i19 µMHuman[2]
GAT-2 (h)K_i41 µMHuman[2]
GAT-3 (h)K_i15 µMHuman[2]
α1-receptorIC_50266 nMNot Specified[2][5]
D2-receptorIC_501632 nMNot Specified[2][5]

Table 2: In Vivo Efficacy of this compound in Anticonvulsant Models

Animal ModelSeizure TypeEndpointED_50 (i.p.)Reference
DBA/2 MiceSound-induced tonic convulsionsProtection19 µmol/kg[5][6]
DBA/2 MiceSound-induced clonic convulsionsProtection26 µmol/kg[7]
MiceMaximal Electroshock (MES)Protection73 µmol/kg[5][6][7]

Experimental Protocols

Protocol 1: In Vivo Anticonvulsant Efficacy Study
  • Animal Model: DBA/2 mice (known for susceptibility to sound-induced seizures).

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final dosing solution, dilute the stock solution in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve the desired final concentration.[7]

    • Prepare fresh on the day of the experiment.

  • Administration:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

    • Injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).[3]

  • Seizure Induction:

    • At the time of peak drug effect (determined in preliminary pharmacokinetic studies, or typically 30-60 minutes post-injection), subject the mice to a sound stimulus (e.g., 110 dB bell for 20 seconds).

  • Endpoint Measurement:

    • Observe and score the mice for the presence and severity of tonic and clonic convulsions.

    • Calculate the ED50, the dose at which 50% of the animals are protected from seizures.

Protocol 2: Glioma Xenograft Model
  • Cell Culture: Culture human glioma cells (e.g., U87MG) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., CD1-nu/nu mice, 6 weeks of age).[10]

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 glioma cells into the flank of each mouse.[10]

    • Alternatively, for an orthotopic model, stereotactically inject glioma cells into the brain.[11][12]

  • Tumor Growth Monitoring:

    • Measure tumor volume bi-weekly using calipers for subcutaneous tumors.[10]

    • Monitor for neurological symptoms and weight loss for orthotopic tumors.[11]

  • Treatment:

    • Once tumors reach a certain volume (e.g., 100-150 mm³), randomize mice into treatment groups.[10]

    • Prepare this compound as described in Protocol 1.

    • Administer this compound (e.g., daily i.p. injection) at various doses.

  • Endpoint Measurement:

    • Measure tumor volume throughout the study.

    • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[10]

Visualizations

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA Receptor GABA->GABA_receptor Binding BGT1 BGT-1 Transporter GABA->BGT1 Reuptake NNC_2090 This compound NNC_2090->BGT1 Inhibits

Caption: Inhibition of GABA reuptake by this compound.

NMUR2_Signaling_Pathway cluster_nucleus NNC_2090 This compound NMUR2 NMUR2 NNC_2090->NMUR2 Antagonizes NMU Neuromedin U NMU->NMUR2 Binds Gq Gαq NMUR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces STAT5 STAT5 Ca_release->STAT5 Activates pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Gene_Transcription Gene Transcription (e.g., PIM1, FOXM1) pSTAT5->Gene_Transcription Promotes Nucleus Nucleus Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle

Caption: Antagonism of the NMUR2 signaling pathway by this compound in glioma.

Experimental_Workflow start Start prepare_compound Prepare this compound and Vehicle start->prepare_compound animal_model Select Animal Model (e.g., DBA/2 mice or Immunodeficient mice with xenograft) prepare_compound->animal_model randomize Randomize Animals into Groups animal_model->randomize administer Administer Compound (i.p. injection) randomize->administer induce_phenotype Induce Phenotype (Seizure or Tumor Growth) administer->induce_phenotype measure_outcome Measure Outcome (Seizure Score or Tumor Volume) induce_phenotype->measure_outcome analyze Analyze Data (e.g., ED50 or Tumor Growth Inhibition) measure_outcome->analyze end End analyze->end

References

Navigating NNC 05-2090 In Vitro Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals utilizing NNC 05-2090 in in vitro binding assays now have a dedicated technical resource to address challenges related to non-specific binding. This support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure data accuracy and reproducibility.

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1). However, its utility in research can be complicated by its interactions with other molecular targets, leading to what is often described as non-specific or off-target binding. This guide aims to clarify these issues and provide practical solutions for researchers.

Understanding the Binding Profile of this compound

This compound's pharmacological profile is characterized by its affinity for multiple transporters and receptors. This broad activity is a primary contributor to non-specific binding in assays designed to study a single target. The compound has been shown to interact with various GABA transporter subtypes, monoamine transporters, and other receptors.[1][2][3][4][5][6][7][8]

Quantitative Binding Data for this compound

The following table summarizes the reported binding affinities (IC₅₀ or Kᵢ values) of this compound for various targets. This data is crucial for designing experiments and interpreting results, as it highlights the potential for off-target interactions at different concentrations.

TargetSpeciesValue (µM)Value TypeReference
GABA Transporters
BGT-1 (mGAT-2)Human1.4Kᵢ
BGT-1Mouse10.6IC₅₀[2]
GAT-1Human19Kᵢ
GAT-1Rat29.62IC₅₀[2]
GAT-2Human41Kᵢ
GAT-2Rat45.29IC₅₀[2]
GAT-3Human15Kᵢ
GAT-3Rat22.51IC₅₀[2]
Monoamine Transporters
Serotonin Transporter (SERT)Not Specified5.29IC₅₀[2][3]
Noradrenaline Transporter (NET)Not Specified7.91IC₅₀[2][3]
Dopamine Transporter (DAT)Not Specified4.08IC₅₀[2][3]
Other Receptors
α₁-Adrenergic ReceptorNot Specified0.266IC₅₀[1]
D₂ Dopamine ReceptorNot Specified1.632IC₅₀[1]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in in vitro binding assays.

Q1: What is "non-specific binding" in the context of this compound?

A1: For this compound, "non-specific binding" can refer to two phenomena:

  • Off-target binding: Due to its molecular structure, this compound binds to multiple physiologically relevant targets besides BGT-1, such as other GABA transporters, monoamine transporters, and adrenergic and dopaminergic receptors.[1][2][3][4][5][6][7][8] This is a key consideration when interpreting experimental outcomes.

  • Assay-related binding: This refers to the compound's adherence to materials used in the assay, such as plastic wells, pipette tips, and filter membranes. This type of binding can obscure the true specific binding signal to the target of interest.[9]

Q2: My non-specific binding is very high, approaching my total binding. What are the likely causes?

A2: High non-specific binding can stem from several factors:

  • Concentration of this compound: Using a concentration of this compound that is significantly higher than its Kᵢ or IC₅₀ for the intended target will likely lead to binding to lower-affinity off-target sites.

  • Radioligand issues: If using a radiolabeled form of this compound, impurities or high hydrophobicity can increase non-specific binding.[9]

  • Insufficient blocking of non-specific sites: The blocking agent used to define non-specific binding may not be effective or used at a sufficient concentration.

  • Inadequate washing: Insufficient or ineffective washing steps may not remove all unbound or loosely bound compound.[9]

  • Tissue/cell preparation: Using too much membrane protein can increase the number of non-specific binding sites.[9]

Q3: How can I reduce non-specific binding in my assay?

A3: Several strategies can be employed:

  • Optimize this compound concentration: Use the lowest possible concentration that still provides a detectable specific signal.

  • Choose an appropriate blocking agent: For defining non-specific binding, use a high concentration of a chemically distinct compound that is known to bind to the target of interest.[10][11]

  • Modify assay buffer: The inclusion of bovine serum albumin (BSA) or detergents can help to reduce the stickiness of this compound to assay components.[9]

  • Pre-treat assay materials: Pre-coating plates and filters with a blocking agent like BSA can be beneficial.[9]

  • Optimize washing steps: Increase the volume and number of washes with ice-cold buffer.[9]

Troubleshooting Guides

Guide 1: High Non-Specific Binding in a Radioligand Assay
Potential Cause Troubleshooting Steps
Radioligand Concentration Too High Titrate the radioligand to a concentration at or below its Kd.
Hydrophobic Nature of Compound Add 0.1-0.5% BSA to the assay buffer. Consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce binding to the filter.
Inadequate Washing Increase the number of wash steps (from 3 to 5) and the volume of ice-cold wash buffer. Ensure rapid washing to minimize dissociation of the specifically bound ligand.
Excessive Protein Concentration Titrate the amount of membrane or cell homogenate to find the optimal signal-to-noise ratio. A typical starting point is 100-500 µg of membrane protein.[9]
Ineffective Blocking Agent Ensure the concentration of the unlabeled ligand used to define non-specific binding is at least 100-fold higher than its Kd.[11]

Experimental Protocols

Protocol 1: Standard Radioligand Binding Assay for this compound

This protocol provides a general framework for a filtration-based radioligand binding assay.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Radioligand: e.g., [³H]this compound or a competing radioligand for the target of interest.

    • Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 10 µM) of a known ligand for the target.

  • Assay Procedure:

    • To a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of unlabeled ligand (for non-specific binding).

      • 50 µL of radioligand at the desired concentration.

      • 100 µL of membrane/cell homogenate containing the target receptor/transporter.

    • Incubate at room temperature for 60-90 minutes.

    • Harvest the samples onto filter plates (e.g., GF/B filters pre-soaked in 0.5% PEI).

    • Wash the filters rapidly with 3 x 200 µL of ice-cold wash buffer.

    • Allow the filters to dry completely.

    • Add scintillant to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate Kd and Bmax from saturation binding experiments or IC₅₀ from competition binding experiments.

Visualizations

Logical Workflow for Troubleshooting High Non-Specific Binding

Troubleshooting_Workflow start High Non-Specific Binding (>50% of Total Binding) check_radioligand Is Radioligand Concentration at or below Kd? start->check_radioligand reduce_radioligand Decrease Radioligand Concentration check_radioligand->reduce_radioligand No check_protein Is Protein Concentration Optimized? check_radioligand->check_protein Yes reduce_radioligand->check_protein reduce_protein Titrate Down Protein Concentration check_protein->reduce_protein No check_washing Are Washing Steps Sufficient? check_protein->check_washing Yes reduce_protein->check_washing optimize_washing Increase Wash Volume/Number Use Ice-Cold Buffer check_washing->optimize_washing No check_buffer Does Assay Buffer Contain a Blocking Agent? check_washing->check_buffer Yes optimize_washing->check_buffer add_bsa Add 0.1-0.5% BSA to Assay Buffer check_buffer->add_bsa No end Acceptable Non-Specific Binding Achieved check_buffer->end Yes add_bsa->end

Caption: A step-by-step guide to troubleshooting high non-specific binding.

Experimental Workflow for a Competition Binding Assay

Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Radioligand, this compound, and Membranes add_components Add to Wells: 1. Buffer/Blocker 2. Radioligand 3. This compound (Varying Conc.) 4. Membranes prep_reagents->add_components prep_plates Pre-soak Filter Plates (e.g., in 0.5% PEI) harvest Harvest onto Filter Plates prep_plates->harvest incubate Incubate (e.g., 60-90 min at RT) add_components->incubate incubate->harvest wash Wash Filters (e.g., 3x with ice-cold buffer) harvest->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [this compound] calculate->plot fit Non-linear Regression to Determine IC50 plot->fit

Caption: Workflow for determining the IC₅₀ of this compound.

References

Potential for NNC 05-2090 toxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of NNC 05-2090, with a specific focus on its pharmacological profile at high concentrations and the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily characterized as a GABA uptake inhibitor. It displays moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also referred to as mouse GABA transporter type 2 (mGAT2).[1][2] By inhibiting these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3] This mechanism is responsible for its observed anticonvulsant properties in various preclinical models.[1][4]

Q2: What are the known molecular targets of this compound and their corresponding binding affinities?

This compound interacts with a range of transporters and receptors. Its selectivity is concentration-dependent. The known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 1: In Vitro Inhibitory Profile of this compound

Target Class Specific Target Species/System Affinity Metric Value Reference
GABA Transporters hBGT-1 (human) CHO Cells Kᵢ 1.4 µM
BGT-1 CHO Cells IC₅₀ 10.6 µM [1][5]
hGAT-1 (human) CHO Cells Kᵢ 19 µM
GAT-1 Rat Synaptosomes IC₅₀ 29.62 µM [1][2]
hGAT-2 (human) CHO Cells Kᵢ 41 µM
GAT-2 Rat Synaptosomes IC₅₀ 45.29 µM [1][2]
hGAT-3 (human) CHO Cells Kᵢ 15 µM
GAT-3 Rat Synaptosomes IC₅₀ 22.51 µM [1][2]
Monoamine Transporters Dopamine Transporter (DAT) CHO Cells IC₅₀ 4.08 µM [1][5][6]
Serotonin (B10506) Transporter (SERT) CHO Cells IC₅₀ 5.29 µM [1][5][6]
Noradrenaline Transporter (NET) CHO Cells IC₅₀ 7.91 µM [1][5][6]
Receptors α₁-Adrenergic Receptor Receptor Binding Assay IC₅₀ 266 nM [4]

| | D₂ Dopamine Receptor | Receptor Binding Assay | IC₅₀ | 1632 nM |[4] |

Troubleshooting and Experimental Guidance

Q3: I am observing unexpected or inconsistent results in my experiment. Could this be due to off-target effects of this compound?

Yes, unexpected results, particularly at higher concentrations, may be attributable to the compound's off-target activities. As shown in Table 1, the affinity of this compound for monoamine transporters (Dopamine, Serotonin, Noradrenaline) and certain receptors (α₁-adrenergic, D₂) becomes significant in the micromolar and high nanomolar ranges.

If your experimental concentration of this compound approaches or exceeds the IC₅₀/Kᵢ values for these secondary targets, you may be observing a mixed pharmacological effect rather than selective BGT-1 inhibition.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Result conc_check 1. Verify this compound Concentration start->conc_check is_high Is Concentration > 1µM? conc_check->is_high off_target 2. Consider Off-Target Effects (Monoamine Transporters, α₁/D₂ Receptors) is_high->off_target Yes is_low Concentration is within selective range for BGT-1. is_high->is_low No refer_table 3. Cross-Reference with Affinity Data (Table 1) off_target->refer_table design_control 4. Design Control Experiments (e.g., use receptor antagonists, specific transporter inhibitors) refer_table->design_control other_factors Investigate other experimental variables (e.g., cell viability, reagent stability) is_low->other_factors

Caption: Troubleshooting decision tree for unexpected results.
Q4: What are the potential physiological consequences of this compound's off-target activities at high concentrations?

At elevated concentrations, the inhibition of monoamine transporters and binding to α₁ and D₂ receptors can lead to complex physiological effects beyond GABAergic modulation.

  • Monoamine Transporter Inhibition: Inhibition of dopamine, noradrenaline, and serotonin transporters can alter mood, arousal, and motor control, which may confound results in behavioral studies.[5][6]

  • α₁-Adrenergic Receptor Affinity: Interaction with α₁-receptors can influence blood pressure and smooth muscle contraction.

  • D₂ Dopamine Receptor Affinity: Binding to D₂ receptors is a hallmark of many antipsychotic and neurological drugs and can impact motor function and signaling pathways regulated by dopamine.

The diagram below illustrates how the pharmacological effects of this compound diversify as its concentration increases.

G cluster_0 Low Concentration (< 5 µM) cluster_1 High Concentration (> 5 µM) NNC This compound Concentration BGT1 BGT-1 Inhibition NNC->BGT1 Primary Target Mono Monoamine Transporter (DAT, SERT, NET) Inhibition NNC->Mono Off-Target Receptors α₁ / D₂ Receptor Binding NNC->Receptors Off-Target GABA ↑ Extracellular GABA BGT1->GABA Mono_effect ↑ Extracellular Dopamine, Serotonin, Noradrenaline Mono->Mono_effect Receptor_effect Altered Adrenergic & Dopaminergic Signaling Receptors->Receptor_effect

Caption: Concentration-dependent effects of this compound.

Experimental Protocols

Q5: How can I perform a [³H]GABA uptake assay to confirm the inhibitory activity of this compound?

This protocol provides a general framework for assessing GABA uptake inhibition in cell lines (e.g., CHO cells) expressing a specific transporter or in primary synaptosomal preparations.

Materials:

  • HEPES-buffered Krebs-Ringer solution (HBSS)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound stock solution (in DMSO)

  • Cells or synaptosomes

  • Scintillation fluid and vials

  • Microplate or filter plate (e.g., 96-well format)

  • Plate reader or liquid scintillation counter

Methodology Workflow:

G prep 1. Preparation Plate cells or synaptosomes. Wash with HBSS. preincubate 2. Pre-incubation Add varying concentrations of this compound. Incubate for 10-20 minutes at 37°C. prep->preincubate initiate 3. Initiation of Uptake Add [³H]GABA solution. Incubate for a short period (e.g., 1-10 minutes). preincubate->initiate terminate 4. Termination Rapidly wash plates with ice-cold HBSS to remove extracellular [³H]GABA. initiate->terminate lyse 5. Lysis & Scintillation Lyse cells and add scintillation fluid. terminate->lyse measure 6. Measurement Quantify radioactivity using a scintillation counter. lyse->measure analyze 7. Data Analysis Plot % inhibition vs. log[this compound]. Calculate IC₅₀ value. measure->analyze

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Steps:

  • Preparation: Seed cells in a microplate and allow them to adhere. For synaptosomes, prepare fresh brain tissue homogenates. Wash the preparations with pre-warmed HBSS.

  • Pre-incubation: Add solutions of this compound at a range of concentrations (e.g., 10 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control for non-specific uptake (e.g., a high concentration of unlabeled GABA). Incubate for 10-20 minutes.

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA to all wells to start the uptake reaction.

  • Terminate Uptake: After a brief incubation, rapidly terminate the uptake by washing the wells multiple times with ice-cold HBSS.

  • Lysis: Lyse the cells/synaptosomes to release the internalized [³H]GABA.

  • Measurement: Add a scintillation cocktail and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

References

Technical Support Center: Managing Variability in Rodent Response to NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in rodent responses during experiments with NNC 05-2090.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][2] By inhibiting GABA reuptake, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic neurotransmission.[3] This action is believed to be the primary contributor to its anticonvulsant properties.[4][5]

Q2: What are the known off-target effects of this compound?

This compound also exhibits affinity for other receptors, which may contribute to response variability and potential side effects. It has been shown to bind to α1-adrenoceptors and dopamine (B1211576) D2-receptors.[2][4][6] Additionally, it can inhibit serotonin, noradrenaline, and dopamine transporters at certain concentrations.[7]

Q3: In which rodent models has this compound demonstrated efficacy?

This compound has shown dose-dependent anticonvulsant effects in several rodent models, including:

  • Sound-induced seizures in DBA/2 mice.[4][8]

  • Maximal electroshock (MES) test in mice.[4][8]

  • Amygdala kindled rats, where it reduces seizure severity and afterdischarge duration.[4][9][10]

  • It has also been investigated for its potential in models of neuropathic pain.[7]

Q4: What are the typical effective doses of this compound in rodents?

The effective dose (ED50) of this compound can vary depending on the rodent model and the endpoint being measured. All administrations mentioned in the key studies were via intraperitoneal (i.p.) injection.[4]

Troubleshooting Guides

Issue 1: High Variability or Lack of Efficacy in Seizure Models
Potential Cause Troubleshooting Step
Incorrect Dose or Route of Administration Verify the calculated dose based on the animal's body weight. Ensure the intraperitoneal (i.p.) injection was administered correctly to avoid injection into the gut or other organs. Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may vary.
Timing of Peak Effect The time to peak effect after i.p. administration can vary. Conduct a time-course study to determine the optimal window for behavioral testing post-injection in your specific rodent strain and experimental conditions.
Strain or Species Differences The expression and function of GABA transporters and off-target receptors can differ between rodent strains and species. DBA/2 mice are genetically susceptible to audiogenic seizures and have shown sensitivity to this compound.[4] If using a different strain, consider that the response may differ.
Animal Health and Stress Ensure animals are healthy and properly habituated to the experimental procedures. Stress can significantly impact seizure thresholds and drug responses.
Off-Target Effects The affinity of this compound for α1-adrenergic and D2-dopaminergic receptors could influence seizure thresholds differently depending on the model and the animal's baseline neurochemical state.[2][4]
Issue 2: Unexpected Behavioral Side Effects
Potential Cause Troubleshooting Step
Off-Target Receptor Binding The observed side effects may be due to the drug's action on α1-adrenoceptors or D2-receptors.[2][4] For example, modulation of the dopaminergic system could lead to changes in locomotor activity.
Dose-Related Toxicity The observed side effects may be dose-dependent. Perform a dose-response study to identify a therapeutic window with minimal side effects.
Interaction with Other Factors Environmental factors such as noise and light, as well as the animal's diet, can interact with the drug to produce unexpected behaviors. Standardize environmental conditions as much as possible.

Data Presentation

Table 1: In Vitro Inhibition Profile of this compound
TargetSpeciesPreparationIC50 / KiReference
GABA UptakeRatCerebral Cortex Synaptosomes4.4 ± 0.8 µM[4]
GABA UptakeRatInferior Colliculus Synaptosomes2.5 ± 0.7 µM[4]
BGT-1 (mGAT-2)HumanRecombinant1.4 µM (Ki)[2]
GAT-1HumanRecombinant19 µM (Ki)[2]
GAT-2HumanRecombinant41 µM (Ki)[2]
GAT-3HumanRecombinant15 µM (Ki)[2]
α1-adrenoceptor-Receptor Binding Assay266 nM (IC50)[2][4]
D2-receptor-Receptor Binding Assay1632 nM (IC50)[2][4]
Serotonin Transporter-CHO Cells5.29 µM (IC50)[7]
Noradrenaline Transporter-CHO Cells7.91 µM (IC50)[7]
Dopamine Transporter-CHO Cells4.08 µM (IC50)[7]
Table 2: In Vivo Anticonvulsant Efficacy of this compound
Rodent ModelSpecies/StrainEffectRoute of AdministrationED50Reference
Sound-Induced SeizuresDBA/2 MiceInhibition of tonic convulsionsi.p.6 µmol/kg[4]
Sound-Induced SeizuresDBA/2 MiceInhibition of clonic convulsionsi.p.19 µmol/kg[4]
Maximal Electroshock (MES)MiceAntagonism of tonic hindlimb extensioni.p.73 µmol/kg[4]
Amygdala Kindled RatsRatsReduction of generalized seizure severityi.p.Significant at 72-242 µmol/kg[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model in Mice
  • Animal Preparation: Use male mice (e.g., C57BL/6, 20-25 g). Allow at least one week of acclimatization to the animal facility.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection. The volume of injection should be consistent (e.g., 10 mL/kg).

  • Time to Peak Effect: Based on preliminary studies, perform the seizure induction at the time of expected peak drug effect.

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

  • Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Sound-Induced Seizure Model in DBA/2 Mice
  • Animal Selection: Use DBA/2 mice, which are genetically susceptible to audiogenic seizures. Test animals for seizure susceptibility prior to the experiment; typically, susceptibility is highest between 18 and 25 days of age.

  • Drug Administration: Administer this compound or vehicle control via i.p. injection.

  • Seizure Induction: At the determined time to peak effect, place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 110-120 dB bell or siren) for up to 60 seconds.

  • Behavioral Scoring: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.

  • Endpoint Measurement: The primary endpoints are the incidence and latency to each phase of the seizure.

  • Data Analysis: Determine the ED50 for the blockade of clonic and tonic seizures.

Mandatory Visualization

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds BGT1 BGT-1 Transporter GABA_synapse->BGT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition NNC_2090 This compound NNC_2090->BGT1 Inhibits

Caption: Mechanism of action of this compound in enhancing GABAergic inhibition.

ExperimentalWorkflow start Start: Rodent Acclimatization randomization Randomization into Treatment Groups start->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin wait Waiting for Time to Peak Effect drug_admin->wait seizure_induction Seizure Induction (e.g., MES, Audiogenic) wait->seizure_induction behavioral_obs Behavioral Observation and Scoring seizure_induction->behavioral_obs data_analysis Data Analysis (e.g., ED50 Calculation) behavioral_obs->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo testing of this compound.

TroubleshootingFlow start High Variability or Lack of Efficacy Observed check_dose Verify Dose, Route, and Solution Freshness start->check_dose check_timing Is Timing of Peak Effect Optimized? check_dose->check_timing Dose OK conduct_time_course Action: Conduct Time-Course Study check_timing->conduct_time_course No check_strain Consider Rodent Strain/Species check_timing->check_strain Yes conduct_time_course->check_strain review_literature Action: Review Literature for Strain Differences check_strain->review_literature Possible Issue check_health Assess Animal Health and Stress Levels check_strain->check_health Strain Appropriate review_literature->check_health improve_handling Action: Refine Handling and Acclimatization Protocols check_health->improve_handling Possible Issue consider_off_target Consider Off-Target Effects check_health->consider_off_target Health OK improve_handling->consider_off_target end Hypothesis Formed consider_off_target->end

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

NNC 05-2090 long-term storage and handling recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of NNC 05-2090.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent inhibitor of the GABA transporter, with moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1). It functions by blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby increasing its extracellular concentration. This activity gives this compound anticonvulsant properties.

2. What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound in its solid (powder) form should be stored desiccated at room temperature.

3. How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area.

4. How do I prepare solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo studies, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle, such as saline or corn oil. It is recommended to prepare solutions fresh for each experiment.

5. Are there any recommendations for storing this compound solutions?

It is strongly advised to use solutions of this compound on the same day they are prepared. Long-term storage of solutions is not recommended as it may affect the compound's stability and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: Inhibitory Potency (Ki and IC50) of this compound

TargetSpeciesValue (µM)Assay Type
BGT-1 (mGAT-2)Human1.4 (Ki)Radioligand Binding
GAT-1Human19 (Ki)Radioligand Binding
GAT-2Human41 (Ki)Radioligand Binding
GAT-3Human15 (Ki)Radioligand Binding
GABA UptakeRat (Cortex Synaptosomes)4.4 (IC50)[³H]GABA Uptake
GABA UptakeRat (Inferior Colliculus Synaptosomes)2.5 (IC50)[³H]GABA Uptake

Table 2: In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure TypeED50 (µmol/kg)Route of Administration
DBA/2 MiceSound-induced tonic convulsions19Intraperitoneal (i.p.)
DBA/2 MiceSound-induced clonic convulsions26Intraperitoneal (i.p.)
MiceMaximal Electroshock (MES)73Intraperitoneal (i.p.)

Experimental Protocols & Troubleshooting

In Vitro: [³H]GABA Uptake Assay in Synaptosomes

This protocol provides a general framework for assessing the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., cortex) of rodents using standard subcellular fractionation techniques.

  • Pre-incubation: Pre-incubate the synaptosomal preparation in a buffered physiological saline solution at 37°C for 10-15 minutes.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the synaptosomes and incubate for a further 10-15 minutes.

  • Initiate Uptake: Initiate the GABA uptake by adding a known concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: Stop the uptake process rapidly by filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake at each concentration of this compound and determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High background radioactivityInefficient washingIncrease the number and volume of washes with ice-cold buffer. Ensure rapid filtration.
Low signal (low GABA uptake)Poor synaptosome viabilityEnsure proper and rapid isolation of synaptosomes. Use fresh preparations.
Inconsistent resultsPipetting errors, temperature fluctuationsUse calibrated pipettes. Ensure a stable incubation temperature.
No inhibition by this compoundIncorrect compound concentration, degraded compoundVerify the concentration of your stock solution. Prepare fresh this compound solution.
In Vivo: Anticonvulsant Activity Assessment

This guide outlines two common models for evaluating the anticonvulsant effects of this compound.

1. Maximal Electroshock (MES) Seizure Model:

  • Principle: This model mimics generalized tonic-clonic seizures.

  • Procedure:

    • Administer this compound (or vehicle) intraperitoneally to mice.

    • At the time of expected peak effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

    • The absence of the tonic hindlimb extension indicates protection.

2. Audiogenic Seizure Model in DBA/2 Mice:

  • Principle: DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus.

  • Procedure:

    • Administer this compound (or vehicle) intraperitoneally to DBA/2 mice.

    • After a predetermined pre-treatment time, place the mouse in a sound-attenuating chamber.

    • Expose the mouse to a high-intensity sound (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).

    • Observe and score the seizure severity (e.g., wild running, clonic seizures, tonic seizures).

    • A reduction in seizure severity or the absence of specific seizure components indicates an anticonvulsant effect.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High variability in seizure responseInconsistent stimulus delivery (MES), age of mice (audiogenic)Ensure consistent electrode placement and current in the MES test. Use DBA/2 mice within the age range of maximum sensitivity (typically 21-28 days).
No effect of this compoundIncorrect dose, improper administration, timing of the testPerform a dose-response study. Ensure proper i.p. injection technique. Determine the time to peak effect for your specific experimental conditions.
Animal welfare concernsPain or distress from the proceduresFollow approved animal care and use protocols. For the MES test, the application of a topical anesthetic to the eyes before electrode placement is recommended.

Visualizations

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding BGT1 BGT-1 Transporter GABA_synapse->BGT1 Reuptake Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal NNC_05_2090 This compound NNC_05_2090->BGT1 Inhibition

Caption: Mechanism of action of this compound in the GABAergic synapse.

ExperimentalWorkflow cluster_invitro In Vitro: GABA Uptake Assay cluster_invivo In Vivo: Anticonvulsant Models Synaptosome_Prep 1. Prepare Synaptosomes Preincubation 2. Pre-incubate Synaptosome_Prep->Preincubation Add_NNC_05_2090 3. Add this compound Preincubation->Add_NNC_05_2090 Add_3H_GABA 4. Add [³H]GABA Add_NNC_05_2090->Add_3H_GABA Incubate 5. Incubate Add_3H_GABA->Incubate Filter_Wash 6. Filter & Wash Incubate->Filter_Wash Quantify 7. Quantify Radioactivity Filter_Wash->Quantify Analyze 8. Analyze Data (IC50) Quantify->Analyze Administer_Drug 1. Administer this compound Induce_Seizure 2. Induce Seizure (MES or Audiogenic) Administer_Drug->Induce_Seizure Observe_Behavior 3. Observe Behavior Induce_Seizure->Observe_Behavior Score_Protection 4. Score Protection/Severity Observe_Behavior->Score_Protection Analyze_Results 5. Analyze Results (ED50) Score_Protection->Analyze_Results

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

Validation & Comparative

A Comparative Guide to NNC 05-2090 and SNAP-5114 for GABA Transporter (GAT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used GABA transporter (GAT) inhibitors: NNC 05-2090 and SNAP-5114. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on GABAergic neurotransmission and related neurological disorders.

Introduction to GAT Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its extracellular concentration is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1][2] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] Inhibition of these transporters can prolong the presence of GABA in the synaptic cleft and extrasynaptic space, thereby enhancing inhibitory signaling.[2] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][3]

This compound: A Multi-Target GAT Inhibitor

This compound is a nipecotic acid derivative that exhibits a broad inhibitory profile across multiple GAT subtypes.[3] It is often characterized as a non-selective GAT inhibitor, with notable activity at BGT-1 and GAT-3.[3] Some studies also indicate its potent inhibition of GAT-2.[4] Beyond its effects on GABA transport, this compound has been shown to interact with monoamine transporters and has displayed affinity for α1- and D2-dopamine receptors. More recently, it has been identified as a potential antagonist of the neuromedin U receptor 2 (NMUR2).[5] This multi-target profile suggests that the in vivo effects of this compound may be complex and not solely attributable to GAT inhibition.

SNAP-5114: A Preferential GAT-3 Inhibitor

(S)-SNAP-5114 is another derivative of nipecotic acid, recognized for its relative selectivity as a GAT-3 inhibitor.[6] It also demonstrates inhibitory activity at GAT-2, but with significantly lower potency at GAT-1 and BGT-1.[6][7] SNAP-5114 acts as a noncompetitive inhibitor of GAT-3. Its ability to increase extracellular GABA levels has been demonstrated in vivo, leading to anticonvulsant effects.[3] However, researchers should be aware of its reported poor chemical stability, limited brain penetration, and potential for toxicity at higher doses.[3][8]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory constants (IC50 or Ki) for this compound and SNAP-5114 across the different GAT subtypes. It is important to note that values may vary between studies due to different experimental conditions (e.g., species, cell types used for expression).

CompoundGAT-1GAT-2GAT-3BGT-1Other TargetsReference
This compound Ki: 19 µM (h)Ki: 41 µM (h)Ki: 15 µM (h)Ki: 1.4 µM (h)α1-receptor IC50: 266 nM; D2-receptor IC50: 1632 nM; SERT IC50: 5.29 µM; NET IC50: 7.91 µM; DAT IC50: 4.08 µM[9][10]
IC50: -IC50: -IC50: -IC50: 10.6 µM[9]
(S)-SNAP-5114 IC50: 388 µM (h)IC50: 21 µM (r)IC50: 5 µM (h)IC50: >100 µM-[6][7]

h: human, r: rat. SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter.

In Vivo Efficacy and Effects

Both this compound and SNAP-5114 have demonstrated anticonvulsant properties in various rodent models of epilepsy.[3]

  • This compound has been shown to be effective against sound-induced and electrically induced seizures.[3] Its antiallodynic effects in neuropathic pain models have also been reported, which may be linked to its dual inhibition of BGT-1 and monoamine transporters.[9]

  • SNAP-5114 has been shown to increase thalamic GABA levels and exhibits anticonvulsant activity when administered systemically.[7] It has also demonstrated antinociceptive effects in models of acute, inflammatory, and neuropathic pain, an action that is mediated by the activation of both GABA-A and GABA-B receptors in the spinal cord.[11] However, a study investigating its effects in a model of focal cerebral ischemia reported increased mortality, urging caution in its use in the context of brain injury.[8]

Experimental Protocols

A common method to determine the inhibitory potency of compounds on GABA transporters is the [3H]GABA uptake assay.

[3H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([3H]GABA) into cells expressing a specific GAT subtype.

Materials:

  • Cells stably or transiently expressing the GAT subtype of interest (e.g., HEK293 or CHO cells).

  • [3H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (this compound, SNAP-5114) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Plate the cells expressing the target GAT subtype in a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [3H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway of GAT inhibition and a typical experimental workflow.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABA_receptor Binding GAT GABA Transporter (GAT-1, GAT-2, GAT-3, BGT-1) GABA_synapse->GAT Transport Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition GABA_reuptake GABA Reuptake GAT->GABA_reuptake Inhibitor This compound or SNAP-5114 Inhibitor->GAT Inhibition

Caption: Signaling pathway of GABA transporter inhibition.

experimental_workflow start Start cell_culture Plate cells expressing specific GAT subtype start->cell_culture pre_incubation Pre-incubate with This compound or SNAP-5114 cell_culture->pre_incubation add_gaba Add [3H]GABA pre_incubation->add_gaba incubation Incubate for a defined time add_gaba->incubation terminate_uptake Wash with ice-cold buffer incubation->terminate_uptake measurement Cell lysis and scintillation counting terminate_uptake->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for a [3H]GABA uptake inhibition assay.

Conclusion

Both this compound and SNAP-5114 are valuable pharmacological tools for studying the role of GABA transporters. The choice between them will largely depend on the specific research question.

  • This compound is suitable for studies investigating the broad effects of GAT inhibition, particularly involving BGT-1. Its activity on other neurotransmitter systems should be considered when interpreting results.

  • SNAP-5114 is the preferred choice for studies aiming to selectively target GAT-3. However, its limitations regarding stability and potential toxicity necessitate careful experimental design and data interpretation.

Researchers are encouraged to carefully consider the selectivity profiles and known off-target effects of these compounds to ensure the validity and accuracy of their findings.

References

A Comparative Analysis of NNC 05-2090 and Other BGT-1 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the betaine/GABA transporter 1 (BGT-1) inhibitor, NNC 05-2090, with other notable BGT-1 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor efficacy based on available experimental data.

Introduction to BGT-1 Inhibition

The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extrasynaptic spaces. Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). BGT-1, in particular, has emerged as a promising therapeutic target for neurological disorders such as epilepsy. Inhibition of BGT-1 increases extracellular GABA levels, thereby enhancing inhibitory signaling in the brain.[1] This guide focuses on the comparative efficacy of this compound, a moderately selective BGT-1 inhibitor, against other compounds targeting this transporter.

In Vitro Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and other BGT-1 inhibitors. It is important to note that the data are compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Inhibitory Potency (Ki) of this compound against Human GABA Transporters

InhibitorhBGT-1 Ki (µM)hGAT-1 Ki (µM)hGAT-2 Ki (µM)hGAT-3 Ki (µM)Data Source
This compound1.4194115Tocris Bioscience[2]

Table 2: Comparative Inhibitory Potency (IC50) of BGT-1 Inhibitors

InhibitorBGT-1 IC50 (µM)Experimental SystemKey FindingsReference
This compound 5.10Mouse Brain Homogenate[3]
Bicyclo-GABA0.59CHO cells expressing BGT-1Significantly more potent than this compound[3]
EF1502Biphasic InhibitiontsA201 cells expressing hBGT-1Exhibits a complex, biphasic inhibition profile, unlike the monophasic inhibition of this compound.[4][5]
SBV2-1144.7 and 556 (biphasic)tsA201 cells expressing hBGT-1Shows a distinct biphasic inhibition at BGT-1.[4][5]

Note: The biphasic inhibition profile observed for EF1502 and SBV2-114 suggests a more complex interaction with the BGT-1 transporter compared to the monophasic inhibition of this compound.[4]

In Vivo Efficacy

This compound has demonstrated anticonvulsant activity in animal models. In DBA/2 mice, it inhibits sound-induced tonic and clonic convulsions.[2] While direct comparative studies with a broad range of other BGT-1 inhibitors in the same in vivo models are limited, the available data suggests that non-GAT-1 selective inhibitors like this compound may offer a different therapeutic profile compared to GAT-1 selective inhibitors.[1]

Experimental Protocols

[3H]GABA Uptake Assay in Transfected HEK293T Cells

This protocol is a representative method for determining the inhibitory potency of compounds on GABA transporters.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are transfected with a plasmid encoding the desired human GABA transporter (e.g., hBGT-1) using a suitable transfection reagent (e.g., PolyFect).

  • Approximately 20 hours post-transfection, cells are plated in 96-well microplates coated with poly-D-lysine.

2. GABA Uptake Assay:

  • Approximately 48 hours post-transfection, cells are washed with an assay buffer (e.g., HBSS supplemented with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Cells are then incubated with 75 µL of assay buffer containing 30 nM [3H]GABA and varying concentrations of the test compound for 3 minutes at 37°C.

  • The uptake is terminated by washing the cells three times with 100 µL of ice-cold assay buffer.

  • 150 µL of scintillation liquid is added to each well, and the plates are shaken for at least one hour.

  • Radioactivity is measured using a microplate scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of non-labeled GABA (e.g., 3 mM).

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, requiring knowledge of the Km of GABA for the specific transporter.[6]

Signaling Pathways and Experimental Workflows

BGT-1 Inhibition and Downstream Effects

Inhibition of BGT-1 leads to an increase in the extracellular concentration of GABA, particularly in the extrasynaptic space. This elevated ambient GABA can then activate high-affinity extrasynaptic GABAA receptors, which are often composed of α4, α6, and δ subunits. The activation of these receptors generates a persistent or "tonic" inhibitory current in neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism is believed to be a key contributor to the anticonvulsant effects of BGT-1 inhibitors.[7][8][9]

BGT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA_extra Increased Extracellular GABA GABA_A_R Extrasynaptic GABA_A Receptor GABA_extra->GABA_A_R Activates BGT1 BGT-1 Transporter Cl_ion Cl- influx GABA_A_R->Cl_ion GABA_intra GABA GABA_intra->BGT1 Reuptake Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NNC_05_2090 This compound (BGT-1 Inhibitor) NNC_05_2090->BGT1 Inhibits

BGT-1 Inhibition Signaling Pathway
Experimental Workflow for In Vitro Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing BGT-1 inhibitors in vitro.

experimental_workflow start Start: Compound Library cell_culture Cell Culture & Transfection (hBGT-1) start->cell_culture primary_screen Primary Screen: Single High Concentration cell_culture->primary_screen dose_response Dose-Response Assay: [3H]GABA Uptake primary_screen->dose_response Active Compounds ic50_calc IC50 Determination dose_response->ic50_calc selectivity_assay Selectivity Profiling: GAT-1, GAT-2, GAT-3 ic50_calc->selectivity_assay ki_calc Ki Calculation selectivity_assay->ki_calc end End: Characterized Inhibitor ki_calc->end

In Vitro BGT-1 Inhibitor Screening Workflow

Conclusion

This compound is a moderately potent and selective inhibitor of BGT-1 with demonstrated in vivo anticonvulsant activity. A key distinguishing feature of this compound is its monophasic inhibition of BGT-1, in contrast to the more complex biphasic inhibition exhibited by some other BGT-1 inhibitors like EF1502. While more potent and selective BGT-1 inhibitors such as bicyclo-GABA have been identified, this compound remains a valuable tool for studying the physiological and pathological roles of BGT-1. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative efficacy and therapeutic potential of the various BGT-1 inhibitors.

References

The Multifaceted Pharmacology of NNC 05-2090: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NNC 05-2090, a piperidine (B6355638) derivative, presents a complex and intriguing polypharmacological profile, engaging with multiple biological targets. This guide provides a comprehensive comparison of this compound's activity with other relevant compounds, supported by experimental data, to elucidate the advantages of its multifaceted nature. Its diverse interactions with gamma-aminobutyric acid (GABA) transporters, monoamine transporters, and G-protein coupled receptors, including the novel identification as a neuromedin U receptor 2 (NMUR2) antagonist, suggest its potential utility in a range of neurological and oncological research areas.

I. GABA Transporter Inhibition Profile

This compound exhibits a broad-spectrum inhibitory activity across various GABA transporter (GAT) subtypes, distinguishing it from more selective inhibitors. This broad activity may offer a unique advantage in modulating GABAergic neurotransmission.

Comparative Inhibitory Activity at GABA Transporters
CompoundBGT-1 (IC50/Ki, µM)GAT-1 (IC50, µM)GAT-2 (IC50, µM)GAT-3 (IC50, µM)Reference
This compound 10.6 (IC50) / 1.4 (Ki)29.6245.2922.51[1]
Tiagabine-----
SNAP-5114->30206.6-
SKF89976A-----

Note: A comprehensive side-by-side comparison of IC50 values for Tiagabine and SKF89976A with this compound from a single study was not available in the provided search results. Tiagabine is known as a selective GAT-1 inhibitor, and SKF89976A is also a potent GAT-1 inhibitor.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol outlines the methodology used to determine the inhibitory potency of compounds on GABA uptake in native brain tissue preparations.

1. Synaptosome Preparation:

  • Rat cerebral cortex and inferior colliculus are homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable buffer (e.g., Krebs-HEPES buffer).

2. Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

  • The uptake reaction is initiated by the addition of [³H]GABA (e.g., 50 nM).

  • The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound.

  • IC50 values (the concentration of the compound that inhibits 50% of specific [³H]GABA uptake) are determined by non-linear regression analysis of the concentration-response curves.

cluster_0 GABA Uptake Inhibition Assay Workflow Synaptosome\nPreparation Synaptosome Preparation Pre-incubation\nwith Compound Pre-incubation with Compound Synaptosome\nPreparation->Pre-incubation\nwith Compound Synaptosomes Addition of\n[3H]GABA Addition of [3H]GABA Pre-incubation\nwith Compound->Addition of\n[3H]GABA Incubation Incubation Addition of\n[3H]GABA->Incubation Filtration &\nWashing Filtration & Washing Incubation->Filtration &\nWashing Scintillation\nCounting Scintillation Counting Filtration &\nWashing->Scintillation\nCounting Data Analysis\n(IC50) Data Analysis (IC50) Scintillation\nCounting->Data Analysis\n(IC50) cluster_1 Monoamine Transporter Uptake Assay CHO Cells\n(Transfected) CHO Cells (Transfected) Pre-incubation\nwith this compound Pre-incubation with this compound CHO Cells\n(Transfected)->Pre-incubation\nwith this compound Addition of\n[3H]Monoamine Addition of [3H]Monoamine Pre-incubation\nwith this compound->Addition of\n[3H]Monoamine Termination\n& Washing Termination & Washing Addition of\n[3H]Monoamine->Termination\n& Washing Quantification Quantification Termination\n& Washing->Quantification cluster_2 Receptor Binding Assay Membrane Prep Membrane Prep Incubation\n(Membranes, [3H]Ligand, Compound) Incubation (Membranes, [3H]Ligand, Compound) Membrane Prep->Incubation\n(Membranes, [3H]Ligand, Compound) Filtration Filtration Incubation\n(Membranes, [3H]Ligand, Compound)->Filtration Quantification Quantification Filtration->Quantification Data Analysis\n(IC50/Ki) Data Analysis (IC50/Ki) Quantification->Data Analysis\n(IC50/Ki) cluster_3 NMUR2 Signaling and this compound Inhibition NMU Neuromedin U NMUR2 NMUR2 NMU->NMUR2 Binds Gq Gq NMUR2->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca STAT5 STAT5 Activation Ca->STAT5 CellCycle Cell Cycle Progression STAT5->CellCycle NNC This compound NNC->NMUR2 Antagonizes

References

A Promising Alliance: NNC 05-2090 and Temozolomide Show Synergistic Efficacy in Glioma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A recent study has unveiled a potent synergistic relationship between the experimental compound NNC 05-2090 and the standard-of-care chemotherapy drug temozolomide (B1682018) (TMZ) in the treatment of glioma, the most common and aggressive type of brain tumor. The combination therapy has demonstrated significantly enhanced anti-tumor effects in preclinical models, offering a potential new avenue for improving patient outcomes.

This comprehensive guide delves into the experimental data supporting the synergistic effects of this drug combination, providing researchers, scientists, and drug development professionals with a detailed comparison of their performance.

Executive Summary

Glioblastoma, the most aggressive form of glioma, is notoriously difficult to treat, with high rates of recurrence and resistance to conventional therapies. Temozolomide has long been the frontline chemotherapeutic agent, but its efficacy is often limited. The research highlighted in this guide explores the potential of this compound, an antagonist of the neuromedin U receptor 2 (NMUR2), to enhance the cytotoxic effects of temozolomide.

The key findings indicate that this compound, by blocking the NMUR2 signaling pathway, disrupts critical processes for glioma cell proliferation and survival. When combined with temozolomide, this disruption leads to a more pronounced anti-tumor response than either agent alone, as evidenced by in vitro and in vivo studies.

Quantitative Data Summary

The synergistic effect of combining this compound and temozolomide has been quantified through various preclinical experiments. The following tables summarize the key findings on cell viability, apoptosis induction, and in vivo tumor growth inhibition.

Cell LineTreatmentIC50 (µM)
U87MG This compoundData not available
Temozolomide~200-250
This compound + TemozolomideSignificantly lower than TMZ alone
T98G This compoundData not available
Temozolomide>500 (Resistant)
This compound + TemozolomideSensitizes cells to TMZ

Table 1: In Vitro Cell Viability (IC50 Values). The half-maximal inhibitory concentration (IC50) for temozolomide is significantly reduced in the presence of this compound in glioma cell lines. While specific IC50 values for the combination are not yet publicly available, studies consistently report a synergistic reduction in cell viability.

Cell LineTreatmentApoptotic Cells (%)
Glioma Cells ControlBaseline
This compoundIncreased vs. Control
TemozolomideIncreased vs. Control
This compound + TemozolomideSignificantly higher than single agents

Table 2: Apoptosis Induction. The combination of this compound and temozolomide leads to a marked increase in the percentage of apoptotic glioma cells compared to treatment with either drug alone.

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Control (Vehicle) Baseline0%
This compound Reduced vs. ControlSignificant
Temozolomide Reduced vs. ControlSignificant
This compound + Temozolomide Significantly smaller than single agents Most significant

Table 3: In Vivo Tumor Growth in Xenograft Models. In animal models of glioma, the combination therapy resulted in a more substantial reduction in tumor volume compared to monotherapy with either this compound or temozolomide.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and temozolomide is rooted in their distinct but complementary mechanisms of action that target key signaling pathways involved in glioma progression.

Temozolomide's Mechanism of Action: Temozolomide is an alkylating agent that introduces methyl groups onto DNA, primarily at the O6 position of guanine. This DNA damage, if not repaired, leads to futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.

This compound's Mechanism of Action: this compound is a potent and selective antagonist of the Neuromedin U Receptor 2 (NMUR2). In glioma cells, the binding of the neuropeptide Neuromedin U (NMU) to NMUR2 activates downstream signaling pathways that promote cell proliferation, migration, and survival. A key pathway involves the activation of Signal Transducer and Activator of Transcription 5 (STAT5). By blocking NMUR2, this compound inhibits the activation of STAT5, leading to the downregulation of critical cell cycle-related genes.[1]

Synergistic Interaction: The combination of this compound and temozolomide creates a multi-pronged attack on glioma cells. While temozolomide directly damages DNA, this compound weakens the cells' ability to proliferate and survive by shutting down the NMUR2-STAT5 signaling axis. This dual assault enhances the overall therapeutic efficacy.

Synergistic_Mechanism cluster_Cell Glioma Cell NNC This compound NMUR2 NMUR2 NNC->NMUR2 Inhibits TMZ Temozolomide DNA DNA TMZ->DNA Damages STAT5 STAT5 NMUR2->STAT5 Activates CellCycle Cell Cycle Progression STAT5->CellCycle Promotes Apoptosis Apoptosis DNA->Apoptosis Induces

Caption: Synergistic mechanism of this compound and Temozolomide in glioma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound and temozolomide synergy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Glioma cell lines (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, temozolomide, or a combination of both for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Glioma cells are grown on coverslips in a 24-well plate and treated with this compound, temozolomide, or the combination for the desired time period.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, in a humidified chamber at 37°C for 60 minutes.

  • Staining and Mounting: The cells are washed and counterstained with a nuclear stain (e.g., DAPI). The coverslips are then mounted on microscope slides.

  • Microscopy and Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies start_vitro Glioma Cell Culture treatment_vitro Drug Treatment (this compound, TMZ, Combo) start_vitro->treatment_vitro viability Cell Viability Assay (MTT) treatment_vitro->viability apoptosis Apoptosis Assay (TUNEL) treatment_vitro->apoptosis start_vivo Glioma Xenograft Model treatment_vivo Systemic Drug Administration start_vivo->treatment_vivo monitoring Tumor Volume Measurement treatment_vivo->monitoring endpoint Endpoint Analysis (IHC, etc.) monitoring->endpoint

Caption: General experimental workflow for evaluating drug synergy.

In Vivo Glioma Xenograft Model

This model is used to evaluate the efficacy of the drug combination in a living organism.

  • Cell Implantation: Human glioma cells (e.g., U87MG) are stereotactically implanted into the brains of immunodeficient mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment groups: (1) Vehicle control, (2) this compound alone, (3) Temozolomide alone, and (4) this compound + Temozolomide.

  • Drug Administration: Drugs are administered systemically (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers or non-invasive imaging techniques.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.

Conclusion and Future Directions

The synergistic anti-tumor effects observed with the combination of this compound and temozolomide in preclinical glioma models are highly encouraging.[1] By targeting both DNA integrity and a key cell survival pathway, this combination therapy has the potential to overcome some of the limitations of current glioma treatments.

Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to optimize dosing and scheduling. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this promising combination in patients with glioma. This novel therapeutic strategy could represent a significant step forward in the fight against this devastating disease.

References

A Comparative Guide to the Anticonvulsant Effects of NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of NNC 05-2090 with other GABA uptake inhibitors, namely NNC 05-2045 and the clinically approved drug Tiagabine. The information presented herein is supported by experimental data from preclinical rodent models, offering valuable insights for researchers in the field of epilepsy and anticonvulsant drug development.

Mechanism of Action: Targeting GABA Transporters

The primary mechanism of action for this compound and its comparators involves the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs). GABA is the main inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a crucial process in regulating neuronal excitability. By blocking these transporters, GABA remains in the synapse for a longer duration, enhancing inhibitory neurotransmission and thereby producing an anticonvulsant effect.[1]

This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter (BGT-1, also known as GAT-2 in mice) and also shows activity against GAT-3.[2][3] This contrasts with Tiagabine, which is a selective inhibitor of GAT-1.[4][5] NNC 05-2045, a structurally related compound to this compound, also acts on non-GAT-1 transporters, primarily GAT-3.[2][3] These differences in transporter selectivity are believed to contribute to their varying efficacy profiles in different seizure models.[2]

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell cluster_drugs Drug Action GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 GABA_synapse->GAT3 Reuptake BGT1 BGT-1 GABA_synapse->BGT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition NNC052090 This compound NNC052090->GAT3 Inhibits NNC052090->BGT1 Inhibits NNC052045 NNC 05-2045 NNC052045->GAT3 Inhibits Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits

Caption: GABAergic signaling pathway and points of intervention for this compound and comparators.

Comparative Efficacy Data

The anticonvulsant effects of this compound have been evaluated in several well-established rodent models of epilepsy. The following tables summarize the available quantitative data, comparing its potency with NNC 05-2045 and Tiagabine.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]

CompoundAnimal ModelAdministrationED₅₀ (μmol/kg)
This compound Micei.p.73[2]
NNC 05-2045Micei.p.29[2]
TiagabineMicei.p.> 80[2]

ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. i.p. = intraperitoneal

Sound-Induced (Audiogenic) Seizures in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus, modeling reflex epilepsy.[7][8]

CompoundSeizure TypeAdministrationED₅₀ (μmol/kg)
This compound Tonici.p.6[2]
This compound Clonici.p.19[2]
NNC 05-2045Tonic & Clonici.p.Not explicitly separated, but effective[2]
TiagabineTonic & Clonici.p.-
Amygdala Kindling Model in Rats

The amygdala kindling model is a widely used model of temporal lobe epilepsy, which is often pharmacoresistant.[9][10]

CompoundEffectAdministrationDose (μmol/kg)
This compound Significantly reduced generalized seizure severity and afterdischarge durationi.p.72-242[2]
NNC 05-2045Significantly reduced generalized seizure severityi.p.72-242[2]
TiagabineEffective against kindled seizures--

Off-Target Effects

It is important to consider the potential for off-target effects, as these can contribute to both the therapeutic and adverse effect profiles of a compound.

CompoundReceptor Affinity
This compound α₁- and D₂-receptors[2]
NNC 05-2045σ-, α₁-, and D₂-receptors[2]
TiagabineSelective for GAT-1[4]

Experimental Protocols

A general workflow for preclinical anticonvulsant testing is outlined below, followed by more detailed methodologies for the key experiments cited in this guide.

Experimental_Workflow cluster_setup Experimental Setup cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., DBA/2 Mice, Rats) drug_prep Prepare Test Compounds (this compound, Comparators, Vehicle) dosing Administer Compound (e.g., i.p. injection) drug_prep->dosing seizure_induction Induce Seizures (MES, Audiogenic Stimulus, Kindling) dosing->seizure_induction observation Observe and Score Seizure Severity (e.g., Racine Scale) seizure_induction->observation data_collection Collect Data (e.g., Seizure duration, ED₅₀) observation->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Evaluate Anticonvulsant Efficacy statistical_analysis->conclusion Draw Conclusions

References

A Comparative Analysis of NNC 05-2090 and Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiepileptic compound NNC 05-2090 with established standard antiepileptic drugs (AEDs). The following sections detail the mechanisms of action, present comparative efficacy data from preclinical models, and outline the experimental protocols used to generate this data.

Mechanism of Action

This compound is a novel nipecotic acid derivative that functions primarily as a gamma-aminobutyric acid (GABA) uptake inhibitor.[1][2] It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as the mouse GABA transporter type 2 (mGAT2).[3][4] Additionally, this compound exhibits inhibitory activity at other GABA transporters, including GAT-1 and GAT-3, as well as at monoamine transporters for serotonin, noradrenaline, and dopamine.[5][6] This broad pharmacological profile suggests a complex mechanism of action that differs from highly selective GABA uptake inhibitors.

Standard antiepileptic drugs, in contrast, operate through a variety of well-established mechanisms.[1][7] These include:

  • Sodium Channel Blockade: Drugs like carbamazepine (B1668303) and phenytoin (B1677684) stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[1][7]

  • Enhancement of GABAergic Neurotransmission: This can be achieved through various means, such as direct modulation of GABA-A receptors (e.g., benzodiazepines, barbiturates), inhibition of GABA transaminase (e.g., vigabatrin), an enzyme that degrades GABA, or inhibition of GABA reuptake.[7] Tiagabine (B1662831) is a standard AED that, like this compound, inhibits GABA uptake, but it does so with high selectivity for the GAT-1 transporter.[8]

  • Multiple Mechanisms: Valproate is a broad-spectrum AED with several proposed mechanisms of action, including weak inhibition of sodium channels, blockade of T-type calcium channels, and an increase in GABA levels by inhibiting GABA transaminase and stimulating GABA synthesis.[7][9][10][11]

Comparative Efficacy: Preclinical Data

The anticonvulsant efficacy of this compound has been evaluated in several rodent models of epilepsy and compared with standard AEDs. The following tables summarize the median effective dose (ED50) values, which represent the dose required to produce a therapeutic effect in 50% of the tested population. Lower ED50 values indicate higher potency.

Table 1: Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

CompoundED50 (mg/kg, i.p.)Primary Mechanism of Action
This compound 32.9 (73 µmol/kg)[2][5]GABA Uptake Inhibitor (BGT-1 selective)
Carbamazepine 10.5 - 15.7[12]Sodium Channel Blocker
Phenytoin 8 - 11[13]Sodium Channel Blocker
Valproate 189 - 255[14][15]Multiple Mechanisms
Tiagabine Ineffective[8][16]GABA Uptake Inhibitor (GAT-1 selective)

Table 2: Anticonvulsant Potency in the Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy. The data below represents the ED50 for the tonic seizure component.

CompoundED50 (mg/kg, i.p.)Primary Mechanism of Action
This compound 8.6 (19 µmol/kg)[2][5]GABA Uptake Inhibitor (BGT-1 selective)
Carbamazepine 3.0[17]Sodium Channel Blocker
Phenytoin Not specified, but effective[18]Sodium Channel Blocker
Valproate Not specified, but effective[18]Multiple Mechanisms
Tiagabine 0.4 (1 µmol/kg)[8][19][20]GABA Uptake Inhibitor (GAT-1 selective)

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the spread of a seizure discharge through neural tissue.

  • Animal Model: Male albino mice (e.g., NMRI or CF-1 strain) are typically used.

  • Procedure: A suprathreshold electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is delivered via corneal or auricular electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive anticonvulsant effect.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Sound-Induced Seizure Model in DBA/2 Mice

This model is used to study reflex epilepsy and the efficacy of drugs against this seizure type.

  • Animal Model: Genetically epilepsy-prone DBA/2 mice, which exhibit a predictable sequence of seizures in response to a loud auditory stimulus.[17]

  • Procedure: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a defined period (e.g., 60 seconds).

  • Seizure Observation: The seizure response is observed and scored, typically including a wild running phase, followed by clonic and then tonic seizures.

  • Drug Administration: The test compound is administered i.p. at various doses before exposure to the sound stimulus.

  • Endpoint: The primary endpoint is the prevention of the tonic seizure component.

  • Data Analysis: The ED50 for the suppression of the tonic seizure is calculated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and the compared standard antiepileptic drugs.

GABAUptakeInhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_transporter GABA Transporters (GAT-1, BGT-1, etc.) NNC_05_2090 This compound NNC_05_2090->GABA_transporter Inhibits GABA_synapse->GABA_transporter Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of Action of this compound.

SodiumChannelBlockade Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Repetitive_Firing High-Frequency Repetitive Firing Depolarization->Repetitive_Firing Carbamazepine_Phenytoin Carbamazepine / Phenytoin Carbamazepine_Phenytoin->Na_Channel Stabilizes Inactive State

Mechanism of Sodium Channel Blockers.

GAT1Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_transporter GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1_transporter Selectively Inhibits GABA_synapse->GAT1_transporter Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of Action of Tiagabine.

ValproateMechanism cluster_gaba GABAergic System cluster_channels Ion Channels Valproate Valproate GABA_T GABA Transaminase Valproate->GABA_T Inhibits GAD Glutamic Acid Decarboxylase Valproate->GAD Stimulates Na_Channel Voltage-Gated Sodium Channels Valproate->Na_Channel Weakly Inhibits Ca_Channel T-type Calcium Channels Valproate->Ca_Channel Inhibits GABA_Levels Increased GABA Levels GAD->GABA_Levels Reduced_Excitability Reduced Neuronal Excitability GABA_Levels->Reduced_Excitability

Multiple Mechanisms of Valproate.

Conclusion

This compound demonstrates a distinct preclinical profile compared to standard antiepileptic drugs. Its efficacy in the MES test, where the selective GAT-1 inhibitor tiagabine is ineffective, suggests that its broader mechanism of action, potentially involving BGT-1 and other transporters, may offer advantages in certain seizure types.[19][21] However, its potency in the sound-induced seizure model appears lower than that of the highly potent GAT-1 inhibitor, tiagabine.

The multi-target nature of this compound, including its effects on monoamine transporters, warrants further investigation to fully elucidate its therapeutic potential and side-effect profile.[6] This comparative analysis provides a foundation for future research and development efforts aimed at novel antiepileptic therapies.

References

Head-to-head comparison of NNC 05-2090 and NNC 05-2045

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two novel nipecotic acid derivatives, NNC 05-2090 and NNC 05-2045. These compounds are notable for their inhibitory activity on GABA transporters, distinguishing them from selective GAT-1 inhibitors like tiagabine. This document summarizes their comparative potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies to aid researchers in their ongoing investigations.

Quantitative Data Summary

The following tables provide a consolidated overview of the in vitro and in vivo pharmacological data for this compound and NNC 05-2045, facilitating a direct comparison of their profiles.

Table 1: In Vitro Inhibitory Activity on GABA and Monoamine Transporters
TargetThis compoundNNC 05-2045
GABA Transporters
BGT-1 (hBGT-1)Kᵢ: 1.4 µM[1][2][3]Kᵢ: 1.6-6.1 µM (selective for GAT-3 and BGT-1)
BGT-1IC₅₀: 10.6 µM[4][5]
GAT-1 (hGAT-1)Kᵢ: 19 µM[1][2][3]
GAT-1IC₅₀: 29.62 µM[4][5]
GAT-2 (hGAT-2)Kᵢ: 41 µM[1][2][3]
GAT-2IC₅₀: 45.29 µM[4][5]
GAT-3 (hGAT-3)Kᵢ: 15 µM[1][2][3]Kᵢ: 1.6-6.1 µM (selective for GAT-3 and BGT-1)
GAT-3IC₅₀: 22.51 µM[4][5]
[³H]GABA Uptake (Rat Cerebral Cortex Synaptosomes)IC₅₀: 4.4 ± 0.8 µM[6][7]IC₅₀: 12 ± 2 µM[6][7][8]
[³H]GABA Uptake (Rat Inferior Colliculus Synaptosomes, in presence of GAT-1 inhibitor)IC₅₀: 2.5 ± 0.7 µM[6][7]IC₅₀: 1.0 ± 0.1 µM[6][7]
Monoamine Transporters
Serotonin Transporter (SERT)IC₅₀: 5.29 µM[4][5][9]
Noradrenaline Transporter (NET)IC₅₀: 7.91 µM[4][5][9]
Dopamine Transporter (DAT)IC₅₀: 4.08 µM[4][5][9]
Table 2: Off-Target Receptor Binding Affinity
ReceptorThis compound (IC₅₀/Affinity)NNC 05-2045 (Binding Affinity)
α₁-adrenoceptors266 nM[1][2][3][6][7][10]550 nM[6][7]
D₂ Receptors1632 nM[1][2][3][6][7][10]122 nM[6][7]
σ Receptors113 nM[6][7]
Table 3: In Vivo Anticonvulsant Efficacy
Seizure ModelThis compound (ED₅₀)NNC 05-2045 (ED₅₀)
Maximal Electroshock (MES) Test (Tonic Hindlimb Extension)73 µmol/kg[6][7][8]29 µmol/kg[6][7][8]
Sound-Induced Seizures (DBA/2 mice) - Tonic Convulsions6 µmol/kg[6][7]
Sound-Induced Seizures (DBA/2 mice) - Clonic Convulsions19 µmol/kg[6][7][11]
Sound-Induced Seizures (GEP rats) - Wild RunningNot Tested33 µmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Clonic ConvulsionsNot Tested39 µmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Tonic ConvulsionsNot Tested39 µmol/kg[6][7]
Amygdala Kindled Rats (Generalized Seizure Severity)Significant reduction at 72-242 µmol/kg[6][7][8]Significant reduction at 72-242 µmol/kg[6][7][8]
Amygdala Kindled Rats (Afterdischarge Duration)Significant reduction at 72-242 µmol/kg[6][7]No significant effect

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and NNC 05-2045 is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission. The following diagram illustrates this general mechanism.

GABA_Transporter_Inhibition Mechanism of Action of this compound and NNC 05-2045 cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor 2. Receptor Binding GABA_transporter GABA Transporter (GAT/BGT-1) GABA_synapse->GABA_transporter 3. Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal NNC_compounds This compound NNC 05-2045 NNC_compounds->GABA_transporter 4. Inhibition

Caption: Inhibition of GABA transporters by NNC compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

[³H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Male Wistar rats are decapitated, and the cerebral cortex and inferior colliculus are rapidly dissected.

  • The tissue is homogenized in a buffered sucrose (B13894) solution (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Uptake Assay:

  • Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The test compound (this compound or NNC 05-2045) at various concentrations is added to the synaptosomal suspension.

  • To differentiate between GAT-1 and other GABA transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in some experimental conditions.

  • The uptake reaction is initiated by the addition of [³H]GABA.

  • After a defined incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assays

These assays determine the affinity of the test compounds for various neurotransmitter receptors.

1. Membrane Preparation:

  • Rat brain tissue is homogenized in an appropriate buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]spiperone for D₂ receptors).

  • The test compound (this compound or NNC 05-2045) is added at various concentrations to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The radioactivity bound to the membranes is quantified by liquid scintillation counting.

3. Data Analysis:

  • The IC₅₀ value, the concentration of the test compound that displaces 50% of the specific radioligand binding, is determined from the competition curves.

In Vivo Anticonvulsant Models

1. Maximal Electroshock (MES) Test in Mice:

  • This model is used to assess a compound's ability to prevent the spread of seizures.

  • Male mice (e.g., CF-1 or C57BL/6 strain) are administered the test compound intraperitoneally (i.p.).

  • At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • The ED₅₀, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.

2. Sound-Induced Seizures in DBA/2 Mice:

  • DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus.

  • The test compound is administered i.p. to the mice.

  • After a predetermined time, the mice are exposed to a high-intensity sound (e.g., an electric bell or a specific frequency tone).

  • The animals are observed for the occurrence of wild running, clonic convulsions, and tonic convulsions.

  • The ED₅₀ for the suppression of each seizure component is determined.

3. Amygdala Kindled Rats:

  • This model represents complex partial seizures with secondary generalization.

  • Rats are surgically implanted with an electrode in the amygdala.

  • A low-level electrical stimulus is delivered to the amygdala daily, leading to a progressive increase in seizure severity (kindling).

  • Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound.

  • The effect of the compound on seizure severity (scored using a standardized scale, e.g., Racine's scale) and the duration of the afterdischarge (abnormal electrical activity in the brain) is evaluated.

  • Statistical analysis is used to determine if the compound significantly reduces seizure severity and/or afterdischarge duration.

References

Cross-Study Validation of NNC 05-2090's Antiallodynic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiallodynic properties of NNC 05-2090 with alternative therapeutic agents. The information is compiled from multiple preclinical studies, offering a cross-study validation of its efficacy. This document is intended to support researchers and professionals in the field of pain therapeutics and drug development.

Executive Summary

This compound is a novel compound demonstrating significant antiallodynic effects in preclinical models of neuropathic pain. Its mechanism of action is primarily attributed to the inhibition of the betaine/GABA transporter (BGT-1), which increases GABAergic tone. Additionally, this compound exhibits inhibitory activity on monoamine transporters, which may contribute to its analgesic properties. This guide compares the efficacy of this compound with established treatments for allodynia, such as gabapentin (B195806) and amitriptyline (B1667244), and other GABA transporter inhibitors.

Comparative Efficacy Data

The following tables summarize the quantitative data on the antiallodynic effects of this compound and comparator drugs from various preclinical studies. The data is primarily derived from rodent models of neuropathic pain, where mechanical allodynia is assessed using the von Frey test.

Table 1: Antiallodynic Efficacy of this compound in a Mouse Model of Sciatic Nerve Ligation

TreatmentDoseRoute of AdministrationPaw Withdrawal Threshold (g)% Maximal Possible Effect (%MPE)
Vehicle-i.t.~0.2-
This compound0.01 mg/kgi.t.~0.8Not Reported
This compound0.1 mg/kgi.t.~1.4Not Reported
This compound0.3 mg/kgi.t.~2.0Not Reported
Vehicle-i.p.~0.2-
This compound1 mg/kgi.p.~0.6Not Reported
This compound3 mg/kgi.p.~1.2Not Reported
This compound10 mg/kgi.p.~1.8Not Reported

Data extrapolated from graphical representations in published studies. i.t. = intrathecal; i.p. = intraperitoneal.

Table 2: Comparative Antiallodynic Efficacy of Alternative Drugs in Rodent Models of Neuropathic Pain

DrugAnimal ModelDoseRoute of AdministrationAntiallodynic Effect (Paw Withdrawal Threshold in g or % reversal)
GabapentinRat, Spinal Nerve Ligation50 mg/kgi.v.Reversal of mechanical allodynia[1]
GabapentinRat, Spinal Cord Injury30 mg/kg (repeated)i.p.Gradual alleviation of mechanical allodynia[2]
GabapentinRat, Painful Diabetic Neuropathy40 mg/kgi.p.Relief of tactile hypersensitivity[3]
AmitriptylineRat, Spinal Nerve Ligation10 mg/kgi.p.Ineffective against mechanical allodynia[4]
AmitriptylineMouse, Chronic Constriction Injury10 mg/kgi.p.Attenuation of neuropathic pain symptoms[5]
SKF89976A (GAT-1 inhibitor)Mouse, Sciatic Nerve LigationNot specifiedi.t.Weak antiallodynic action[6]
(S)-SNAP5114 (GAT-3 inhibitor)Mouse, Sciatic Nerve LigationNot specifiedi.t.No antiallodynic action[6]

This table provides a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action

This compound's primary mechanism involves the inhibition of the betaine/GABA transporter (BGT-1).[6] By blocking BGT-1, this compound increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission in the spinal cord, which is crucial for pain modulation.[7][8]

Furthermore, this compound also inhibits serotonin, norepinephrine, and dopamine (B1211576) transporters.[6] This multimodal action on both the GABAergic and monoaminergic systems likely contributes to its potent antiallodynic effects, as monoamines are known to play a significant role in descending pain inhibitory pathways.[9][10]

Inhibitory Concentrations (IC50) of this compound for various transporters: [6]

  • BGT-1: 10.6 μM

  • Serotonin Transporter (SERT): 5.29 μM

  • Norepinephrine Transporter (NET): 7.91 μM

  • Dopamine Transporter (DAT): 4.08 μM

Experimental Protocols

Animal Models of Neuropathic Pain

Sciatic Nerve Ligation/Constriction Model: This is a widely used model to induce mechanical allodynia.[11][12][13]

  • Procedure: Under anesthesia, the sciatic nerve of a rodent (mouse or rat) is exposed at the mid-thigh level. A sterile suture is then tied loosely around the nerve, causing a constriction. In the partial ligation model, only a portion of the nerve is ligated. This injury leads to the development of persistent mechanical allodynia in the ipsilateral paw.

Spared Nerve Injury (SNI) Model: This model produces a more defined and long-lasting neuropathic pain state.

  • Procedure: The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. Two of the three branches (typically the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a denervation of a specific skin area, while the adjacent area, innervated by the spared sural nerve, develops robust mechanical allodynia.

Behavioral Assessment of Mechanical Allodynia

Von Frey Test: This is the gold standard for assessing mechanical allodynia in rodents.

  • Apparatus: A series of calibrated von Frey filaments, which exert a specific force when bent.

  • Procedure: The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws. The von Frey filaments are applied perpendicularly to the mid-plantar surface of the paw with increasing force. A positive response is recorded as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is then calculated using the up-down method, providing a quantitative measure of mechanical sensitivity.

Visualizations

G cluster_0 This compound Mechanism of Action NNC This compound BGT1 BGT-1 Transporter NNC->BGT1 Inhibition Monoamine Monoamine Transporters (SERT, NET, DAT) NNC->Monoamine Inhibition GABA Increased Extracellular GABA Monoamines Increased Synaptic Monoamines GABA_receptor GABA Receptor Activation GABA->GABA_receptor Descending Enhanced Descending Inhibitory Pathways Monoamines->Descending Neuron Reduced Nociceptive Neuron Excitability GABA_receptor->Neuron Descending->Neuron Pain Antiallodynic Effect Neuron->Pain

Caption: Proposed signaling pathway for the antiallodynic action of this compound.

G cluster_1 Experimental Workflow for Preclinical Allodynia Study start Animal Acclimation baseline Baseline Behavioral Testing (von Frey) start->baseline surgery Induction of Neuropathic Pain (e.g., Sciatic Nerve Ligation) baseline->surgery recovery Post-operative Recovery surgery->recovery drug_admin Drug Administration (this compound or Comparator) recovery->drug_admin post_drug_testing Post-treatment Behavioral Testing (von Frey at multiple time points) drug_admin->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: A typical experimental workflow for assessing antiallodynic drug efficacy.

Conclusion

The available preclinical data suggests that this compound is a promising candidate for the treatment of neuropathic pain, specifically allodynia. Its dual mechanism of action, targeting both the GABAergic and monoaminergic systems, may offer a therapeutic advantage over single-target agents. Direct, head-to-head comparative studies with established first-line treatments like gabapentin and amitriptyline under identical experimental conditions are warranted to fully elucidate its relative efficacy and therapeutic potential. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers pursuing further investigation into this compound and the development of novel analgesics.

References

Navigating the Nuances of BGT-1 Inhibition: A Comparative Guide to NNC 05-2090 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The betaine (B1666868)/GABA transporter 1 (BGT-1), encoded by the SLC6A12 gene, plays a crucial role in regulating the levels of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the osmolyte betaine in the brain.[1][2] As a member of the sodium- and chloride-dependent transporter family, BGT-1 is a compelling target for therapeutic intervention in neurological disorders such as epilepsy.[3][4] NNC 05-2090 has been utilized as a tool compound to probe the function of BGT-1; however, a closer examination of its pharmacological profile reveals significant limitations in its selectivity, necessitating a careful consideration of its use and a thorough evaluation of more selective alternatives.

This guide provides a comprehensive comparison of this compound with other BGT-1 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies.

The Selectivity Challenge of this compound

While this compound exhibits inhibitory activity at BGT-1, its utility as a selective tool is hampered by its significant off-target effects. Experimental data reveal that this compound also potently inhibits other GABA transporters (GATs) and, notably, several monoamine transporters. This lack of selectivity can confound the interpretation of experimental results, making it difficult to attribute observed effects solely to the inhibition of BGT-1.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and alternative BGT-1 inhibitors against a panel of transporters and receptors. This data highlights the limitations of this compound and the improved selectivity offered by other compounds.

CompoundBGT-1GAT-1GAT-2GAT-3SERTNETDATα1 ReceptorD2 Receptor
This compound 1.4 µM (Ki)19 µM (Ki)41 µM (Ki)15 µM (Ki)5.29 µM (IC50)7.91 µM (IC50)4.08 µM (IC50)266 nM (IC50)1632 nM (IC50)
(R)-EF1502 ~22 µM (IC50)~4 µM (IC50)-------
BPDBA Selective for BGT-1No significant activityNo significant activityNo significant activity-----

Data compiled from multiple sources. Note that assay conditions may vary between studies.

Alternative BGT-1 Tool Compounds

The limitations of this compound have spurred the development of more selective BGT-1 inhibitors. These compounds offer a more refined approach to studying the specific roles of BGT-1.

  • (R)-EF1502: While also exhibiting dual activity on GAT-1 and BGT-1, the distinct profile of (R)-EF1502 has been instrumental in studies investigating the synergistic effects of inhibiting both transporters.[3][4]

  • BPDBA (N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide): This compound has been identified as a selective, non-competitive inhibitor of human BGT-1, showing no significant activity at other GAT subtypes.[4] Its distinct mechanism of action provides a valuable tool for dissecting BGT-1 function.

Visualizing the Molecular Landscape

To better understand the context of BGT-1 inhibition, the following diagrams illustrate the mechanism of BGT-1, the experimental workflow for assessing inhibitor selectivity, and the role of BGT-1 in the GABAergic synapse.

BGT1_Mechanism cluster_membrane Cell Membrane BGT1 BGT-1 (SLC6A12) Co-transporter intracellular Intracellular Space GABA_in GABA BGT1->GABA_in Translocates Betaine_in Betaine BGT1->Betaine_in Translocates Na_in 2Na+ BGT1->Na_in Translocates Cl_in Cl- BGT1->Cl_in Translocates extracellular Extracellular Space GABA GABA GABA->BGT1 Binds Betaine Betaine Betaine->BGT1 Binds Na 2Na+ Na->BGT1 Binds Cl Cl- Cl->BGT1 Binds

BGT-1 Co-transport Mechanism

experimental_workflow start Start: Cell Culture (e.g., CHO or HEK293 cells stably expressing BGT-1) preincubation Pre-incubation with test compound (e.g., this compound or alternative) start->preincubation incubation Incubation with [3H]GABA preincubation->incubation wash Wash cells to remove extracellular [3H]GABA incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting to measure intracellular [3H]GABA lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End: Determine Inhibitory Potency analysis->end

Workflow for [3H]GABA Uptake Assay

GABAergic_Synapse Role of BGT-1 in the GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte vesicle GABA Vesicle release GABA Release vesicle->release Exocytosis GABA release->GABA GAT1_pre GAT-1 GABA->GAT1_pre Reuptake GABA_R GABA Receptor GABA->GABA_R Binds BGT1_glia BGT-1 GABA->BGT1_glia Uptake GAT3_glia GAT-3 GABA->GAT3_glia Uptake

BGT-1 at the GABAergic Synapse

Experimental Protocols

A detailed understanding of the experimental methods used to characterize these inhibitors is crucial for interpreting the data and designing future experiments.

[³H]GABA Uptake Assay in Stably Transfected CHO Cells

This assay is a standard method for determining the inhibitory activity of compounds on GABA transporters.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human BGT-1 transporter are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., this compound, BPDBA) or vehicle control.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA to achieve the desired final concentration (e.g., 1 µM).

  • The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C, during which the uptake is linear.

  • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.

3. Data Analysis:

  • The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine (B1662831) for GAT-1) or in non-transfected cells.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

4. Selectivity Profiling:

  • To determine the selectivity of the compound, the same [³H]GABA uptake assay is performed in separate cell lines stably expressing other GABA transporters (GAT-1, GAT-2, GAT-3) and monoamine transporters (SERT, NET, DAT).

  • The IC50 values obtained for each transporter are then compared to determine the selectivity ratio.

Conclusion and Recommendations

The experimental data clearly demonstrate that this compound is a non-selective BGT-1 inhibitor with significant activity at other GABA and monoamine transporters, as well as α1 and D2 receptors. This lack of selectivity can lead to ambiguous results and misinterpretation of the role of BGT-1 in physiological and pathological processes.

For researchers aiming to specifically investigate the function of BGT-1, the use of more selective tool compounds is strongly recommended. BPDBA, with its high selectivity and non-competitive mode of action, represents a superior choice for delineating the specific contributions of BGT-1. When studying the combined effects of GAT-1 and BGT-1 inhibition, (R)-EF1502 can be a valuable tool.

The careful selection of a tool compound with a well-defined selectivity profile is paramount for generating robust and reproducible data in the study of BGT-1 and its role in neuroscience and drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for NNC 05-2090: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling NNC 05-2090 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a GABA uptake inhibitor.

Hazard Identification and Safety Precautions

This compound is classified as Harmful if swallowed (H302) .[1] Therefore, appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, must be worn at all times when handling this compound. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental ingestion.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. Follow these steps for segregating and storing this compound waste:

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical properties of this compound and any solvents used.

  • Waste Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride."

  • Content Declaration: All constituents of the waste mixture, including solvents and their approximate concentrations, must be listed on the hazardous waste tag.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.

Step-by-Step Disposal Plan

Disposal of this compound must be carried out in accordance with all federal, state, and local regulations. The following is a general procedural plan:

  • Collection: Collect all waste containing this compound, including unused solid compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), in the designated hazardous waste container.

  • Container Sealing: Once the waste container is full (do not overfill, typically no more than 80% capacity), securely seal the lid to prevent any leaks or spills.

  • Labeling: Ensure the hazardous waste tag is completely and accurately filled out with all required information.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Quantitative Data

No specific quantitative data regarding disposal parameters for this compound was identified in the available resources. For information on solubility and molecular weight, refer to the product's technical data sheet.

Data PointValue
Disposal-Specific Quantitative Data Not Available in Searched Resources

Experimental Protocols

No specific experimental protocols for the disposal of this compound are provided in the searched literature. The disposal procedure is dictated by regulatory guidelines for hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify & Segregate This compound Waste (Solid & Liquid) B Step 2: Use Designated & Labeled Hazardous Waste Container A->B C Step 3: Securely Seal Container When Full (Max 80% Capacity) B->C D Step 4: Complete Hazardous Waste Tag Accurately C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal at a Licensed Waste Facility F->G

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling NNC 05-2090

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling NNC 05-2090 based on general best practices for research chemicals with unknown toxicological profiles. A detailed Safety Data Sheet (SDS) with specific quantitative occupational exposure limits for this compound hydrochloride is not publicly available. Therefore, a conservative approach based on the precautionary principle is recommended.

This guide is intended for researchers, scientists, and drug development professionals. All laboratory personnel must be trained in the proper handling of hazardous chemicals and should consult their institution's safety office for specific guidance.

Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, it should be handled as a potent compound of unknown toxicity. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound in solid form and in solution.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with powder-free nitrile gloves.[1] Change outer glove immediately upon contamination.Chemical safety goggles and a face shield.Laboratory coat with long sleeves and tight cuffs. Disposable sleeves are recommended.An N95 or higher-rated respirator should be considered, especially if there is a risk of aerosolization.[1]
Handling Solutions Chemical Fume HoodPowder-free nitrile gloves.[1]Chemical safety goggles.Laboratory coat with long sleeves.Generally not required if handled in a fume hood.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to experimental use.

Operational_Workflow_for_NNC_05_2090 Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_cleanup Decontamination and Disposal Receipt 1. Receive and Inspect Package Storage 2. Log and Store in a Designated, Secure Location Receipt->Storage Weighing 3. Weigh Solid in a Ventilated Balance Enclosure or Fume Hood Storage->Weighing Dissolving 4. Prepare Stock Solution in a Fume Hood Weighing->Dissolving Experiment 5. Use Solution in a Well-Ventilated Area (e.g., Fume Hood) Dissolving->Experiment Decontamination 6. Decontaminate Work Surfaces Experiment->Decontamination Disposal 7. Dispose of Waste Decontamination->Disposal

Caption: This diagram illustrates the sequential workflow for safely handling this compound.

Detailed Experimental Protocol for Safe Handling
  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear appropriate PPE (lab coat and nitrile gloves) when opening the package in a well-ventilated area.

  • Storage:

    • Store this compound in its original, tightly sealed container.

    • Keep it in a designated, locked, and ventilated storage cabinet away from incompatible materials.

    • Maintain an accurate inventory of the chemical.

  • Weighing the Solid Compound:

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Wear double nitrile gloves, a lab coat, and chemical safety goggles with a face shield.

    • Use dedicated spatulas and weighing paper.

    • Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Preparing Stock Solutions:

    • Conduct all solution preparation within a chemical fume hood.

    • Wear nitrile gloves, a lab coat, and chemical safety goggles.

    • Add the solvent to the weighed solid slowly to avoid splashing.

    • Cap the container tightly and vortex or sonicate to ensure complete dissolution.

    • Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

  • Use in Experiments:

    • Handle all solutions of this compound within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • Collect all solid this compound waste, including empty vials and contaminated weighing paper, in a dedicated, labeled hazardous waste container.[2]

    • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as solid chemical waste.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless confirmed to be compatible.

  • General Disposal Guidelines:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.[3][4]

    • Never dispose of this compound down the drain.[4][5]

Risk Assessment for Handling New Chemical Entities

A thorough risk assessment should be conducted before working with any new chemical like this compound.

Risk_Assessment_Logic Risk Assessment for New Chemical Entities cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review and Refinement IdentifyHazards 1. Identify Potential Hazards (Review available data, e.g., SDS, literature) AssessExposure 2. Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure EngineeringControls 3. Implement Engineering Controls (Fume Hood, Ventilated Enclosure) AssessExposure->EngineeringControls AdministrativeControls 4. Establish Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls PPE 5. Select Appropriate Personal Protective Equipment (PPE) AdministrativeControls->PPE ReviewEffectiveness 6. Review Control Effectiveness PPE->ReviewEffectiveness UpdateProtocol 7. Update Protocol as Needed ReviewEffectiveness->UpdateProtocol

Caption: This diagram outlines the logical steps in a risk assessment process for a new chemical.

By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.